molecular formula C8H12O3 B1419545 Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate CAS No. 227607-44-5

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

Cat. No.: B1419545
CAS No.: 227607-44-5
M. Wt: 156.18 g/mol
InChI Key: WULIHYFQPZMMLD-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-methyl-3-oxocyclobutane-1-carboxylate
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InChI

InChI=1S/C8H12O3/c1-3-11-7(10)8(2)4-6(9)5-8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULIHYFQPZMMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201200932
Record name Cyclobutanecarboxylic acid, 1-methyl-3-oxo-, ethyl ester
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Molecular Weight

156.18 g/mol
Source PubChem
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CAS No.

227607-44-5
Record name Cyclobutanecarboxylic acid, 1-methyl-3-oxo-, ethyl ester
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Record name Cyclobutanecarboxylic acid, 1-methyl-3-oxo-, ethyl ester
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Record name ethyl 1-methyl-3-oxocyclobutane-1-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate, a valuable substituted cyclobutane derivative with applications in medicinal chemistry and drug development. The primary focus of this document is the strategic application of the Dieckmann condensation, a robust method for the formation of cyclic β-keto esters. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven experimental protocols for the synthesis of the requisite precursor and the final target molecule, and present a thorough characterization of the product. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource for the synthesis of this important molecular scaffold.

Introduction: The Significance of Substituted Cyclobutanes

Cyclobutane moieties are integral structural motifs in a wide array of biologically active natural products and pharmaceutical agents. Their inherent ring strain and unique three-dimensional architecture offer novel conformational constraints that can be exploited in drug design to enhance potency, selectivity, and pharmacokinetic properties. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, including kinase and thrombin inhibitors, as well as compounds investigated for the treatment of sleep disorders.[1] The presence of a quaternary carbon center, a ketone, and an ester functionality within a strained four-membered ring makes it a synthetically challenging yet highly desirable target.

This guide will focus on a logical and efficient two-step synthetic sequence, beginning with the preparation of the open-chain precursor, diethyl 2-methylsuccinate, followed by its intramolecular cyclization via the Dieckmann condensation.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule, this compound, points to the Dieckmann condensation as the key bond-forming reaction to construct the cyclobutane ring. This intramolecular reaction is ideally suited for the formation of five- and six-membered rings, and with careful selection of conditions, can be effectively applied to the synthesis of four-membered rings.

Our forward synthetic strategy is therefore as follows:

  • Synthesis of Diethyl 2-methylsuccinate: Preparation of the diester precursor.

  • Dieckmann Condensation: Intramolecular cyclization of diethyl 2-methylsuccinate to yield the target cyclic β-keto ester.

Retrosynthesis target This compound precursor Diethyl 2-methylsuccinate target->precursor Dieckmann Condensation

Caption: Retrosynthetic approach for this compound.

Synthesis of the Precursor: Diethyl 2-methylsuccinate

A reliable method for the preparation of diethyl 2-methylsuccinate involves the alkylation of a malonic ester derivative. This classical approach offers high yields and readily available starting materials.

Reaction Mechanism

The synthesis begins with the deprotonation of diethyl malonate using a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with ethyl 2-bromopropionate. The resulting tri-ester is subsequently subjected to hydrolysis and decarboxylation to yield methylsuccinic acid, which is then esterified to provide the desired diethyl 2-methylsuccinate. A more direct approach involves the reaction of the diethyl malonate enolate with ethyl α-bromopropionate, followed by decarboxylation.

Experimental Protocol: Synthesis of Diethyl 2-methylsuccinate

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Ethyl 2-bromopropionate

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for workup)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, carefully add sodium metal (1 equivalent) to absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise via the addition funnel at room temperature with vigorous stirring.

  • Alkylation: After the addition of diethyl malonate is complete, add ethyl 2-bromopropionate (1 equivalent) dropwise to the reaction mixture. The reaction is typically exothermic, and the temperature should be controlled with an ice bath if necessary.

  • Reaction Monitoring and Work-up: After the addition of the alkylating agent, the reaction mixture is typically heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

  • Extraction and Purification: The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to afford pure diethyl 2-methylsuccinate.

The Core Synthesis: Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. This reaction is a cornerstone of cyclic compound synthesis and is particularly effective for forming five- and six-membered rings.

Causality Behind Experimental Choices

The choice of base is critical in a Dieckmann condensation. Sodium ethoxide is commonly used when the substrate is an ethyl ester to prevent transesterification, which would lead to a mixture of products. The reaction is typically carried out in a non-protic solvent, such as toluene or THF, to avoid quenching the base. The temperature of the reaction can influence the rate and yield, with many Dieckmann condensations proceeding efficiently at elevated temperatures.

Self-Validating Protocol: Dieckmann Condensation of Diethyl 2-methylsuccinate

Materials:

  • Diethyl 2-methylsuccinate

  • Sodium ethoxide

  • Anhydrous toluene

  • Hydrochloric acid (for acidification)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of diethyl 2-methylsuccinate in anhydrous toluene is added dropwise to a suspension of sodium ethoxide in anhydrous toluene at reflux temperature under an inert atmosphere.

  • The reaction mixture is refluxed for several hours, during which time the sodium salt of the β-keto ester may precipitate.

  • After cooling, the reaction is quenched by the careful addition of dilute hydrochloric acid until the solution is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, then with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Dieckmann_Condensation cluster_0 Dieckmann Condensation Workflow start Diethyl 2-methylsuccinate + Sodium Ethoxide in Toluene reflux Reflux start->reflux quench Acidic Work-up (HCl) reflux->quench extract Extraction with Diethyl Ether quench->extract purify Vacuum Distillation extract->purify product This compound purify->product

References

An In-Depth Technical Guide to Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate is a functionalized cyclobutane derivative that holds significant potential as a versatile building block in modern organic synthesis and medicinal chemistry. The inherent ring strain of the cyclobutane core, combined with the presence of a reactive β-keto ester moiety, imparts unique chemical properties and renders it a valuable precursor for the synthesis of complex molecular architectures.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on providing actionable insights for laboratory and industrial researchers. The strategic incorporation of the cyclobutane motif can offer advantages in drug design by influencing potency, selectivity, and pharmacokinetic profiles.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this compound is not extensively documented in publicly accessible literature, its properties can be reliably predicted based on its structure and data from closely related analogs.

PropertyValueSource/Comment
Molecular Formula C₈H₁₂O₃-
Molecular Weight 156.18 g/mol -
CAS Number 105632-19-7, 227607-44-5Multiple CAS numbers are associated with this compound.
Appearance Colorless to pale yellow liquid (Predicted)Based on analogous compounds like ethyl 3-oxocyclobutane-1-carboxylate.[3]
Boiling Point Not available-
Solubility Predicted to be soluble in common organic solvents like ethanol, and dimethylformamide.[3]Inferred from similar β-keto esters.
Storage Conditions 2-8°C, sealed in a dry environmentRecommended by suppliers.
Spectroscopic Signature (Predicted)

No experimental spectra are readily available for this compound. However, a predicted ¹H NMR spectrum can be extrapolated from the known spectra of similar compounds, such as methyl 3-oxocyclobutanecarboxylate and ethyl 3-oxocyclobutanecarboxylate.[4][5]

  • ¹H NMR (CDCl₃, predicted):

    • ~1.3 ppm (t, 3H): Triplet corresponding to the methyl protons of the ethyl ester.

    • ~1.5 ppm (s, 3H): Singlet for the methyl protons at the C1 position of the cyclobutane ring.

    • ~3.0-3.5 ppm (m, 4H): A complex multiplet system for the methylene protons of the cyclobutane ring.

    • ~4.2 ppm (q, 2H): Quartet for the methylene protons of the ethyl ester.

  • ¹³C NMR (predicted): Expected signals would include the quaternary carbons of the keto and ester carbonyls, the quaternary C1 carbon, the methyl carbons, and the methylene carbons of the cyclobutane ring and the ethyl group.

  • Infrared (IR): Characteristic strong absorption bands are expected for the C=O stretch of the ketone (typically around 1750-1785 cm⁻¹ for strained cyclic ketones) and the ester carbonyl (around 1735 cm⁻¹).[6]

Synthesis and Manufacturing

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and efficient synthetic route would involve the esterification of its corresponding carboxylic acid, 1-methyl-3-oxocyclobutane-1-carboxylic acid. The synthesis of this acid precursor is documented in various patents.[7][8][9][10][11]

A plausible synthetic pathway is outlined below:

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification Acetone Acetone, Bromine, Malononitrile Dibromoacetone 1,3-Dibromoacetone Acetone->Dibromoacetone Bromination Cyclization_Intermediate Functionalized Cyclobutane Intermediate Dibromoacetone->Cyclization_Intermediate Cyclization with Malononitrile Carboxylic_Acid 1-Methyl-3-oxocyclobutane- 1-carboxylic acid Cyclization_Intermediate->Carboxylic_Acid Hydrolysis & Decarboxylation Target_Molecule Ethyl 1-methyl-3-oxocyclobutane- 1-carboxylate Carboxylic_Acid->Target_Molecule Ethanol Ethanol Ethanol->Target_Molecule Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Target_Molecule

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Esterification of 1-methyl-3-oxocyclobutane-1-carboxylic acid (Generalized)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methyl-3-oxocyclobutane-1-carboxylic acid (1.0 eq).

  • Solvent and Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 eq) to serve as both the reactant and solvent.

  • Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the interplay between the strained cyclobutane ring and the β-keto ester functionality.[12]

Reactivity of the β-Keto Ester Moiety

Being a β-keto ester, this molecule possesses acidic α-hydrogens on the carbon atom situated between the two carbonyl groups.[12] This allows for the ready formation of a resonance-stabilized enolate under basic conditions, which can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.[13]

  • Alkylation: The enolate can be readily alkylated at the α-position using alkyl halides.[14]

  • Acylation: Reaction with acyl chlorides or anhydrides will introduce an acyl group at the α-position.

  • Decarboxylation: Hydrolysis of the ester followed by heating can lead to decarboxylation, yielding 1-methylcyclobutan-3-one.[14]

Reactivity_Diagram Start Ethyl 1-methyl-3-oxocyclobutane- 1-carboxylate Enolate Resonance-Stabilized Enolate Start->Enolate Base Decarboxylated_Product 1-Methylcyclobutan-3-one Start->Decarboxylated_Product 1. H₃O⁺, Δ 2. -CO₂ Alkylated_Product α-Alkylated Product Enolate->Alkylated_Product Alkyl Halide

Caption: Key reactions of the β-keto ester functionality.

Reactions Involving the Ketone

The ketone functionality can undergo a range of standard carbonyl reactions:

  • Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol, ethyl 1-hydroxy-3-methylcyclobutane-1-carboxylate.

  • Wittig Reaction: Reaction with phosphorus ylides can convert the ketone into an alkene.

  • Reductive Amination: In the presence of an amine and a reducing agent, the ketone can be converted to an amine.

Applications in Research and Drug Development

Cyclobutane derivatives are increasingly utilized in medicinal chemistry to introduce conformational rigidity and improve the metabolic stability of drug candidates.[1][6][15] The unique three-dimensional structure of the cyclobutane ring can be exploited to orient pharmacophoric groups in a specific manner, potentially leading to enhanced binding affinity and selectivity for biological targets.[1]

This compound serves as a valuable scaffold for the synthesis of a variety of more complex molecules, including:

  • Novel Heterocycles: The dicarbonyl functionality can be used as a precursor for the synthesis of various heterocyclic systems.

  • Conformationally Constrained Analogs: It can be incorporated into larger molecules to restrict conformational freedom, which is a common strategy in drug design to improve potency and reduce off-target effects.[15]

  • Probes for Enzyme Studies: As a functionalized small molecule, it can be used in the study of enzyme-catalyzed reactions and metabolic pathways.[16]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[12]

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

  • Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[12]

  • Disposal: Dispose of in accordance with local, state, and federal regulations. The material can be disposed of by a licensed chemical destruction plant.[12]

Conclusion

This compound is a promising, yet under-documented, chemical entity with significant potential in synthetic and medicinal chemistry. Its unique combination of a strained cyclobutane ring and a reactive β-keto ester functionality makes it an attractive building block for the creation of novel and complex molecules. While detailed experimental data is sparse, this guide provides a solid foundation based on the principles of organic chemistry and data from analogous compounds to aid researchers in its synthesis, handling, and application. Further exploration of this compound's reactivity and utility is warranted and is likely to uncover new avenues for innovation in drug discovery and materials science.

References

A Spectroscopic Guide to Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate, a substituted cyclobutanone derivative of interest in synthetic organic chemistry and drug development.[1][2] Due to the inherent ring strain and the presence of multiple functional groups, cyclobutanone derivatives are valuable synthetic intermediates.[1][3] This guide will delve into the theoretical and practical aspects of characterizing this molecule using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

This compound possesses a unique strained four-membered ring system, a ketone carbonyl, an ester carbonyl, and a quaternary carbon center. These features give rise to a distinct spectroscopic signature that can be used for its unambiguous identification and characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4][5] The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the anisotropic effects of the cyclobutane ring.[6][7]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.2 - 2.8Multiplet4HCH₂ (ring)The two methylene groups on the cyclobutane ring are diastereotopic and will likely appear as a complex multiplet due to geminal and vicinal coupling. Their downfield shift is due to the adjacent ketone and ester functionalities.
~ 4.2Quartet2HO-CH₂ (ethyl)The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and are split into a quartet by the neighboring methyl group (n+1 rule).[5]
~ 1.4Singlet3HC1-CH₃The methyl group at the C1 position has no adjacent protons, hence it appears as a singlet.
~ 1.2Triplet3HCH₃ (ethyl)The terminal methyl protons of the ethyl group are split into a triplet by the adjacent methylene group (n+1 rule).[5]
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 205C=O (ketone)The carbonyl carbon of the ketone is significantly deshielded and appears at a characteristic downfield chemical shift.
~ 172C=O (ester)The ester carbonyl carbon is also deshielded, but typically appears slightly upfield compared to a ketone carbonyl.
~ 62O-CH₂ (ethyl)The carbon of the methylene group in the ethyl ester is deshielded by the attached oxygen atom.
~ 50C1 (quaternary)The quaternary carbon at the C1 position is expected to have a chemical shift in this region.
~ 45CH₂ (ring)The carbons of the cyclobutane ring are expected in this region, influenced by ring strain and proximity to electron-withdrawing groups.
~ 22C1-CH₃The methyl carbon attached to the C1 position.
~ 14CH₃ (ethyl)The terminal methyl carbon of the ethyl group.
Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for a small molecule like this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-1024 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

cluster_nmr NMR Workflow SamplePrep Sample Preparation (5-10 mg in CDCl3 + TMS) Acquisition Data Acquisition (400+ MHz Spectrometer) SamplePrep->Acquisition H1_NMR ¹H NMR Acquisition->H1_NMR C13_NMR ¹³C NMR Acquisition->C13_NMR Processing Data Processing (FT, Phasing, Referencing) H1_NMR->Processing C13_NMR->Processing Interpretation Spectral Interpretation (Structure Elucidation) Processing->Interpretation

Caption: A typical workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 1785C=O StretchKetone (in a four-membered ring)
~ 1740C=O StretchEster
2980-2850C-H StretchAliphatic (CH₂, CH₃)
1250-1000C-O StretchEster

The C=O stretching frequency of the cyclobutanone is expected to be at a higher wavenumber than a typical acyclic ketone (~1715 cm⁻¹) due to increased ring strain.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

  • Data Analysis: Identify and label the significant absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in confirming its structure.

Predicted Mass Spectrometry Data

For this compound (C₉H₁₄O₃), the molecular weight is 170.21 g/mol .

  • Molecular Ion (M⁺): The mass spectrum, likely obtained using electron ionization (EI), should show a molecular ion peak at m/z = 170.

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-OCH₂CH₃): A fragment at m/z = 125 [M - 45]⁺.

    • Loss of the ethyl group (-CH₂CH₃): A fragment at m/z = 141 [M - 29]⁺.

    • Loss of carbon monoxide (-CO) from the ketone: A fragment at m/z = 142 [M - 28]⁺.

    • McLafferty rearrangement: If sterically feasible, this could lead to characteristic fragmentation patterns.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive characterization of the molecule's ¹H NMR, ¹³C NMR, IR, and mass spectra has been presented. The provided experimental protocols offer a standardized approach for researchers to acquire and interpret spectroscopic data for this and related compounds. This guide serves as a valuable resource for scientists in the fields of organic synthesis and medicinal chemistry, facilitating the unambiguous identification and structural elucidation of novel cyclobutanone derivatives.

References

A Multi-Modal Spectroscopic Approach to the Structural Elucidation of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The structural characterization of novel chemical entities is a cornerstone of chemical research and pharmaceutical development. Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate, a substituted cyclobutanone, represents a potentially valuable building block in organic synthesis due to its strained four-membered ring and multiple functional groups.[1] This guide provides a comprehensive, logic-driven framework for the unambiguous structure elucidation of this target molecule. Moving beyond a simple recitation of techniques, we will explore the causality behind the experimental sequence, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a self-validating system for structural confirmation. Each step is detailed with both the theoretical basis and a practical, field-tested experimental protocol.

Introduction: The Analytical Challenge

The target molecule, this compound, possesses a compact and functionally dense structure. Its core is a cyclobutane ring, a motif known for its significant ring strain, which can influence chemical reactivity and spectroscopic properties.[2][3] The ring is functionalized with a ketone, a quaternary center, a methyl group, and an ethyl ester.

The objective of this guide is not merely to identify the molecule, but to establish a robust and logical workflow that confirms its precise constitution and connectivity, leaving no structural ambiguity. This process is fundamental in fields like drug development, where absolute certainty of a molecule's structure is paramount for understanding its biological activity and ensuring regulatory compliance.[4]

cluster_molecule Target Structure mol This compound img

Caption: The target molecule for structural elucidation.

The First Step: Defining the Molecular Boundaries with Mass Spectrometry

Rationale: Before probing the internal connectivity, we must first establish the elemental composition and the degree of unsaturation. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the determination of a unique molecular formula.[5][6]

The proposed structure, C₈H₁₂O₃, has a calculated monoisotopic mass of 156.07864 Da. The Degree of Unsaturation (DoU) is calculated as: DoU = C + 1 - (H/2) = 8 + 1 - (12/2) = 3. This value is a critical first check. A DoU of 3 is perfectly consistent with the proposed structure, which contains one ring and two double bonds (one ketone C=O and one ester C=O). This internal consistency is the first pillar of a self-validating analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode to promote the formation of protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500 with a resolution setting of >60,000.

  • Data Analysis: Identify the monoisotopic peak for the molecular ion and use the instrument's software to calculate the elemental composition based on the exact mass measurement. The experimental mass should be within a 5 ppm tolerance of the theoretical mass.

Identifying the Pieces: Functional Group Analysis by Infrared Spectroscopy

Rationale: With the molecular formula established, IR spectroscopy is employed to rapidly confirm the presence of the key functional groups suggested by the formula (C=O and C-O). The vibrational frequencies of bonds are sensitive to their environment; for instance, the ring strain in cyclobutanone derivatives typically shifts the ketone's carbonyl (C=O) stretching frequency to a higher wavenumber compared to an acyclic ketone.[7]

Predicted IR Absorptions:

  • ~2980-2850 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.

  • ~1785 cm⁻¹: A strong, sharp absorption characteristic of a carbonyl C=O stretch within a strained four-membered ring (the cyclobutanone).

  • ~1740 cm⁻¹: A second strong, sharp C=O absorption corresponding to the ethyl ester.[8][9]

  • ~1250-1000 cm⁻¹: Two distinct C-O stretching bands associated with the ester linkage.

The clear observation of two distinct carbonyl peaks in the predicted regions would provide powerful evidence for both the ketone and ester functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-dampened (e.g., isopropanol) lint-free cloth.

  • Background Scan: Perform a background scan to capture the ambient spectrum (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with solvent after the measurement is complete.

Assembling the Skeleton: ¹³C and ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for mapping the carbon and proton framework of a molecule.[5] ¹³C NMR provides a count of unique carbon environments, while ¹H NMR reveals the proton environments, their integration (ratio), and their connectivity through spin-spin splitting. Together, they allow for the piecing together of the molecular puzzle.

The Carbon Framework: ¹³C NMR Spectroscopy

Based on the molecule's symmetry, we predict 8 distinct carbon signals .

Predicted ¹³C NMR Chemical Shifts:

Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Ketone) ~208 Ketone carbonyls in strained rings are typically deshielded.
C=O (Ester) ~172 Typical chemical shift for an ester carbonyl.
-O-C H₂- (Ethyl) ~61 Methylene carbon attached to an electronegative oxygen.
Quaternary C1 ~55 A quaternary carbon attached to a methyl and an ester group.
Ring -C H₂- (x2) ~48 Methylene groups adjacent to a ketone and a quaternary center.
-C H₃ (on C1) ~22 Methyl group on a quaternary carbon.

| -C H₃ (Ethyl) | ~14 | Terminal methyl group of the ethyl ester. |

The Proton Environment & Connectivity: ¹H NMR Spectroscopy

We predict 4 distinct proton signals with specific integrations and splitting patterns.

Predicted ¹H NMR Data:

Assignment Predicted Shift (δ, ppm) Integration Splitting Pattern Rationale
-O-CH₂ - (Ethyl) ~4.2 2H Quartet (q) Methylene protons adjacent to an oxygen and a methyl group.
Ring -CH₂ - (x2) ~3.2 4H Singlet or complex multiplet These four protons are chemically equivalent but may exhibit complex splitting due to the rigid ring structure.
-CH₃ (on C1) ~1.5 3H Singlet (s) Methyl group attached to a quaternary carbon; no adjacent protons to couple with.

| -CH₃ (Ethyl) | ~1.3 | 3H | Triplet (t) | Methyl protons adjacent to a methylene group. |

The classic quartet-triplet pattern for the ethyl group is a hallmark signature that provides immediate, verifiable evidence for this fragment.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve high homogeneity and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Set the spectral width to cover the range of -1 to 12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Set the spectral width to cover 0-220 ppm. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the TMS signal. Integrate the ¹H signals.

Final Confirmation: Fragmentation Analysis by GC-MS

Rationale: While the combination of MS, IR, and NMR provides a nearly complete picture, analyzing the fragmentation pattern from Electron Ionization (EI) Mass Spectrometry serves as a final, powerful confirmation. The way the molecule breaks apart provides direct evidence for the connectivity of its constituent parts.[10]

mol Molecular Ion (M⁺) m/z = 156 frag1 M - 29 Loss of -CH₂CH₃ m/z = 127 mol->frag1 - C₂H₅ frag2 M - 45 Loss of -OCH₂CH₃ m/z = 111 mol->frag2 - OC₂H₅ frag3 M - 87 Loss of -COOCH₂CH₃ m/z = 69 mol->frag3 - COOC₂H₅

Caption: Predicted key fragmentation pathways in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 35 to 300.

  • Analysis: Inject 1 µL of the sample. Analyze the mass spectrum corresponding to the GC peak of the analyte, identifying the molecular ion and key fragment ions.

Synthesis of Evidence: The Complete Structural Picture

cluster_start Initial Data cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Confirmation cluster_end Final Result HRMS HRMS (C₈H₁₂O₃, DoU=3) IR IR Spectroscopy (C=O ketone, C=O ester) HRMS->IR Suggests functional groups NMR ¹H & ¹³C NMR (Carbon/Proton Framework) HRMS->NMR Defines atomic count IR->NMR Confirms functional groups MS_Frag MS Fragmentation (Connectivity Confirmed) NMR->MS_Frag Proposes connectivity Structure Unambiguous Structure of This compound NMR->Structure MS_Frag->Structure Validates structure

Caption: Workflow for integrated structure elucidation.

Summary of Expected Spectroscopic Data

Technique Parameter Expected Observation
HRMS (ESI+) [M+H]⁺m/z 157.0865
IR (ATR) Carbonyl Stretches (C=O)~1785 cm⁻¹ (ketone), ~1740 cm⁻¹ (ester)
C-O Stretches~1250-1000 cm⁻¹ (two bands)
¹³C NMR (CDCl₃) Chemical Shifts (δ)8 signals: ~208, 172, 61, 55, 48, 22, 14 ppm
¹H NMR (CDCl₃) Signals (δ, mult, int)~4.2 (q, 2H), ~3.2 (s, 4H), ~1.5 (s, 3H), ~1.3 (t, 3H)
MS (EI) Key Fragments (m/z)156 (M⁺), 127, 111, 69

References

An In-depth Technical Guide to the Physical Properties of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate is a functionalized cyclobutane derivative of significant interest in medicinal chemistry and organic synthesis. Its strained four-membered ring, coupled with a ketone, an ester, and a quaternary carbon center, provides a unique structural scaffold for the development of novel chemical entities. This guide offers a comprehensive overview of its physical properties, drawing upon available data and theoretical principles to provide a practical resource for laboratory applications.

It is important to note that while this compound is available from various chemical suppliers, detailed experimental data on its physical properties are not extensively published in peer-reviewed literature. Therefore, this guide synthesizes information from analogous compounds and computational predictions to offer a robust profile.

Molecular Identity and Structure

The structural identity of a compound is fundamental to understanding its physical and chemical behavior. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 227607-44-5[1]
Molecular Formula C₈H₁₂O₃Calculated
Molecular Weight 156.18 g/mol Calculated
InChI InChI=1S/C8H12O3/c1-3-11-7(10)8(2)4-6(9)5-8/h3-5H2,1-2H3[1]
Canonical SMILES CCOC(=O)C1(C)CC(=O)C1Derived
Molecular Structure Diagram

The puckered conformation of the cyclobutane ring is a key structural feature, adopted to alleviate torsional strain.[1] The presence of a ketone and an ester group, both containing sp² hybridized carbons, influences the ring's geometry.

Caption: 2D representation of this compound.

Physical and Chemical Properties

Direct experimental values for the physical properties of this compound are scarce. The table below includes data for closely related compounds to provide a basis for estimation and comparison.

PropertyThis compound (Predicted/Estimated)Ethyl 3-oxocyclobutane-1-carboxylate (Analog)1-Methyl-3-oxocyclobutane-1-carboxylic acid (Analog)
Appearance Colorless to pale yellow liquid (Expected)Colorless to pale yellow liquid[2]Off-white solid
Boiling Point >168 °C167-168 °C[2]Not Applicable
Density ~1.1 g/cm³~1.096 g/cm³[2]Not Available
Refractive Index ~1.45Not AvailableNot Available
Solubility Soluble in common organic solvents (e.g., ethanol, DMF, ethyl acetate). Limited solubility in water.Soluble in polar organic solvents like ethanol and DMF.[2]Moderately soluble in water.[3]
Analysis and Causality
  • Boiling Point: The addition of a methyl group to the cyclobutane ring increases the molecular weight and van der Waals forces compared to the unmethylated analog, ethyl 3-oxocyclobutane-1-carboxylate. Therefore, the boiling point of the title compound is expected to be slightly higher than the 167-168 °C reported for its analog.

  • Solubility: The presence of the ethyl ester and ketone functionalities introduces polarity and potential for hydrogen bonding with protic solvents. However, the overall hydrocarbon character (eight carbon atoms) suggests that solubility in water will be limited, while miscibility with common organic solvents will be high. This is consistent with the observed solubility of related esters.[2][4]

  • Density: The density is expected to be slightly above 1 g/cm³, typical for a compact, oxygenated organic molecule of this molecular weight. The value is likely to be very close to its unmethylated counterpart.[2]

Spectroscopic Characterization Profile

¹H NMR Spectroscopy (Expected Signals)
  • Ethyl Ester Group: A quartet signal at approximately 4.1-4.2 ppm (O-CH₂ -CH₃) and a triplet at around 1.2-1.3 ppm (O-CH₂-CH₃ ).

  • Ring Methylene Protons: The four protons on the cyclobutane ring (at C2 and C4) are diastereotopic and will likely appear as complex multiplets in the region of 2.5-3.5 ppm.

  • Methyl Group: A singlet at approximately 1.5 ppm, corresponding to the methyl group at the C1 position.

¹³C NMR Spectroscopy (Expected Signals)
  • Carbonyl Carbons: Two signals in the downfield region: one around 205-210 ppm for the ketone (C=O) and another around 170-175 ppm for the ester (COO).

  • Quaternary Carbon: The C1 carbon attached to the methyl and ester groups is expected around 50-60 ppm.

  • Ethyl Ester Carbons: A signal for the O-C H₂ group around 60-62 ppm and the C H₃ group at ~14 ppm.

  • Ring Methylene Carbons: Signals for the C2 and C4 carbons of the cyclobutane ring are expected in the range of 40-50 ppm.

  • Methyl Carbon: The C1-C H₃ carbon should appear around 20-25 ppm.

Infrared (IR) Spectroscopy (Expected Absorption Bands)
  • C=O Stretching: Two strong absorption bands are expected in the carbonyl region. The ketone carbonyl will likely appear at a higher frequency (~1780 cm⁻¹) due to the ring strain of the cyclobutane, while the ester carbonyl should appear around 1735-1740 cm⁻¹.

  • C-O Stretching: A strong band for the ester C-O bond is expected in the 1100-1300 cm⁻¹ region.

  • C-H Stretching: Bands corresponding to sp³ C-H stretching will be observed just below 3000 cm⁻¹.

Experimental Protocols

Synthesis Workflow: Esterification of 1-Methyl-3-oxocyclobutane-1-carboxylic acid

The most direct route to synthesize the title compound is through the esterification of its corresponding carboxylic acid. This is a standard procedure in organic chemistry, typically catalyzed by a strong acid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start 1-Methyl-3-oxocyclobutane-1-carboxylic acid Ethanol Ethanol (Solvent/Reagent) Combine Combine in Flask Ethanol->Combine Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Combine Reflux Heat to Reflux Combine->Reflux Monitor Monitor by TLC/GC Reflux->Monitor Monitor->Reflux Incomplete Quench Quench with NaHCO₃ (aq) Monitor->Quench Complete Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Distillation/Chromatography) Concentrate->Purify Product Pure Product Purify->Product

References

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate, a versatile building block in modern medicinal chemistry. The document delineates its physicochemical properties, explores plausible synthetic routes with mechanistic insights, and provides predicted characterization data. Furthermore, it delves into the strategic applications of this compound in the development of complex pharmaceutical agents, particularly kinase inhibitors, supported by detailed experimental protocols and workflow visualizations. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique structural attributes of this cyclobutane derivative.

Introduction: The Strategic Value of the Cyclobutane Motif

The cyclobutane moiety, a four-membered carbocycle, has emerged as a privileged scaffold in contemporary drug discovery. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. This compound (CAS No. 105632-19-7) is a key exemplar of this class, incorporating a reactive β-keto ester system within the strained cyclobutane framework. This combination of functionalities makes it a highly valuable intermediate for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.[1] This guide will provide an in-depth exploration of its synthesis, characterization, and strategic application.

Physicochemical and Structural Attributes

This compound is a tangible synthetic building block, though detailed physicochemical data in public literature is sparse. Based on its structure and related compounds, the following properties can be inferred:

PropertyPredicted Value/Information
IUPAC Name This compound
CAS Number 105632-19-7
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Appearance Likely a colorless to pale yellow liquid
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) and slightly soluble in water.[2]
Boiling Point Estimated to be in the range of 170-190 °C at atmospheric pressure.

The molecule's structure, featuring a quaternary carbon at the 1-position, imparts significant steric hindrance, influencing its reactivity. The presence of both a ketone and an ester group provides multiple sites for chemical modification.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule involves the initial preparation of ethyl 3-oxocyclobutane-1-carboxylate followed by α-methylation.

Step 1: Synthesis of Ethyl 3-oxocyclobutane-1-carboxylate via Swern Oxidation

This step is based on a known procedure for the unmethylated analogue.[3]

  • Reaction: Oxidation of ethyl 3-hydroxycyclobutanecarboxylate to ethyl 3-oxocyclobutane-1-carboxylate.

  • Reagents: Oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (TEA), and ethyl 3-hydroxycyclobutanecarboxylate in dichloromethane (DCM).

  • Causality of Experimental Choices: The Swern oxidation is a mild and efficient method for oxidizing alcohols to ketones or aldehydes without the use of heavy metals. It proceeds at low temperatures (-78 °C), which helps to minimize side reactions.

Step 2: α-Methylation of Ethyl 3-oxocyclobutane-1-carboxylate

This step introduces the methyl group at the C1 position.

  • Reaction: Deprotonation of the α-carbon followed by nucleophilic attack on an electrophilic methyl source.

  • Reagents: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH), followed by methyl iodide (CH₃I).

  • Causality of Experimental Choices: A strong base is required to deprotonate the α-carbon of the β-keto ester. LDA is often preferred due to its steric bulk, which minimizes competitive nucleophilic attack at the ester carbonyl. The reaction is typically performed at low temperatures to control reactivity and prevent multiple alkylations.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Swern Oxidation cluster_1 Step 2: α-Methylation start1 Ethyl 3-hydroxycyclobutanecarboxylate reagents1 1. Oxalyl Chloride, DMSO, DCM, -78 °C 2. Triethylamine start1->reagents1 Oxidation product1 Ethyl 3-oxocyclobutane-1-carboxylate reagents1->product1 reagents2 1. LDA or NaH, THF, -78 °C 2. Methyl Iodide product1->reagents2 Methylation product2 This compound reagents2->product2

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-oxocyclobutane-1-carboxylate [3]

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (2.0 equivalents) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of ethyl 3-hydroxycyclobutanecarboxylate (1.0 equivalent) in DCM dropwise to the reaction mixture.

  • Continue stirring at -78 °C for another 30 minutes.

  • Add triethylamine (4.0 equivalents) to the reaction mixture and allow it to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

  • To a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equivalents) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Add a solution of ethyl 3-oxocyclobutane-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the resulting enolate solution for 1 hour at -78 °C.

  • Add methyl iodide (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Technique Predicted Data
¹H NMR * ~4.2 ppm (q, 2H): -OCH₂CH₃ * ~3.3-3.5 ppm (m, 4H): CH₂ protons of the cyclobutane ring * ~1.4 ppm (s, 3H): -CH₃ at C1 * ~1.3 ppm (t, 3H): -OCH₂CH₃
¹³C NMR * ~205 ppm: Ketone carbonyl (C=O) * ~175 ppm: Ester carbonyl (C=O) * ~61 ppm: -OCH₂CH₃ * ~50 ppm: Quaternary carbon (C1) * ~45 ppm: CH₂ carbons of the cyclobutane ring * ~25 ppm: -CH₃ at C1 * ~14 ppm: -OCH₂CH₃
IR (Infrared) * ~1780 cm⁻¹: C=O stretch (ketone in a four-membered ring) * ~1740 cm⁻¹: C=O stretch (ester) * ~2900-3000 cm⁻¹: C-H stretch (alkane)
MS (Mass Spec) * [M]⁺: 156.0786 (for C₈H₁₂O₃)

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The structural motif of 1-methyl-3-oxocyclobutane is a valuable component in the design of kinase inhibitors.[1] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] The rigid cyclobutane scaffold can serve as a non-aromatic bioisostere for other ring systems, helping to optimize drug-like properties such as solubility and metabolic stability.

The carboxylic acid derivative, 1-methyl-3-oxocyclobutane-1-carboxylic acid, is a documented intermediate in the synthesis of various inhibitors, including those targeting ACK1, MDM2, JAK, CETP, and PDE10.[1] The ethyl ester, being a direct precursor, shares this strategic importance.

Case Study: Synthesis of a Kinase Inhibitor Precursor

The following workflow illustrates how this compound can be utilized to synthesize a key amide intermediate, a common step in the elaboration of kinase inhibitors.

G cluster_0 Amide Bond Formation cluster_1 Further Elaboration start This compound hydrolysis 1. LiOH, THF/H₂O 2. H⁺ workup start->hydrolysis Ester Hydrolysis acid 1-Methyl-3-oxocyclobutane-1-carboxylic acid hydrolysis->acid coupling Amine (R-NH₂), Coupling Agent (e.g., HATU, EDCI) acid->coupling Amidation product N-substituted-1-methyl-3-oxocyclobutane-1-carboxamide coupling->product elaboration Functional Group Interconversion (e.g., Ketone Reduction, Reductive Amination) product->elaboration final_product Kinase Inhibitor Scaffold elaboration->final_product

Caption: Workflow for the synthesis of a kinase inhibitor precursor from this compound.

Protocol 3: Synthesis of N-Aryl-1-methyl-3-oxocyclobutane-1-carboxamide

  • Ester Hydrolysis: To a solution of this compound (1.0 equivalent) in a mixture of THF and water (3:1), add lithium hydroxide (LiOH, 1.5 equivalents). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-methyl-3-oxocyclobutane-1-carboxylic acid.

  • Amide Coupling: To a solution of 1-methyl-3-oxocyclobutane-1-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 equivalents) or EDCI (1.2 equivalents) and a base like diisopropylethylamine (DIPEA, 2.0 equivalents). Stir for 10 minutes, then add the desired aryl amine (1.0 equivalent). Continue stirring at room temperature until the reaction is complete. Work up the reaction by washing with water and brine, then dry the organic layer and concentrate. Purify the product by column chromatography.

Conclusion

This compound represents a strategically important and versatile building block for the synthesis of complex, biologically active molecules. Its unique structural features, combining a strained cyclobutane ring with a reactive β-keto ester moiety, provide a valuable platform for the introduction of molecular complexity and the fine-tuning of pharmacokinetic properties. While detailed experimental data for this specific compound remains somewhat limited in public-domain literature, this guide has provided a robust framework based on established chemical principles and data from closely related analogues. The proposed synthetic routes and characterization data serve as a solid foundation for researchers and drug development professionals to incorporate this valuable intermediate into their synthetic strategies, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.

References

An In-Depth Technical Guide to the Discovery and History of Cyclobutane Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique three-dimensional structure and conformational rigidity offer distinct advantages in drug design, influencing potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies for accessing cyclobutane derivatives. We will explore the foundational [2+2] cycloaddition reactions, delve into the strategic applications of ring expansion and contraction methods, and culminate with an examination of their impact on the synthesis of complex molecules and approved pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of cyclobutane chemistry.

Introduction: From Chemical Oddity to Strategic Design Element

The journey of the cyclobutane ring, the second most strained saturated monocarbocycle, began with its first synthesis in 1907.[1] For decades, the inherent 26.3 kcal/mol of strain energy relegated it to a niche area of chemical research.[1] However, this very strain, which dictates its unique puckered conformation, longer C-C bonds, and increased π-character, is now recognized as a powerful tool in molecular design.[1][2] The strategic incorporation of a cyclobutane moiety can confer metabolic stability, restrict conformations to favor binding with biological targets, and serve as a versatile scaffold for constructing complex polycyclic systems.[1][3] This guide will trace the historical arc of cyclobutane synthesis, from early classical methods to the sophisticated stereocontrolled strategies that have enabled its widespread use in contemporary drug discovery and natural product synthesis.[4][5]

Foundational Synthetic Strategies: The Advent of Cycloaddition

The most direct and widely employed method for constructing the cyclobutane core is the [2+2] cycloaddition reaction, a process where two unsaturated molecules combine to form a four-membered ring. This powerful transformation can be initiated by heat, light, or transition metal catalysis, each offering distinct advantages in terms of scope and stereocontrol.

Photochemical [2+2] Cycloaddition: Harnessing Light to Forge Rings

Historically, photochemical [2+2] cycloadditions represent one of the earliest and most versatile methods for synthesizing cyclobutane derivatives.[6] The first documented example dates back to 1877 with the photodimerization of thymoquinone.[6] This reaction class proceeds through the excitation of an alkene to its singlet or triplet state, which then reacts with a ground-state alkene.

A pivotal advancement in this area was the application of enone-alkene cycloadditions, which often proceed with high regio- and stereoselectivity.[7][8] The stereochemical outcome of these reactions can often be predicted by considering the stability of the intermediate diradical species.

Key Mechanistic Considerations:

  • Direct Irradiation vs. Sensitization: Direct irradiation excites the alkene directly, while sensitization involves the transfer of energy from an excited sensitizer molecule. The choice of method can influence the stereochemical outcome.

  • Regioselectivity: The regioselectivity (head-to-head vs. head-to-tail) is influenced by the electronic nature of the substituents on the reacting alkenes.[8]

  • Stereoselectivity: The stereochemistry of the starting alkenes is often retained in the cyclobutane product, particularly in concerted reactions.

Photochemical_Cycloaddition

Thermal [2+2] Cycloaddition: The Power of Ketenes

While thermal [2+2] cycloadditions of simple alkenes are often symmetry-forbidden and require harsh conditions, the use of ketenes provides a highly efficient and stereospecific route to cyclobutanones.[8][9] The concerted [π2s + π2a] cycloaddition mechanism allows these reactions to proceed under mild conditions with retention of the alkene's stereochemistry.[9]

Experimental Protocol: Dichloroketene Cycloaddition with an Alkene [10]

  • Reactant Preparation: A solution of the alkene and a zinc-copper couple in an anhydrous ethereal solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • In Situ Ketene Generation: A solution of trichloroacetyl chloride in the same anhydrous solvent is added dropwise to the stirred alkene solution at a controlled temperature (often reflux). The zinc-copper couple facilitates the dehalogenation of trichloroacetyl chloride to generate dichloroketene in situ.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting alkene.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the excess zinc-copper couple and zinc salts. The filtrate is then washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude cyclobutanone is then purified by column chromatography on silica gel or by distillation.

Transition Metal-Catalyzed [2+2] Cycloadditions

The development of transition metal-catalyzed [2+2] cycloadditions has provided a milder and often more selective alternative to photochemical and thermal methods.[9] Catalysts based on copper, iron, and palladium have been shown to be effective in promoting these transformations.[11][12] These reactions often proceed through a metallacyclopentane intermediate, which then undergoes reductive elimination to form the cyclobutane ring. A significant advantage of this approach is the potential for enantioselective catalysis, allowing for the synthesis of chiral cyclobutane derivatives.[9]

Alternative Routes: Ring Expansion and Contraction Strategies

Beyond cycloadditions, the synthesis of cyclobutanes can be achieved through the rearrangement of other ring systems. These methods offer unique pathways to highly functionalized and stereochemically complex cyclobutane derivatives.

Ring Expansion of Cyclopropanes

The release of the high ring strain in cyclopropanes can be harnessed to drive the formation of the less strained cyclobutane ring.[13][14] This transformation can be initiated by various reagents and proceeds through different mechanistic pathways, including cationic rearrangements and radical processes.[13] For example, the treatment of cyclopropylcarbinols with acid can induce a Wagner-Meerwein type rearrangement to yield cyclobutanones.[13]

Ring_Expansion

Ring Contraction of Five-Membered Rings

Conversely, the contraction of cyclopentane or other five-membered ring systems can also provide access to cyclobutane derivatives.[15][16] These reactions often involve the extrusion of a small molecule, such as nitrogen or carbon monoxide. For instance, the photochemical or thermal decomposition of certain cyclopentanones can lead to the formation of a cyclobutane via a Favorskii-type rearrangement. A notable recent development is the stereoselective synthesis of cyclobutanes through the contraction of pyrrolidines using iodonitrene chemistry.[15][16] This method has demonstrated excellent stereocontrol, preserving the stereochemical information of the starting pyrrolidine.[15][16]

Key Features of Pyrrolidine Ring Contraction: [15][16]

  • Stereospecificity: The reaction proceeds with a high degree of stereocontrol, allowing for the synthesis of enantiopure cyclobutanes.

  • Mechanism: The proposed mechanism involves the formation of a 1,4-biradical intermediate, which undergoes rapid C-C bond formation.

  • Synthetic Utility: This method has been successfully applied to the formal synthesis of natural products like piperarborenine B.

The Impact on Drug Discovery and Development

The unique structural and conformational properties of the cyclobutane ring have made it an increasingly important motif in medicinal chemistry.[1] Its incorporation into drug candidates can lead to improvements in metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1]

Case Study: Carboplatin

Carboplatin, a second-generation platinum-based anticancer drug, is a prime example of the successful application of a cyclobutane derivative in medicine.[17][18] The replacement of the two chloride ligands in cisplatin with a cyclobutane-1,1-dicarboxylate ligand significantly reduces the nephrotoxicity associated with the parent drug, allowing for higher and more effective dosing.[18]

Synthesis of Carboplatin: [17][18][19]

A common synthetic route to carboplatin involves the reaction of cisplatin with a silver salt of cyclobutane-1,1-dicarboxylic acid.[17][18]

Experimental Protocol: Synthesis of Carboplatin [17][18]

  • Preparation of Silver Cyclobutane-1,1-dicarboxylate: Cyclobutane-1,1-dicarboxylic acid is neutralized with a stoichiometric amount of silver nitrate in an aqueous solution. The resulting silver salt precipitates and is collected by filtration.

  • Reaction with Cisplatin: A suspension of cisplatin in water is treated with the silver cyclobutane-1,1-dicarboxylate. The reaction mixture is stirred, typically in the dark to prevent photochemical side reactions.

  • Removal of Silver Chloride: The insoluble silver chloride byproduct is removed by filtration.

  • Isolation of Carboplatin: The filtrate, containing the water-soluble carboplatin, is concentrated under reduced pressure to induce crystallization. The resulting solid is collected, washed with a cold solvent (e.g., ethanol or acetone), and dried.

Case Study: Entecavir

Entecavir is a potent antiviral drug used for the treatment of hepatitis B virus (HBV) infection.[20][21] Its structure features a carbocyclic nucleoside analog with a methylene cyclopentane core. While not a cyclobutane itself, many synthetic routes towards entecavir and its analogs involve intermediates and strategies that are relevant to cyclobutane chemistry, such as stereoselective cyclization reactions.[20][21][22] The synthesis of entecavir highlights the importance of precise stereochemical control in the construction of carbocyclic systems for biological applications.[20][21][22]

Case Study: Saxagliptin

Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[23][24] A key structural feature of saxagliptin is its adamantane-derived amino acid component. While not containing a simple cyclobutane, the synthesis of key intermediates for saxagliptin often involves complex carbocyclic chemistry that shares principles with cyclobutane synthesis, such as the stereocontrolled formation of C-C bonds and the manipulation of cyclic systems.[25][26]

Modern Advances and Future Outlook

The field of cyclobutane synthesis continues to evolve, with a focus on developing more efficient, stereoselective, and environmentally benign methodologies.[27][28][29] Recent advances include the use of organocatalysis for asymmetric [2+2] cycloadditions, the development of novel ring-expansion and -contraction reactions, and the application of flow chemistry for the safe and scalable synthesis of these strained molecules.[27][28][30]

The increasing prevalence of cyclobutane derivatives in drug discovery pipelines underscores the growing appreciation for their unique properties.[3][4][31] As our understanding of the subtle interplay between molecular conformation and biological activity deepens, the demand for novel and diverse cyclobutane building blocks is expected to grow. Future research will likely focus on the development of catalytic enantioselective methods for accessing complex, polysubstituted cyclobutanes and their application in the synthesis of next-generation therapeutics and functional materials.

Conclusion

The journey of cyclobutane derivatives from their initial discovery to their current status as indispensable tools in synthesis is a testament to the ingenuity of organic chemists. The development of a diverse array of synthetic methods, from classical photochemical cycloadditions to modern catalytic and rearrangement-based strategies, has unlocked the full potential of this once-overlooked structural motif. The successful application of cyclobutanes in pharmaceuticals like carboplatin demonstrates their profound impact on human health. As synthetic methodologies continue to advance, the strategic incorporation of the cyclobutane ring is poised to play an even more significant role in the design and creation of complex molecules with tailored functions.

References

Unraveling the Stability of Substituted Cyclobutanones: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutanone motif, a strained four-membered ring ketone, is a fascinating and increasingly important structural unit in organic synthesis, medicinal chemistry, and materials science. Its inherent ring strain and unique electronic properties make its stability highly sensitive to substitution. This in-depth technical guide provides a comprehensive theoretical framework for understanding and predicting the stability of substituted cyclobutanones. We delve into the fundamental principles of ring strain and conformational dynamics, explore the systematic effects of substituents through the lens of modern computational chemistry, and provide detailed protocols for performing these theoretical analyses. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to rationalize the behavior of these intriguing molecules and design novel chemical entities with tailored properties.

The Unique Nature of the Cyclobutanone Ring: A Story of Strain and Puckering

The cyclobutane ring is inherently strained due to significant deviations from the ideal sp³ bond angle of 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be a mere 90°, leading to substantial angle strain. To alleviate this, cyclobutane and its derivatives, including cyclobutanone, adopt a non-planar, puckered conformation. This puckering reduces torsional strain by staggering the hydrogen atoms on adjacent carbons, although it slightly increases angle strain. The introduction of a carbonyl group in cyclobutanone further influences the ring's geometry and electronic structure.

The stability of the cyclobutanone ring is a delicate balance of several factors:

  • Angle Strain: The deviation of bond angles from the ideal tetrahedral angle.

  • Torsional Strain (Pitzer Strain): The strain arising from the eclipsing of bonds on adjacent atoms.

  • Transannular Strain (Prelog Strain): Non-bonded interactions between atoms across the ring.

The interplay of these factors dictates the puckering of the ring, which can be described by a potential energy surface. High-level ab initio and Density Functional Theory (DFT) calculations have shown that the puckering motion is a key determinant of the ring's stability and reactivity.[1][2][3][4]

The Influence of Substituents: A Systematic Theoretical Investigation

The stability of the cyclobutanone core can be significantly modulated by the electronic and steric nature of its substituents. A systematic understanding of these effects is crucial for the rational design of cyclobutanone-containing molecules.

Electronic Effects: A Tale of Two Classes

Theoretical studies, particularly those employing quantum chemical calculations, have revealed a clear dichotomy in how substituents influence cyclobutanone stability.[5][6]

  • Electron-Releasing Groups (ERGs): Substituents such as amino (-NH₂), hydroxyl (-OH), and fluoro (-F) groups are found to stabilize the cyclobutanone ring. These groups donate electron density to the ring, which can alleviate some of the inherent electronic strain.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and trifluoromethyl (-CF₃) destabilize the cyclobutanone ring. These substituents pull electron density away from the ring, exacerbating its electronic deficiencies.

  • Neutral Groups: Substituents with a relatively neutral electronic effect, such as the cyano (-CN) group, have been shown to have a minimal impact on the overall stability of the cyclobutanone system.[5][6]

These findings are supported by the analysis of electron density distributions and heats of formation calculated for a series of substituted cyclobutanones.

Steric Effects: The Role of Bulk and Position

Beyond electronic effects, the size and position of substituents play a critical role in the conformational preferences and overall stability of the cyclobutanone ring. Bulky substituents can influence the degree of ring puckering to minimize unfavorable steric interactions. For instance, gem-dimethyl substitution has been shown to decrease the strain energy of cyclobutanes.[7][8] The interplay between steric and electronic effects can lead to complex conformational landscapes that require detailed computational analysis to unravel.

Computational Methodology: A Practical Guide

Modern computational chemistry provides a powerful toolkit for the theoretical investigation of substituted cyclobutanone stability. Density Functional Theory (DFT) has emerged as the workhorse for such studies, offering a favorable balance of accuracy and computational cost.

Workflow for Assessing Substituent Effects on Stability

The following workflow outlines a robust computational protocol for systematically evaluating the impact of substituents on cyclobutanone stability.

G cluster_0 Computational Workflow Start Start Define_Substituents Define a Set of Substituents (ERGs, EWGs, Sterically Bulky) Start->Define_Substituents Build_Molecules Construct 3D Models of Substituted Cyclobutanones Define_Substituents->Build_Molecules Geometry_Optimization Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G*) Build_Molecules->Geometry_Optimization Verify_Minimum Verify True Energy Minimum (No Imaginary Frequencies) Geometry_Optimization->Verify_Minimum Single_Point_Energy Single-Point Energy Calculation (Higher Level of Theory, e.g., ωB97X-D/def2-TZVP) Verify_Minimum->Single_Point_Energy Isodesmic_Reaction Define Isodesmic Reaction for Strain Energy Calculation Single_Point_Energy->Isodesmic_Reaction Calculate_SE Calculate Strain Energy (SE) Isodesmic_Reaction->Calculate_SE NBO_Analysis Perform Natural Bond Orbital (NBO) Analysis Calculate_SE->NBO_Analysis Analyze_Results Analyze Geometric Parameters, SE, and NBO Data NBO_Analysis->Analyze_Results End End Analyze_Results->End

Caption: A typical computational workflow for studying substituent effects on cyclobutanone stability.

Experimental Protocol: Isodesmic Reactions for Strain Energy Calculation

A reliable method for quantifying the energetic effect of substituents on ring stability is through the use of isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. This approach allows for the cancellation of systematic errors in the computational method, providing a more accurate measure of the relative strain energy.

Step-by-Step Protocol:

  • Define the Isodesmic Reaction: For a substituted cyclobutanone, a suitable isodesmic reaction is: Substituted Cyclobutanone + 2 * Propane -> Product_A + Product_B + Cyclohexane Where Product_A and Product_B are acyclic molecules that conserve the bonding environment of the substituent and the carbonyl group.

  • Perform DFT Calculations:

    • Optimize the geometry of all reactants and products at a chosen level of theory (e.g., B3LYP/6-31G(d)).

    • Perform frequency calculations on the optimized geometries to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

    • Perform single-point energy calculations at a higher level of theory (e.g., ωB97X-D/def2-TZVP) for greater accuracy.

  • Calculate the Reaction Enthalpy (ΔH_rxn): ΔH_rxn = Σ(E_products + ZPVE_products) - Σ(E_reactants + ZPVE_reactants)

  • Interpret the Results: The ΔH_rxn of this isodesmic reaction directly corresponds to the difference in strain energy between the substituted cyclobutanone and the reference cyclohexane (which is considered strain-free). A more negative ΔH_rxn indicates a more stable (less strained) substituted cyclobutanone.

Deeper Mechanistic Insights: Natural Bond Orbital (NBO) Analysis

To understand the electronic origins of substituent-induced stability changes, Natural Bond Orbital (NBO) analysis is an invaluable tool. NBO theory provides a framework for analyzing the electron density of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns well with chemical intuition.

Key NBO Descriptors for Stability Analysis
  • Natural Charges: Reveal the electron-donating or -withdrawing nature of the substituent.

  • Hybridization: Changes in the hybridization of the ring carbons can indicate alterations in bond angles and strain.

  • Donor-Acceptor Interactions: The stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO (e.g., a lone pair on a substituent) and an empty (acceptor) NBO (e.g., an antibonding orbital in the ring) quantifies the extent of stabilizing delocalization.

G cluster_0 NBO Analysis Logic Substituent Substituent (e.g., -NH2, -NO2) Electronic_Effect Electronic Effect (Donating/Withdrawing) Substituent->Electronic_Effect NBO_Analysis NBO Analysis Electronic_Effect->NBO_Analysis Donor_Acceptor Donor-Acceptor Interactions (E(2)) NBO_Analysis->Donor_Acceptor Natural_Charges Natural Charges NBO_Analysis->Natural_Charges Hybridization Hybridization Changes NBO_Analysis->Hybridization Stability Change in Ring Stability (Stabilization/Destabilization) Donor_Acceptor->Stability Natural_Charges->Stability Hybridization->Stability

Caption: Logical flow of how NBO analysis explains substituent effects on stability.

For example, in an amino-substituted cyclobutanone, NBO analysis would likely reveal a significant stabilizing interaction between the nitrogen lone pair (donor) and the antibonding orbitals of the adjacent C-C bonds in the ring (acceptors). Conversely, for a nitro-substituted cyclobutanone, the analysis would show strong electron withdrawal from the ring into the nitro group's antibonding orbitals, leading to destabilization.

Quantitative Data Summary

The following table summarizes the qualitative effects and provides hypothetical, yet illustrative, quantitative data for the relative strain energy of substituted cyclobutanones as calculated by the isodesmic reaction method described above.

Substituent (X)Electronic NatureRelative Strain Energy (kcal/mol)Key NBO Interaction
-HReference0.0-
-NH₂Strong ERG-2.5n(N) -> σ(C-C)
-OHERG-1.8n(O) -> σ(C-C)
-FWeak ERG-0.5n(F) -> σ(C-C)
-CNWeak EWG+0.2σ(C-C) -> π(C≡N)
-CF₃Strong EWG+1.5σ(C-C) -> σ(C-F)
-NO₂Very Strong EWG+2.8σ(C-C) -> π(N=O)

Note: These values are illustrative and the actual magnitudes will depend on the specific computational method and basis set employed.

Conclusion and Future Outlook

The stability of substituted cyclobutanones is a complex interplay of ring strain, conformational preferences, and the electronic and steric effects of substituents. This guide has provided a theoretical framework and a practical computational workflow for systematically investigating these factors. By leveraging modern computational tools like DFT and NBO analysis, researchers can gain deep insights into the structure-stability relationships of these important molecules. This understanding is paramount for the rational design of novel cyclobutanone-based compounds with desired properties for applications in drug discovery, catalysis, and materials science. Future theoretical studies could expand upon this framework to investigate the stability of disubstituted and polysubstituted cyclobutanones, as well as their reactivity in various chemical transformations.

References

The Versatile Keto-Ester: A Synthetic Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-esters, organic compounds bearing both a ketone and an ester functional group, represent a class of exceptionally versatile intermediates in organic synthesis. Their unique structural arrangement, characterized by the juxtaposition of two electron-withdrawing groups, imparts a rich and tunable reactivity that has been exploited in the construction of a vast array of complex molecular architectures. This guide provides a comprehensive exploration of the fundamental principles governing the chemistry of keto-esters, from their structural nuances and tautomeric equilibria to their principal synthetic routes and diverse chemical transformations. Emphasis is placed on the practical application of this knowledge in the context of pharmaceutical research and development, highlighting the role of keto-esters as key building blocks in the synthesis of medicinally relevant compounds, particularly heterocyclic scaffolds.

Introduction: The Structural and Electronic Landscape of Keto-Esters

Keto-esters are broadly classified based on the relative positions of the ketone and ester functionalities. The most synthetically significant are the β-keto-esters, where the ketone is located at the carbon beta to the ester group. This 1,3-dicarbonyl arrangement is central to their unique reactivity.

Nomenclature and Structure

According to IUPAC nomenclature, keto-esters are named by identifying the parent ester and indicating the position of the ketone with the prefix "oxo-" and a locant. For example, ethyl 3-oxobutanoate is the systematic name for the common reagent ethyl acetoacetate.[1] The carbonyl carbon of the ester group is designated as C1.

The core structure of a β-keto-ester features sp²-hybridized carbonyl carbons and a central sp³-hybridized α-carbon.[2][3] This α-carbon and its associated protons exhibit remarkable acidity due to the ability of both adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance.

Keto-Enol Tautomerism: A Dynamic Equilibrium

A defining characteristic of β-keto-esters is their existence as a dynamic equilibrium of two tautomeric forms: the keto form and the enol form.[4][5][6] This equilibrium is a cornerstone of their reactivity, with the enol form often being the key reactive species.

Claisen_Condensation cluster_0 Claisen Condensation Workflow start Two Ester Molecules + Strong Base (e.g., NaOEt) enolate 1. Enolate Formation (Deprotonation at α-carbon) start->enolate attack 2. Nucleophilic Attack (Enolate attacks second ester) enolate->attack intermediate Tetrahedral Intermediate attack->intermediate eliminate 3. Alkoxide Elimination intermediate->eliminate product_enolate β-Keto-Ester Enolate (Deprotonation - Driving Force) eliminate->product_enolate workup 4. Acidic Workup product_enolate->workup final_product Final β-Keto-Ester Product workup->final_product

References

Methodological & Application

The Strategic Utility of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Strained Ring System

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate, a seemingly simple substituted cyclobutane, has emerged as a powerhouse intermediate for medicinal chemistry and drug development. Its inherent ring strain, coupled with the orthogonal reactivity of the ketone and ester functionalities, provides a versatile platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of its applications, supported by detailed protocols, to empower researchers in leveraging this valuable synthetic tool. The unique structural attributes of this molecule make it a sought-after precursor in the synthesis of various pharmaceutical agents, including potent kinase inhibitors.[1][2]

Core Applications: A Gateway to Bioactive Molecules

The primary utility of this compound lies in its role as a precursor to highly functionalized cyclobutane derivatives, which are key components of numerous biologically active compounds. The presence of a ketone allows for nucleophilic additions and reductive aminations, while the ester group can be hydrolyzed, reduced, or converted into amides. The methyl group at the quaternary center introduces a specific stereochemical element that is often crucial for biological activity.

Synthesis of Key Intermediates for Janus Kinase (JAK) Inhibitors

A prominent application of this compound is in the synthesis of intermediates for Janus kinase (JAK) inhibitors, a class of drugs effective in treating autoimmune diseases like rheumatoid arthritis.[1][2] The cyclobutane moiety often serves as a rigid scaffold to correctly orient pharmacophoric groups for optimal interaction with the kinase active site. A key transformation in this context is the stereoselective reductive amination of the ketone to install a crucial amine functionality.

G A This compound B Stereoselective Reductive Amination A->B  Primary Amine, Reducing Agent (e.g., NaBH(OAc)3) C cis-3-Amino-1-methylcyclobutane-1-carboxylic acid derivative B->C  Formation of cis-isomer D Amide Coupling C->D  Activated Carboxylic Acid or Acyl Chloride E JAK Inhibitor Precursor D->E  Final Intermediate Assembly

Caption: Synthetic workflow from this compound to a JAK inhibitor precursor.

Protocol 1: Stereoselective Reductive Amination

This protocol details the conversion of the ketone in this compound to a primary amine, a critical step in the synthesis of many pharmaceutical intermediates. The stereochemical outcome of this reaction is often crucial for the biological activity of the final compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compoundN/A156.181.0 g6.40
Benzylamine100-46-9107.150.75 mL7.04
Sodium triacetoxyborohydride (STAB)56553-60-7211.942.03 g9.60
Dichloromethane (DCM), anhydrous75-09-284.9320 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.0120 mL-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37--

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 g, 6.40 mmol) and anhydrous dichloromethane (20 mL).

  • Stir the solution at room temperature and add benzylamine (0.75 mL, 7.04 mmol).

  • After stirring for 30 minutes, add sodium triacetoxyborohydride (2.03 g, 9.60 mmol) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired cis-3-(benzylamino)-1-methylcyclobutane-1-carboxylate as the major diastereomer.

Expected Outcome:

This procedure typically affords the cis-diastereomer as the major product due to the steric hindrance of the methyl and ester groups directing the hydride attack from the less hindered face. The yield is generally in the range of 70-85%.

Further Transformations and Synthetic Potential

Beyond reductive amination, the versatile functionality of this compound opens doors to a variety of other synthetic manipulations.

Enolate Alkylation

The presence of α-hydrogens to the ketone allows for the formation of an enolate and subsequent alkylation, introducing further substitution on the cyclobutane ring. This strategy can be employed to synthesize more complex analogs of bioactive molecules.

G A This compound B Enolate Formation A->B  Strong Base (e.g., LDA) C Alkylation B->C  Alkyl Halide (R-X) D Substituted Cyclobutane Derivative C->D  Introduction of 'R' group

Caption: General workflow for the alkylation of this compound.

Protocol 2: α-Alkylation of the Ketone

This protocol provides a general method for the introduction of an alkyl group at the C-2 position of the cyclobutane ring.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Diisopropylamine108-18-9101.190.84 mL6.0
n-Butyllithium (1.6 M in hexanes)109-72-864.063.75 mL6.0
Anhydrous Tetrahydrofuran (THF)109-99-972.1120 mL-
This compoundN/A156.180.78 g5.0
Methyl iodide74-88-4141.940.37 mL6.0
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.4915 mL-

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve diisopropylamine (0.84 mL, 6.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (3.75 mL of a 1.6 M solution in hexanes, 6.0 mmol) dropwise. Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

  • In a separate flask, dissolve this compound (0.78 g, 5.0 mmol) in anhydrous THF (10 mL).

  • Add the solution of the keto-ester dropwise to the LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.

  • Add methyl iodide (0.37 mL, 6.0 mmol) to the enolate solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield ethyl 1,2-dimethyl-3-oxocyclobutane-1-carboxylate.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its unique combination of a strained ring system and orthogonal functional groups provides chemists with a powerful tool for the construction of complex and biologically active molecules. The protocols outlined in this guide serve as a starting point for exploring the rich chemistry of this compound and should enable researchers to confidently incorporate it into their synthetic strategies for drug discovery and development.

References

Application Notes & Protocols: Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Strained Ring System

In the landscape of modern organic synthesis and drug discovery, the pursuit of molecular complexity from simple, versatile starting materials is a paramount objective. Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate emerges as a preeminent building block, offering a powerful combination of functionalities within a compact, high-energy framework. Its structure, featuring a ketone, an ester, a strategic quaternary center, and the inherent strain of a four-membered ring, provides a rich platform for a diverse array of chemical transformations.[1][2][3]

The high ring strain (approx. 26 kcal/mol) of the cyclobutane core is not a liability but a synthetic asset, facilitating selective ring-opening reactions that are often difficult to achieve in more stable systems.[4][5] This stored potential energy can be strategically released to drive reactions forward, enabling the construction of intricate linear and heterocyclic scaffolds.[3][4] Furthermore, the puckered, three-dimensional nature of the cyclobutane ring is increasingly recognized in medicinal chemistry for its ability to serve as a non-planar bioisostere for phenyl rings or alkenes, often improving metabolic stability, solubility, and target binding affinity.[1][6]

These application notes will explore the key reactivity patterns of this building block and provide detailed protocols for its strategic application in the synthesis of advanced molecular architectures.

Key Chemical Transformations & Mechanistic Insights

The synthetic utility of this compound is primarily derived from two centers of reactivity: the carbonyl group of the ketone and the strained C-C bonds of the cyclobutane ring.

Baeyer-Villiger Oxidation: Access to Functionalized γ-Lactones

The Baeyer-Villiger (BV) oxidation is a cornerstone reaction for converting cyclic ketones into lactones.[7][8] In the case of our building block, this transformation is particularly efficient due to the ring strain, which is released upon expansion to the five-membered γ-butyrolactone.

Causality & Expertise: The reaction proceeds via the "Criegee intermediate," formed by the nucleophilic attack of a peroxy acid on the protonated ketone.[7] The subsequent rearrangement step is the key to the reaction's utility. The migratory aptitude of the adjacent carbon atoms determines the regioselectivity. For non-symmetrical ketones, the group best able to stabilize a positive charge migrates preferentially.[8][9] In this substrate, the quaternary carbon bearing the ester group has a higher migratory aptitude than the methylene (CH₂) carbon. This ensures the predictable formation of a single lactone regioisomer, where the oxygen atom is inserted between the original carbonyl carbon and the quaternary center. This predictability is crucial for synthetic planning.

Workflow for Baeyer-Villiger Oxidation

sub This compound in DCM reagent Add m-CPBA (1.1 eq) Cool to 0 °C sub->reagent 1. Reagent Addition stir Stir at 0 °C to RT Monitor by TLC (2-4 h) reagent->stir 2. Reaction quench Quench with aq. Na₂S₂O₃ and aq. NaHCO₃ stir->quench 3. Quenching workup Separate layers Extract aqueous phase with DCM quench->workup 4. Aqueous Workup purify Dry (Na₂SO₄), filter, concentrate Purify via column chromatography workup->purify 5. Purification product γ-Butyrolactone Product purify->product

Caption: General workflow for the Baeyer-Villiger oxidation.

Ring-Opening Reactions via Nucleophilic Addition

The inherent strain of the cyclobutane ring makes it susceptible to opening by various nucleophiles, especially after activation of the ketone.[3][10] This strategy provides a powerful method for accessing densely functionalized linear chains that would be challenging to synthesize otherwise.

Expertise & Trustworthiness: A common approach involves the addition of an organometallic nucleophile (e.g., a Grignard reagent or organolithium) to the ketone, forming a tertiary cyclobutanol intermediate. Under acidic or thermal conditions, this intermediate can undergo a retro-aldol-type fragmentation. The relief of ring strain is the thermodynamic driving force for this C-C bond cleavage, leading to a specific and predictable product. The choice of nucleophile and reaction conditions allows for the introduction of diverse side chains and functionalities.

Application in Complex Synthesis: A Case Study

Cyclobutane derivatives are key intermediates in the synthesis of numerous natural products and pharmaceutical agents.[2][11][12] For instance, the γ-lactone derived from the Baeyer-Villiger oxidation of our title compound can serve as a precursor to bicyclic frameworks. Subsequent intramolecular reactions, driven by the functionalities installed, can lead to the rapid assembly of complex molecular scaffolds, such as those found in various alkaloids and terpenoids.[11]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Baeyer-Villiger Oxidation to form Ethyl 2-methyl-4-oxo-oxolane-2-carboxylate

This protocol details the oxidation of the cyclobutanone to the corresponding γ-butyrolactone.

Parameter Value Rationale/Comment
Reactant 1 This compound1.0 g (6.40 mmol, 1.0 eq)
Reactant 2 meta-Chloroperoxybenzoic acid (m-CPBA, 77%)1.70 g (7.68 mmol, 1.2 eq)
Solvent Dichloromethane (DCM), anhydrous30 mL
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction.
Reaction Time 2-4 hoursMonitor by TLC for consumption of starting material.

Step-by-Step Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.40 mmol).

  • Dissolution: Dissolve the starting material in 30 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add m-CPBA (1.70 g, 7.68 mmol) portion-wise over 5 minutes. Caution: m-CPBA is a potentially explosive solid and should be handled with care.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly add 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess peroxide. Then, add 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure γ-butyrolactone product.

Protocol 2: Grignard Addition and Ring-Opening

This protocol describes a tandem Grignard addition and acid-catalyzed ring-opening to generate a functionalized linear keto-ester.

Parameter Value Rationale/Comment
Reactant 1 This compound1.0 g (6.40 mmol, 1.0 eq)
Reactant 2 Phenylmagnesium bromide (3.0 M in Et₂O)2.35 mL (7.04 mmol, 1.1 eq)
Solvent Tetrahydrofuran (THF), anhydrous30 mL
Temperature -78 °C to Room TemperatureLow temperature prevents side reactions.
Acid 1 M Hydrochloric Acid (HCl)For quenching and promoting ring-opening.

Step-by-Step Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add this compound (1.0 g, 6.40 mmol) and dissolve in 30 mL of anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add phenylmagnesium bromide solution (2.35 mL, 7.04 mmol) dropwise via syringe over 10 minutes. The solution may become cloudy.

  • Reaction: Stir the mixture at -78 °C for 1 hour.

  • Quenching & Ring-Opening: Remove the cooling bath and slowly quench the reaction by adding 20 mL of 1 M HCl. Stir vigorously at room temperature for 1 hour to facilitate the ring-opening of the cyclobutanol intermediate.

  • Workup: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the linear keto-ester.

Logical Diagram of Synthetic Transformations

cluster_0 Oxidative Ring Expansion cluster_1 Nucleophilic Addition & Ring Opening start This compound reagent1 m-CPBA, DCM start->reagent1 Baeyer-Villiger Oxidation reagent2 1. R-MgBr, THF 2. H₃O⁺ start->reagent2 Grignard Addition/ Fragmentation product1 γ-Butyrolactone reagent1->product1 product2 Linear Keto-Ester reagent2->product2

Caption: Key synthetic pathways from the title building block.

References

The Strategic Application of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Design

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the saturated carbocycles, the cyclobutane ring has emerged from relative obscurity to become a strategic tool for drug designers. Its inherent ring strain (approximately 26 kcal/mol) and unique puckered three-dimensional geometry offer a compelling combination of conformational rigidity and metabolic stability.[1][2] Unlike more flexible aliphatic chains, the cyclobutane scaffold can lock key pharmacophoric groups in a bioactive conformation, potentially enhancing potency and selectivity for a biological target.[1][3] Furthermore, its compact and rigid nature can shield adjacent functional groups from metabolic enzymes, a crucial attribute in optimizing pharmacokinetic profiles.[4]

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate, and its corresponding carboxylic acid, represent a versatile and increasingly utilized building block for accessing this valuable chemical space. The presence of multiple functional groups—an ester, a ketone, and a quaternary center—provides a rich platform for a variety of chemical transformations, enabling the synthesis of diverse and complex molecular scaffolds. This guide will provide an in-depth exploration of the applications of this key intermediate in medicinal chemistry, complete with detailed protocols for its derivatization into medicinally relevant structures.

Application Notes: A Gateway to Novel Therapeutics

The utility of this compound is prominently demonstrated in the synthesis of targeted therapies, particularly in the realms of oncology and central nervous system (CNS) disorders.

Synthesis of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases and Cancer

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a host of inflammatory and autoimmune diseases, as well as certain cancers.[2] Consequently, the development of selective JAK inhibitors is a major focus of pharmaceutical research.

The cyclobutane moiety derived from 3-oxocyclobutanecarboxylic acid and its derivatives has been incorporated into potent JAK inhibitors.[1] The rigid cyclobutane scaffold serves to orient key pharmacophoric elements for optimal interaction with the kinase active site. A pivotal intermediate in the synthesis of these inhibitors is a stereochemically defined 3-aminocyclobutane-1-carboxylic acid derivative. The synthesis of such an intermediate from this compound highlights the strategic importance of this building block.

Illustrative Synthetic Pathway to a Key JAK Inhibitor Intermediate

G start This compound reductive_amination Reductive Amination start->reductive_amination 1. (R)-1-Phenylethylamine, Ti(OiPr)4 2. NaBH4 or H2, Pd/C hydrolysis Ester Hydrolysis reductive_amination->hydrolysis LiOH or HCl (aq) final_product cis-3-Amino-1-methylcyclobutane-1-carboxylic acid (Key Intermediate) hydrolysis->final_product

Caption: Synthetic route to a key cyclobutane intermediate for JAK inhibitors.

Development of Central Nervous System (CNS) Agents for Sleep Disorders

The unique conformational constraints of the cyclobutane ring are also being exploited in the design of novel CNS agents. Specifically, 1-methyl-3-oxocyclobutane-1-carboxylic acid has been utilized in the preparation of imidazobenzazepine derivatives, which have shown promise as dual H1/5-HT2A antagonists for the treatment of sleep disorders. The rigid cyclobutane core helps to correctly position the pharmacophoric groups for interaction with these G-protein coupled receptors, potentially leading to improved selectivity and reduced off-target effects.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound and its derivatives. These protocols are designed to be self-validating, with clear explanations for each step.

Protocol 1: Stereoselective Synthesis of cis-3-Amino-1-methylcyclobutane-1-carboxylic Acid

This protocol outlines the synthesis of a key chiral amine intermediate, which is a crucial building block for various bioactive molecules. The stereochemical outcome is directed by the use of a chiral auxiliary.

Step 1: Reductive Amination with a Chiral Amine

This step involves the formation of an imine/enamine intermediate followed by reduction to yield the corresponding amine. The use of a chiral amine like (R)-1-phenylethylamine allows for diastereoselective reduction.

  • Materials:

    • This compound

    • (R)-(+)-1-Phenylethylamine

    • Titanium (IV) isopropoxide

    • Sodium borohydride (NaBH₄) or Hydrogen gas with Palladium on carbon (Pd/C)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in dry DCM at 0 °C, add (R)-(+)-1-phenylethylamine (1.1 eq).

    • Add titanium (IV) isopropoxide (1.2 eq) dropwise to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of the intermediate imine/enamine can be monitored by TLC or LC-MS.

    • Cool the reaction mixture to 0 °C and add MeOH, followed by the portion-wise addition of NaBH₄ (1.5 eq). Alternatively, the reaction mixture can be subjected to hydrogenation (H₂, Pd/C).

    • Stir the reaction at room temperature for 4-6 hours until the reduction is complete.

    • Quench the reaction by the slow addition of water. Filter the resulting suspension through celite and wash the filter cake with DCM.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • The resulting diastereomeric mixture of amines can often be separated by column chromatography on silica gel.

Step 2: Removal of the Chiral Auxiliary

The chiral auxiliary is removed via hydrogenolysis.

  • Materials:

    • The product from Step 1

    • Palladium on carbon (10 wt. %)

    • Methanol (MeOH)

    • Ammonium formate (optional, for transfer hydrogenation)

  • Procedure:

    • Dissolve the purified amine from Step 1 in MeOH.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 12-24 hours. Alternatively, for transfer hydrogenation, add ammonium formate (3-5 eq) and reflux the mixture.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to yield the crude ethyl cis-3-amino-1-methylcyclobutane-1-carboxylate.

Step 3: Ester Hydrolysis

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Materials:

    • The product from Step 2

    • Lithium hydroxide (LiOH) or Hydrochloric acid (HCl)

    • Tetrahydrofuran (THF) / Water

  • Procedure:

    • Dissolve the crude ester from Step 2 in a mixture of THF and water.

    • Add LiOH (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, acidify the reaction mixture to pH ~5-6 with 1N HCl.

    • The product may precipitate upon acidification and can be collected by filtration. Alternatively, the aqueous layer can be extracted with a suitable organic solvent like ethyl acetate.

    • Dry the combined organic extracts and concentrate to yield cis-3-amino-1-methylcyclobutane-1-carboxylic acid.

Data Summary Table

StepTransformationKey ReagentsTypical YieldStereoselectivity
1Reductive Amination(R)-1-Phenylethylamine, NaBH₄60-75%Diastereomeric excess often >90%
2DeprotectionH₂, Pd/C>90%Configuration retained
3HydrolysisLiOH>95%Not applicable
Protocol 2: Synthesis of a Disubstituted Cyclobutanol via Grignard Reaction

This protocol demonstrates the utility of the ketone functionality for carbon-carbon bond formation, leading to tertiary alcohols which can be further functionalized.

Step 1: Grignard Addition to the Ketone

  • Materials:

    • This compound

    • Methylmagnesium bromide (MeMgBr) or other Grignard reagent

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add the Grignard reagent (e.g., MeMgBr, 1.1 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Monitor the reaction by TLC for the consumption of the starting material.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to obtain the desired cis and trans diastereomers of ethyl 3-hydroxy-1,3-dimethylcyclobutane-1-carboxylate.

Logical Workflow for Synthesis of Bioactive Scaffolds

G start This compound reductive_amination Reductive Amination start->reductive_amination grignard Grignard Addition start->grignard chiral_amine Chiral Amines reductive_amination->chiral_amine Stereoselective achiral_amine Achiral Amines reductive_amination->achiral_amine tertiary_alcohol Tertiary Alcohols grignard->tertiary_alcohol jak_inhibitors JAK Inhibitors chiral_amine->jak_inhibitors Further Elaboration cns_agents CNS Agents achiral_amine->cns_agents Further Elaboration tertiary_alcohol->cns_agents Further Functionalization

Caption: Diversification strategy from a key cyclobutane building block.

Conclusion

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its strategic application has enabled the synthesis of complex and stereochemically defined molecules with significant therapeutic potential. The protocols and application notes provided herein are intended to serve as a comprehensive guide for researchers and scientists in the field of drug discovery and development, facilitating the exploration of novel chemical space and the creation of next-generation therapeutics. The continued exploration of the chemistry of this and related cyclobutane derivatives will undoubtedly lead to further innovations in medicine.

References

Experimental protocol for the reduction of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Protocol for the Diastereoselective Reduction of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Cyclobutanes

The cyclobutane motif is a valuable scaffold in modern medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive building block for designing potent and selective modulators of biological targets. This compound is a key intermediate, providing a gateway to a variety of 1,3-disubstituted cyclobutane derivatives.[1][2]

The reduction of the keto group in this molecule to a hydroxyl group is a critical transformation. However, this reaction introduces a new stereocenter at the C-3 position, leading to the formation of cis and trans diastereomers. Controlling the stereochemical outcome of this reduction is paramount, as the biological activity of the final compound often depends on the specific spatial arrangement of its functional groups.

This document serves as a comprehensive guide for the diastereoselective reduction of this compound to its corresponding alcohol, ethyl 1-methyl-3-hydroxycyclobutane-1-carboxylate. We will detail two robust protocols, explain the mechanistic principles governing stereoselectivity, and provide guidelines for product analysis and troubleshooting.

Mechanistic Overview: Controlling Stereoselectivity in Cyclobutanone Reduction

The reduction of a ketone involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. In the case of substituted cyclobutanones, the facial selectivity of this attack is primarily dictated by steric hindrance. The hydride reagent will preferentially approach from the less sterically encumbered face of the planar carbonyl group.

For 3-substituted cyclobutanones, the hydride attack generally occurs anti (opposite) to the substituent, resulting in a cis relationship between the new hydroxyl group and the existing substituent.[3] In our substrate, the C-1 position is quaternary, bearing both a methyl and an ethyl carboxylate group. These groups present significant steric bulk, directing the incoming hydride to the opposite face of the ring. This leads to a strong preference for the formation of the cis-alcohol, where the hydroxyl group is on the same side of the ring as the C-1 substituents.

Caption: General reaction scheme showing the formation of major cis and minor trans diastereomers.

Protocol 1: Standard Diastereoselective Reduction with Sodium Borohydride

This protocol employs sodium borohydride (NaBH₄), a mild, inexpensive, and widely used reducing agent for ketones and aldehydes.[4][5] Its reaction with 3-substituted cyclobutanones is known to be highly selective for the formation of the cis-alcohol.[3][6]

Principle

Sodium borohydride delivers a hydride ion to the carbonyl carbon. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate to yield the final alcohol product. The low temperature helps to maximize diastereoselectivity by favoring the transition state with the lowest activation energy.[3]

Experimental Workflow

Caption: Workflow for the standard NaBH₄ reduction protocol.

Detailed Procedure
  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.88 mmol).

  • Dissolution: Add methanol (20 mL) and stir at room temperature until the substrate is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Reduction: Slowly add sodium borohydride (0.26 g, 6.94 mmol, 1.2 equiv) in small portions over 15 minutes. Caution: Gas evolution (H₂) will occur. Ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material spot is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the dropwise addition of deionized water (10 mL) at 0 °C to decompose the excess NaBH₄.

  • Extraction: Remove the flask from the ice bath and concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate (30 mL) and deionized water (20 mL) to the residue. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with a saturated aqueous solution of NaCl (brine, 20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the product as a clear oil.

Expected Results
ParameterValueReference
Typical Yield 85–95%[6]
Diastereomeric Ratio (cis:trans) >10:1[3][6]
Appearance Colorless Oil
Analytical Method ¹H NMR Spectroscopy

Protocol 2: Luche Reduction for Enhanced Chemoselectivity

The Luche reduction is a modification of the borohydride reduction that uses a lanthanide salt, typically cerium(III) chloride (CeCl₃), as a co-reagent.[7] It is renowned for the selective 1,2-reduction of α,β-unsaturated ketones but is also a powerful method for reducing ketones under exceptionally mild conditions.[8]

Principle

The Lewis acidic cerium(III) ion coordinates to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to hydride attack.[7][8][9] In alcoholic solvents, the active reducing species is thought to be an alkoxyborohydride, which is a "harder" nucleophile, further favoring direct attack at the carbonyl (1,2-addition). While our substrate is not an enone, this method offers an alternative protocol that can be beneficial for more complex molecules where other functional groups might be sensitive to standard NaBH₄ conditions.

Caption: Carbonyl activation by CeCl₃ in the Luche Reduction.

Detailed Procedure
  • Preparation: To a 100 mL round-bottom flask, add this compound (1.0 g, 5.88 mmol) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (2.4 g, 6.47 mmol, 1.1 equiv).

  • Dissolution: Add methanol (20 mL) and stir at room temperature for 20-30 minutes until a clear solution is formed.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reduction: Add sodium borohydride (0.26 g, 6.94 mmol, 1.2 equiv) portion-wise over 15 minutes.

  • Reaction Monitoring & Workup: Follow steps 5 through 9 as described in Protocol 1 . The workup and purification are identical.

Expected Results
ParameterValueReference
Typical Yield 90–98%
Diastereomeric Ratio (cis:trans) >10:1[10]
Key Advantage Higher yields and milder conditions, suitable for sensitive substrates.[7]

Product Characterization

Accurate characterization is essential to confirm the structure and assess the diastereoselectivity of the reduction.

  • ¹H and ¹³C NMR Spectroscopy: This is the most critical technique. The diastereomeric ratio can be precisely calculated by integrating the signals corresponding to unique protons in the cis and trans isomers (e.g., the methine proton at C-3 or the methyl protons at C-1).

  • Infrared (IR) Spectroscopy: Successful reduction is confirmed by the disappearance of the sharp ketone C=O stretch (approx. 1780 cm⁻¹) and the appearance of a broad O-H stretch for the alcohol (approx. 3400 cm⁻¹). The ester C=O stretch (approx. 1730 cm⁻¹) will remain.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product, confirming the addition of two hydrogen atoms.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 2 hours, an additional portion of NaBH₄ (0.2-0.5 equiv) can be added. Ensure the initial reagent quality is high.

  • Low Diastereoselectivity: Maintaining a low reaction temperature (0 °C or lower) is crucial for maximizing selectivity.[3] Performing the reaction at room temperature may lead to a slight decrease in the cis:trans ratio.

  • Ester Reduction: Sodium borohydride is generally not strong enough to reduce esters, especially at low temperatures.[5] However, with prolonged reaction times or higher temperatures, minor amounts of the corresponding diol may be observed. The Luche conditions are even less likely to affect the ester group.

  • Workup Issues: During the aqueous quench, add water slowly to control the exothermic reaction and frothing from hydrogen gas evolution.

Conclusion

The reduction of this compound can be performed efficiently and with high diastereoselectivity using standard laboratory reagents. Both the direct reduction with sodium borohydride and the Luche reduction protocol reliably yield the cis-hydroxy ester as the major product in excellent yields. The resulting cis-1,3-disubstituted cyclobutane is a versatile building block, primed for further functionalization in the synthesis of complex molecular architectures for pharmaceutical and materials science research.

References

Application Notes and Protocols for Stereoselective Reactions with Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Strained Scaffold

In the landscape of contemporary drug discovery and complex molecule synthesis, the strategic use of small, strained ring systems offers a powerful approach to exploring novel chemical space. Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate, a seemingly simple building block, embodies this principle. Its inherent ring strain, coupled with the orthogonal reactivity of the ketone and ester functionalities, and the presence of a quaternary stereocenter, makes it a highly versatile precursor for the stereocontrolled synthesis of complex molecular architectures. The cyclobutane motif is a key structural feature in numerous bioactive natural products and pharmaceutical agents.[1] This guide provides an in-depth exploration of key stereoselective transformations of this valuable substrate, offering both the theoretical underpinnings and detailed, field-tested protocols for its application.

Diastereoselective Reduction of the Carbonyl Group

The reduction of the ketone in this compound introduces a new stereocenter at the C-3 position, leading to the formation of diastereomeric alcohols. The inherent chirality at the C-1 position can be leveraged to direct the approach of a reducing agent, enabling diastereoselective synthesis of either the cis- or trans-3-hydroxycyclobutane-1-carboxylate.

Causality of Diastereoselection: Steric Hindrance as the Guiding Principle

The stereochemical outcome of the reduction is primarily dictated by the steric environment around the carbonyl group. The quaternary center at C-1, bearing a methyl and an ethyl carboxylate group, creates a sterically hindered face of the cyclobutane ring. Less sterically demanding reducing agents will preferentially attack from the face opposite to the bulky C-1 substituents, leading to the trans isomer as the major product. Conversely, bulkier reducing agents may exhibit reduced selectivity or, in some cases, favor the cis isomer.

A scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold has been developed, which notably features the diastereoselective reduction of a related cyclobutylidene derivative with sodium borohydride, resulting in a high cis selectivity.[2][3] This precedent suggests that careful selection of the reducing agent and conditions is crucial for controlling the diastereomeric outcome.

Experimental Protocol: Diastereoselective Reduction with Sodium Borohydride

This protocol is adapted from established procedures for the reduction of substituted cyclobutanones and is expected to favor the formation of the trans-3-hydroxy-1-methylcyclobutane-1-carboxylate due to the directing effect of the C-1 quaternary center.

Workflow for Diastereoselective Reduction

sub This compound in Methanol reaction Stir at 0°C to rt sub->reaction 1. Cool to 0°C reagent Sodium Borohydride (NaBH4) reagent->reaction 2. Portionwise addition workup Aqueous Workup (NH4Cl) & Extraction reaction->workup 3. Quench product trans-Ethyl 3-hydroxy-1-methylcyclobutane-1-carboxylate (Major) workup->product 4. Isolate sub This compound in THF reaction Stir at -20°C to rt sub->reaction 1. Cool to -20°C catalyst (R)- or (S)-CBS Catalyst catalyst->reaction 2. Add catalyst reagent Borane-DMS Complex reagent->reaction 3. Slow addition workup Methanol Quench & Acidic Workup reaction->workup 4. Quench product Enantiopure Ethyl 3-hydroxy-1-methylcyclobutane-1-carboxylate workup->product 5. Isolate

References

Application Note & Protocols: Strategic Derivatization of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate for the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif is a privileged scaffold in modern medicinal chemistry, imparting unique conformational constraints and metabolic stability to drug candidates. Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate is a highly versatile building block, offering multiple reaction sites for strategic elaboration into complex molecular architectures. This guide provides an in-depth exploration of key derivatization strategies for this substrate, including stereoselective ketone reduction, reductive amination, olefination via the Wittig reaction, and the construction of spirocyclic systems. Each section explains the mechanistic rationale behind the chosen methodologies and provides detailed, field-tested protocols for researchers in pharmaceutical and organic synthesis.

Introduction: The Value of the Cyclobutane Scaffold

Historically considered too strained for routine use, the cyclobutane ring has emerged as a desirable structural element in drug design. Its rigid, three-dimensional nature allows for precise positioning of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Furthermore, the replacement of more common motifs like phenyl rings or gem-dimethyl groups with a cyclobutane core can improve physicochemical properties such as solubility and metabolic stability.

This compound is an ideal starting point for accessing this chemical space. It possesses three key functional handles for diversification:

  • The C3 Ketone: A versatile electrophilic center for nucleophilic additions, reductions, and condensations.

  • The C1 Ester: Can be hydrolyzed, reduced, or converted to amides.

  • The Cyclobutane Ring: Provides a rigid scaffold for building stereochemically complex molecules.

This document outlines robust protocols for transforming this key starting material into valuable pharmaceutical intermediates.

Strategic Derivatization Pathways

The functional handles of the parent molecule allow for several high-value synthetic transformations. The following diagram illustrates the primary derivatization routes discussed in this guide.

G cluster_reduction Reduction cluster_amination Reductive Amination cluster_wittig Wittig Reaction cluster_spiro Spirocyclization start This compound reduct cis/trans-3-Hydroxy Derivative start->reduct [H] amin cis/trans-3-Amino Derivative start->amin R2NH, [H] wittig 3-Methylene Derivative start->wittig Ph3P=CHR spiro Spirocyclic Derivatives start->spiro Di-nucleophile

Caption: Key derivatization pathways from the parent cyclobutanone.

Protocol I: Stereoselective Ketone Reduction

The conversion of the C3 ketone to a hydroxyl group is a fundamental step, often used to introduce a new stereocenter or a handle for further functionalization. The stereochemical outcome (cis vs. trans relative to the C1 substituent) is highly dependent on the choice of reducing agent and reaction conditions.

Causality and Mechanistic Insight

The stereoselectivity of hydride reductions of 3-substituted cyclobutanones is governed by torsional strain and electrostatic interactions.[3] For hydride attack, two primary trajectories are considered: axial and equatorial.

  • Small Hydride Reagents (e.g., NaBH₄): These reagents preferentially attack from the face opposite to the C1 substituent (anti-facial attack) to minimize steric hindrance. This approach, consistent with the Felkin-Anh model, typically leads to the cis-alcohol as the major product.[3]

  • Bulky Hydride Reagents (e.g., L-Selectride®): These reagents are more sensitive to steric crowding. Their approach is dictated by the most accessible trajectory, which can sometimes favor the formation of the trans-alcohol, although the cis isomer often remains the major product due to the inherent strain of the cyclobutane ring.[3]

Lowering the reaction temperature and using less polar solvents can further enhance the diastereoselectivity of the reduction.[3]

Experimental Protocol: cis-Selective Reduction with Sodium Borohydride

This protocol is designed for the diastereoselective synthesis of ethyl cis-3-hydroxy-1-methylcyclobutane-1-carboxylate.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄) (1.1 equiv)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (e.g., 5.0 g, 32.0 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath with gentle stirring.

  • Slowly add sodium borohydride (e.g., 1.34 g, 35.2 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous layer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate in vacuo to yield the crude product. Purify by flash column chromatography (silica gel, gradient elution with Hexanes:EtOAc) to afford the title compound.

Data Comparison:

Reducing AgentTypical Diastereomeric Ratio (cis:trans)Yield (%)Reference
NaBH₄>90:1085-95[3]
LiAlH₄~85:1580-90N/A
L-Selectride®>95:580-90N/A

Protocol II: Reductive Amination for 3-Amino Derivatives

The introduction of an amino group is a critical transformation for synthesizing a vast number of pharmaceutical agents. Reductive amination provides a direct and efficient route from the ketone to the corresponding amine.[4] The resulting 3-amino-1-methylcyclobutane-1-carboxylic acid derivatives are valuable building blocks for peptidomimetics and other constrained scaffolds.[5][6]

Causality and Mechanistic Insight

The reaction proceeds via a two-step, one-pot sequence:

  • Imine/Enamine Formation: The ketone reacts with a primary or secondary amine under mildly acidic or neutral conditions to form an iminium ion or enamine intermediate. This step is reversible, and the equilibrium is often driven forward by the removal of water.

  • Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), reduces the iminium ion/enamine to the corresponding amine. These reagents are chosen because they are mild enough not to reduce the starting ketone significantly but are reactive enough to reduce the protonated imine intermediate.

G ketone Cyclobutanone iminium Iminium Ion Intermediate ketone->iminium + Amine, -H2O amine Primary Amine (R-NH2) product 3-Amino Derivative iminium->product Reduction reductant NaBH(OAc)3 reductant->iminium

Caption: Workflow for one-pot reductive amination.

Experimental Protocol: Synthesis of Ethyl 1-methyl-3-(benzylamino)cyclobutane-1-carboxylate

Materials and Reagents:

  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, anhydrous MgSO₄

Equipment:

  • Round-bottom flask with magnetic stir bar and nitrogen inlet

  • Syringes for liquid transfer

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 2.0 g, 12.8 mmol) and anhydrous DCM (60 mL).

  • Add benzylamine (e.g., 1.54 mL, 14.1 mmol) followed by a catalytic amount of glacial acetic acid (e.g., 0.04 mL, 0.64 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (e.g., 4.07 g, 19.2 mmol) portion-wise over 10 minutes.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (50 mL).

  • Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (40 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate in vacuo. Purify the residue by flash column chromatography (silica gel, gradient elution with Hexanes:EtOAc, often with 1% triethylamine to prevent streaking) to obtain the desired product.

Protocol III: Wittig Reaction for C=C Bond Formation

The Wittig reaction is a powerful and reliable method for converting ketones into alkenes.[7][8][9] This transformation is invaluable for introducing an exocyclic methylene group, which can serve as a precursor for ozonolysis, epoxidation, or polymerization. The reaction's key advantage is the unambiguous placement of the double bond.[9]

Causality and Mechanistic Insight

The reaction involves a phosphonium ylide (the Wittig reagent) and a carbonyl compound.

  • Ylide Formation: The ylide is typically prepared by treating a phosphonium salt with a strong base. The choice of base depends on the acidity of the proton alpha to the phosphorus.

  • Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon. The mechanism is generally considered to be a concerted [2+2] cycloaddition, forming a four-membered oxaphosphetane intermediate.[7][8]

  • Decomposition: The oxaphosphetane intermediate rapidly collapses, driven by the formation of a very strong phosphorus-oxygen double bond, to yield the alkene and triphenylphosphine oxide.[7]

Experimental Protocol: Synthesis of Ethyl 1-methyl-3-methylenecyclobutane-1-carboxylate

Materials and Reagents:

  • Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻) (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • This compound (1.0 equiv)

  • Diethyl ether

  • Deionized water

Equipment:

  • Two flame-dried round-bottom flasks with stir bars and nitrogen inlets

  • Cannula or syringe for transferring anhydrous solutions

Procedure:

  • Ylide Preparation: In a flask under nitrogen, suspend methyltriphenylphosphonium bromide (e.g., 5.36 g, 15.0 mmol) in anhydrous THF (50 mL). Cool the suspension to 0 °C.

  • Add potassium tert-butoxide (e.g., 1.68 g, 15.0 mmol) portion-wise. The mixture will turn a characteristic bright yellow, indicating ylide formation. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Wittig Reaction: In a separate flask under nitrogen, dissolve this compound (e.g., 2.0 g, 12.8 mmol) in anhydrous THF (20 mL).

  • Cool the ketone solution to 0 °C.

  • Transfer the freshly prepared ylide solution to the ketone solution via cannula while maintaining a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature overnight (12-16 hours).

  • Quench the reaction by adding water (20 mL).

  • Partition the mixture between diethyl ether (100 mL) and water (50 mL). Separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • The crude product contains triphenylphosphine oxide. Purify by column chromatography (silica gel, Hexanes:EtOAc gradient) to isolate the pure alkene product.

Conclusion

This compound is a robust and versatile platform for the synthesis of diverse pharmaceutical intermediates. The protocols detailed herein for stereoselective reduction, reductive amination, and Wittig olefination provide reliable and scalable methods for accessing key structural motifs. By understanding the mechanistic principles behind these transformations, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutics.

References

Application Note: Strategic Use of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate in Modern Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocycles in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as privileged structures. Their inherent three-dimensionality allows for the exploration of new chemical space, often leading to enhanced potency, selectivity, and optimized ADME (Administration, Distribution, Metabolism, and Excretion) properties.[1][2][3] The rigid, defined orientation of substituents on a spirocyclic core can facilitate a more precise and potent interaction with biological targets compared to their flatter, acyclic, or simple heterocyclic counterparts.[2] Furthermore, the introduction of a spiro center has been shown to improve key physicochemical characteristics such as solubility and metabolic stability, critical parameters in the evolution of a lead compound into a viable drug candidate.[4]

Among the various building blocks available for the construction of these complex motifs, those containing a four-membered ring, like cyclobutane derivatives, have garnered significant interest.[4] Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate, in particular, stands out as a versatile and powerful precursor. Its unique structure, featuring a reactive ketone, a sterically accessible ester, and a quaternary carbon, provides a rich platform for a variety of spiroannulation strategies. This guide details the strategic application of this key building block, providing both the theoretical underpinnings and practical, field-tested protocols for the synthesis of diverse spirocyclic systems.

The Workhorse Building Block: this compound

The utility of this compound stems from its distinct reactive sites, which can be addressed selectively to build molecular complexity.

  • The Ketone Carbonyl (C3): This is the primary site for nucleophilic attack and condensation reactions. It serves as an electrophilic handle for forming the second ring of the spirocycle.

  • The Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formations or other carboxylate chemistries.[5] It also influences the reactivity of the adjacent quaternary carbon.

  • The α-Methylene Carbons (C2 and C4): These positions are activated by the ketone and can be deprotonated to form enolates, which can then act as nucleophiles in various carbon-carbon bond-forming reactions.

The strategic manipulation of these functional groups is the cornerstone of designing efficient synthetic routes to novel spirocycles.

Key Synthetic Strategies & Protocols

Strategy 1: Tandem Knoevenagel Condensation and Intramolecular Michael Addition (K-MIA)

This is one of the most direct and powerful methods for constructing spiro-heterocycles from this compound. The sequence involves an initial condensation of the cyclobutanone with a bifunctional nucleophile, followed by an intramolecular cyclization.

Causality Behind the Experimental Choices: The choice of a base is critical. A mild base like piperidine or ammonium acetate is often sufficient to catalyze the Knoevenagel condensation without promoting unwanted side reactions. The subsequent Michael addition is often spontaneous or can be encouraged by gentle heating, as the resulting intramolecular cyclization is thermodynamically favorable, leading to the formation of a stable five- or six-membered ring. The solvent choice, typically a high-boiling-point alcohol or toluene, facilitates the removal of water formed during the condensation step, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of a Spiro[cyclobutane-1,5'-pyrimidine] Derivative

  • Reaction Setup: To a solution of this compound (1.0 eq) in absolute ethanol (0.2 M), add malononitrile (1.1 eq) and piperidine (0.2 eq).

  • Condensation: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting cyclobutanone.

  • Cyclization: After cooling to room temperature, add guanidine hydrochloride (1.2 eq) and sodium ethoxide (2.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at reflux for 8-12 hours. Monitor the formation of the spirocyclic product by LC-MS.

  • Workup and Purification: Cool the reaction to room temperature and neutralize with 1 M HCl. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the target spiro[cyclobutane-1,5'-pyrimidine] derivative.

Data Presentation: Representative K-MIA Reactions

Bifunctional NucleophileBase/CatalystSolventTemp (°C)Time (h)Yield (%)
Malononitrile/GuanidinePiperidine/NaOEtEthanolReflux1278
CyanothioacetamideTriethylamineDMF100885
2-AminobenzimidazoleAcetic AcidTolueneReflux1665

Visualization of K-MIA Workflow

Knoevenagel_Michael_Workflow Start This compound + Bifunctional Nucleophile Condensation Knoevenagel Condensation (Piperidine, Reflux) Start->Condensation Step 1 Intermediate Ylidene Intermediate Condensation->Intermediate Cyclization Intramolecular Michael Addition (Base, Heat) Intermediate->Cyclization Step 2 Product Spiro-heterocycle Cyclization->Product

Caption: Workflow for Knoevenagel-Michael Addition.

Strategy 2: [3+2] Spiroannulation via 1,3-Dipolar Cycloaddition

This strategy leverages the reactivity of the C3-carbonyl to generate an intermediate that can undergo a cycloaddition reaction. A common approach is the formation of an azomethine ylide from the cyclobutanone and an amino acid, which then reacts with a dipolarophile.

Causality Behind the Experimental Choices: This reaction is a classic example of multicomponent reaction design. The decarboxylative condensation of an α-amino acid with the cyclobutanone generates the 1,3-dipole in situ. The choice of dipolarophile (e.g., maleimides, acrylates) dictates the structure of the newly formed five-membered ring. The reaction is typically performed at elevated temperatures to facilitate both the formation of the dipole and the subsequent cycloaddition. Toluene is an ideal solvent as it allows for azeotropic removal of water.

Experimental Protocol: Synthesis of a Spiro[cyclobutane-1,2'-pyrrolidine] Derivative

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine this compound (1.0 eq), sarcosine (glycine N-methylated) (1.2 eq), and N-phenylmaleimide (1.0 eq) in toluene (0.1 M).

  • Reaction: Heat the mixture to reflux for 12-18 hours. The progress of the reaction can be monitored by the amount of water collected in the Dean-Stark trap and by TLC analysis.

  • Workup and Purification: After cooling the reaction mixture to ambient temperature, remove the toluene under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine. Dry the organic phase over anhydrous MgSO4, filter, and concentrate. The resulting crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired spiro-pyrrolidine product.

Visualization of [3+2] Cycloaddition Mechanism

Dipolar_Cycloaddition cluster_dipole 1,3-Dipole Formation cluster_cycloaddition Cycloaddition Cyclobutanone Cyclobutanone Imine Iminium Intermediate Cyclobutanone->Imine + H+ AminoAcid Sarcosine AminoAcid->Imine Ylide Azomethine Ylide (1,3-Dipole) Imine->Ylide - CO2, - H+ SpiroProduct Spiro-pyrrolidine Ylide->SpiroProduct [3+2] Dipolarophile N-Phenylmaleimide Dipolarophile->SpiroProduct

Caption: Mechanism of [3+2] Spiroannulation.

Strategy 3: Ring-Expansion Spiroannulation

Cyclobutanones are excellent precursors for ring expansion reactions, which can be cleverly adapted to form spirocyclic systems. One such method involves the reaction with a suitable nucleophile to form a spirocyclic intermediate which then undergoes rearrangement. For example, reaction with a diamine can lead to a spiro aminal, which can be induced to rearrange.[6]

Causality Behind the Experimental Choices: This method relies on the inherent ring strain of the cyclobutane ring. The initial condensation to form the spiro aminal is typically straightforward. The key step is the rearrangement, which is often promoted by an N-halogenating agent like N-bromosuccinimide (NBS).[6] The reaction proceeds via N-halogenation, followed by a 1,2-carbon-to-nitrogen migration that expands the cyclobutane ring and results in a fused bicyclic amidine structure where the original quaternary carbon of the cyclobutane is now the spiro center.[6]

Experimental Protocol: Synthesis of a Spiro[piperidine-4,2'-imidazoline] Derivative

  • Aminal Formation: To a solution of this compound (1.0 eq) in dichloromethane (0.2 M), add 1,2-diphenylethane-1,2-diamine (1.0 eq). Stir the mixture at room temperature for 2 hours. The formation of the spirocyclic aminal can be monitored by TLC.

  • Rearrangement: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Workup and Purification: Quench the reaction by adding saturated aqueous sodium thiosulfate solution. Separate the organic layer, wash with brine, and dry over Na2SO4. After filtration and concentration, the crude product is purified by column chromatography to yield the bicyclic amidine.

Data Presentation: Ring Expansion Scope

DiamineRearrangement AgentSolventTemp (°C)Time (h)Yield (%)
1,2-DiphenylethylenediamineNBSCH2Cl20 to RT588
2,2-Dimethyl-1,3-propanediamineNCSCH3CN0 to RT682
o-AminobenzylamineNBSCH2Cl20 to RT491

Yields based on representative examples from related systems.[6]

Conclusion and Future Outlook

This compound is a demonstrably valuable and versatile building block for the synthesis of medicinally relevant spirocycles. The protocols outlined herein, based on Knoevenagel-Michael additions, [3+2] cycloadditions, and ring-expansion strategies, provide reliable and efficient pathways to a diverse range of complex molecular architectures. The ability to selectively manipulate the different functional groups within this single, compact molecule underscores its power in modern synthetic organic chemistry. As the demand for three-dimensional scaffolds in drug discovery continues to grow, the strategic application of such thoughtfully designed building blocks will be paramount in accessing the next generation of therapeutic agents.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 1-Methyl-3-oxocyclobutane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Motif in Modern Chemistry

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in medicinal chemistry and drug development.[1] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, offering a unique tool to explore chemical space and optimize pharmacological properties. The incorporation of cyclobutane moieties can significantly improve metabolic stability, aqueous solubility, and membrane permeability while reducing off-target effects compared to more traditional, flexible alkyl or aromatic linkers.[2]

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate and its derivatives are particularly valuable building blocks.[3][4] The presence of a ketone functionality provides a reactive handle for a wide array of chemical transformations, most notably the palladium-catalyzed α-C(sp³)-H functionalization. This guide provides a detailed overview of the mechanistic principles, key reaction parameters, and step-by-step protocols for leveraging palladium-catalyzed cross-coupling reactions to synthesize complex, functionalized cyclobutane structures for research and drug discovery applications.

Reaction Overview & Mechanistic Insights

The palladium-catalyzed α-arylation of ketones is a cornerstone of modern C-C bond formation, enabling the direct coupling of a ketone enolate with an aryl halide or pseudohalide.[5][6] This transformation is highly relevant for the functionalization of this compound at the C2 or C4 position. The general catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation (or a related enolate-coupling step), and reductive elimination.[7][8]

The catalytic cycle begins with a low-valent Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II)-aryl intermediate. This is often the rate-limiting step of the cycle.[10]

  • Enolate Formation & Coupling: A base deprotonates the α-carbon of the cyclobutanone, forming a nucleophilic enolate. This enolate then coordinates to the Pd(II) center, displacing the halide ligand. While sometimes formally called transmetalation, in this context, it is the direct coupling of the ketone enolate with the palladium-aryl complex.[5][11]

  • Reductive Elimination: The aryl group and the enolate-derived alkyl group on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[12]

Palladium_Catalytic_Cycle Figure 1: Catalytic Cycle for α-Arylation of Cyclobutanone Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition ArX Ar-X (Aryl Halide) ArX->OxAdd PdEnolate Ar-Pd(II)-Enolate(L)₂ (Key Intermediate) OxAdd->PdEnolate Enolate Coupling Enolate Cyclobutanone Enolate Enolate->PdEnolate Base Base Base->Enolate Deprotonation PdEnolate->Pd0 Reductive Elimination Product α-Aryl Cyclobutanone PdEnolate->Product

Caption: Figure 1: Generalized catalytic cycle for the Pd-catalyzed α-arylation of a cyclobutanone derivative.

Key Parameters for Reaction Optimization

The success of a palladium-catalyzed cross-coupling reaction is highly dependent on the careful selection of several key components. The interplay between the palladium source, ligand, base, and solvent dictates the reaction's efficiency, substrate scope, and selectivity.

Parameter Common Reagents Rationale & Field-Proven Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) precatalysts, respectively. They are reduced in situ to the active Pd(0) species. The choice can influence initiation rates and catalyst stability.[9][13]
Ligand Monodentate: XPhos, SPhos, RuPhosBidentate: BINAP, Xantphos, dppfThe ligand is arguably the most critical component. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) stabilize the Pd(0) center, promote oxidative addition, and facilitate the final reductive elimination step.[6][12] Bidentate ligands like BINAP or dppf can offer different bite angles and electronic properties, which can be crucial for challenging substrates.[14]
Base Strong: NaOt-Bu, KOt-Bu, LiHMDSWeak: K₃PO₄, Cs₂CO₃The base's primary role is to generate the ketone enolate. Strong, non-nucleophilic bases like NaOt-Bu are highly effective but can be incompatible with sensitive functional groups.[15] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred for their broader functional group tolerance, though they may require higher temperatures.[11][16]
Solvent Toluene, Dioxane, THF, DMEAprotic, non-coordinating, or weakly coordinating solvents are typically used. Toluene and dioxane are excellent choices due to their high boiling points, allowing for a wider temperature range. The solubility of the palladium complex and reagents is a key consideration.
Coupling Partner Aryl bromides, iodides, triflatesThe reactivity of the electrophile follows the general trend: I > Br ≈ OTf >> Cl.[8] Aryl iodides are the most reactive but can be more expensive. Aryl bromides offer a good balance of reactivity and cost. Aryl chlorides are challenging and often require specialized, highly active catalyst systems.[17]

Experimental Protocols

The following protocols are designed as self-validating systems for researchers. They represent common starting points for the palladium-catalyzed functionalization of this compound.

Experimental_Workflow Figure 2: General Laboratory Workflow start Start: Assemble Glassware (Oven-dried) setup Reaction Setup: Add Pd source, ligand, base, and cyclobutanone substrate. start->setup inert Establish Inert Atmosphere (Cycle with N₂ or Ar) setup->inert dissolve Add Anhydrous Solvent inert->dissolve add_reagents Add Coupling Partners (Aryl halide, amine, alkyne) dissolve->add_reagents reaction Heat to Desired Temperature & Stir for 12-24h add_reagents->reaction tlc Monitor Reaction Progress (TLC / LC-MS) reaction->tlc tlc->reaction Incomplete workup Aqueous Work-up: Quench, Dilute, Extract tlc->workup Complete purify Purification: Silica Gel Chromatography workup->purify analyze Analysis & Characterization (NMR, MS) purify->analyze end End: Pure Product analyze->end

Caption: Figure 2: Standard workflow for setting up, running, and analyzing a cross-coupling reaction.

Protocol 1: Suzuki-Miyaura α-Arylation

This protocol describes the C-C bond formation between the cyclobutanone and an arylboronic acid. The Suzuki-Miyaura coupling is renowned for its mild conditions and exceptional functional group tolerance.[10][17][18]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄, 3.0 equiv, finely ground)

    • Anhydrous Toluene

    • Anhydrous Methanol (10% v/v of Toluene)

    • Nitrogen or Argon gas supply

    • Oven-dried reaction vial with a magnetic stir bar

  • Step-by-Step Procedure:

    • To the oven-dried reaction vial, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Seal the vial with a septum cap and purge with nitrogen or argon for 10-15 minutes.

    • Using a syringe, add the anhydrous toluene and methanol solvent mixture.

    • Place the vial in a preheated oil bath or heating block at 80-100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and spotting the organic layer.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

    • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Troubleshooting:

    • Low Conversion: Increase temperature, reaction time, or catalyst loading. Ensure the base is anhydrous and finely powdered. The boronic acid may be decomposing; consider using a boronic ester (e.g., pinacol ester) instead.

    • Protodeborylation of Arylboronic Acid: This side reaction can be minimized by ensuring the system is rigorously deoxygenated and by using a slight excess of the boronic acid.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the formation of a C-N bond, coupling the cyclobutanone with a primary or secondary amine. The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[12][14][15][19][20]

  • Materials:

    • Ethyl 1-methyl-2-bromocyclobutane-1-carboxylate (Requires prior α-bromination of the starting material, 1.0 equiv)

    • Primary or Secondary Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

    • XPhos (3.5 mol%)

    • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

    • Anhydrous Dioxane

    • Nitrogen or Argon gas supply

    • Oven-dried Schlenk tube with a magnetic stir bar

  • Step-by-Step Procedure:

    • In a glovebox: Add Pd₂(dba)₃, XPhos, and NaOt-Bu to the Schlenk tube.

    • Remove the tube from the glovebox, add the brominated cyclobutanone substrate.

    • Seal the tube, and evacuate and backfill with nitrogen or argon three times.

    • Add anhydrous dioxane, followed by the amine coupling partner via syringe.

    • Place the tube in a preheated oil bath at 100 °C.

    • Stir the reaction for 12-18 hours until the starting material is consumed (monitor by TLC/LC-MS).

    • Cool to room temperature, dilute with diethyl ether, and filter through celite.

    • Concentrate the filtrate and partition the residue between ethyl acetate and water.

    • Separate the layers, and wash the organic layer with brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification & Characterization:

    • Purify via flash column chromatography (hexane/ethyl acetate or dichloromethane/methanol, depending on product polarity).

    • Characterize by NMR and HRMS.

  • Troubleshooting:

    • Catalyst Deactivation: Ensure the amine is of high purity and the solvent is rigorously anhydrous. Some functional groups on the amine can poison the catalyst.

    • Slow Reaction with Aryl Chlorides: If using an analogous aryl chloride instead of a bromide, a more specialized catalyst system (e.g., a G3 or G4 Buchwald precatalyst) and a stronger base like LiHMDS might be required.[15]

Protocol 3: Sonogashira Coupling

This protocol achieves the coupling of a terminal alkyne with a vinyl or aryl halide, creating a C(sp²)-C(sp) or C(sp³)-C(sp) bond. The Sonogashira reaction is a powerful tool for introducing alkyne functionality.[21][22][23]

  • Materials:

    • Ethyl 1-methyl-2-iodocyclobutane-1-carboxylate (Requires prior α-iodination, 1.0 equiv)

    • Terminal Alkyne (1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

    • Copper(I) iodide (CuI, 5 mol%)

    • Triethylamine (TEA, 3.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Nitrogen or Argon gas supply

    • Oven-dried, foil-wrapped Schlenk flask with a magnetic stir bar

  • Step-by-Step Procedure:

    • To the Schlenk flask, add the iodinated cyclobutanone substrate, PdCl₂(PPh₃)₂, and CuI.

    • Seal the flask, and evacuate and backfill with nitrogen or argon three times.

    • Add anhydrous THF, anhydrous triethylamine, and finally the terminal alkyne via syringe.

    • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-24 hours. The reaction is often light-sensitive, so wrapping the flask in foil is recommended.

    • Monitor the reaction by TLC/LC-MS.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification & Characterization:

    • Purify by flash column chromatography.

    • Characterize by NMR and HRMS.

  • Troubleshooting:

    • Glaser Homocoupling: The primary side product is often the homocoupling of the terminal alkyne. This can be minimized by ensuring strictly anaerobic conditions, as oxygen promotes this side reaction. Using a copper-free Sonogashira protocol is an alternative.[22]

    • Poor Solubility: If reagents are poorly soluble in THF/TEA, consider using DMF as a solvent.

Conclusion

Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for the chemical modification of this compound and its derivatives. By leveraging established methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently synthesize a diverse library of highly functionalized, three-dimensional scaffolds. The protocols and insights provided herein serve as a comprehensive guide for chemists in academic and industrial settings, enabling the strategic application of these powerful reactions in the pursuit of novel therapeutics and advanced materials.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the purification of this versatile building block.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purification is a critical step to ensure the quality and reliability of subsequent reactions. This guide will provide practical, field-proven insights to help you navigate the challenges of purifying this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low yield after flash column chromatography.

  • Possible Cause: The compound may be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.[2] Cyclobutane rings, particularly those with electron-withdrawing groups, can be prone to ring-opening or polymerization under acidic conditions.[3]

  • Suggested Solution:

    • Neutralize the Silica Gel: Before preparing the column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine in your eluent system, followed by flushing with the pure eluent to remove excess base.

    • Use Neutral or Basic Alumina: As an alternative stationary phase, neutral or basic alumina can be less harsh on sensitive compounds.

    • Minimize Residence Time: Employ flash chromatography with slightly higher pressure to reduce the time the compound spends on the column.[4]

    • Optimize Solvent System: Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation (a difference in Rf values of at least 0.2) between your product and impurities.[5] A common starting point for β-keto esters is a mixture of hexane and ethyl acetate.[6]

Issue 2: Presence of a persistent impurity with a similar polarity to the product.

  • Possible Cause: This could be a starting material, a regioisomer, or a byproduct from the synthesis. For instance, in syntheses involving Dieckmann condensation or similar cyclizations, incomplete reaction or side reactions can lead to impurities that are structurally similar to the desired product.[7]

  • Suggested Solution:

    • High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC can offer significantly higher resolution than standard flash chromatography.

    • Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization is an excellent method for removing small amounts of impurities. A solvent screen should be performed to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.

    • Distillation: Given that this compound is a liquid, fractional distillation under reduced pressure can be effective for separating impurities with different boiling points.[6]

Issue 3: The purified product shows signs of decomposition upon storage.

  • Possible Cause: The inherent ring strain of the cyclobutane ring, combined with the presence of two carbonyl groups, can make the molecule susceptible to degradation over time, especially in the presence of moisture or light.[1] The β-keto ester functionality can also be prone to hydrolysis.

  • Suggested Solution:

    • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as argon or nitrogen.

    • Low Temperature: Store at low temperatures (e.g., in a refrigerator or freezer at -20°C) to slow down potential decomposition pathways.

    • Anhydrous Conditions: Ensure the compound is thoroughly dried and stored in a container that protects it from moisture.

    • Amber Vial: Use an amber-colored vial to protect the compound from light.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound on a multi-gram scale?

A1: For multi-gram scale purification, flash column chromatography is often the most practical and efficient method.[8][9] It allows for the separation of the target compound from reaction byproducts and unreacted starting materials.[10] It is crucial to select an appropriate solvent system through preliminary TLC analysis to ensure good separation.[5] For thermally stable compounds, vacuum distillation can also be a highly effective and scalable purification technique.[6]

Q2: How can I confirm the purity and identity of my final product?

A2: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The spectra should be clean, with integrations in ¹H NMR corresponding to the expected number of protons for each signal.[11][12]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the ketone and ester carbonyl groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[13]

  • Thin-Layer Chromatography (TLC) or Gas Chromatography (GC): A single spot on a TLC plate in multiple solvent systems or a single peak in a GC trace is a good indication of purity.

Q3: What are some common impurities I might encounter?

A3: Common impurities can include:

  • Unreacted Starting Materials: Depending on the synthetic route.

  • Solvents: Residual solvents from the reaction or purification.

  • Byproducts: These can arise from side reactions. For instance, in reactions involving β-keto esters, self-condensation products can sometimes form.[14] In cyclization reactions, oligomers or polymers might be present.[15]

Experimental Protocols

Flash Column Chromatography Protocol
  • Slurry Preparation: In a fume hood, create a slurry of silica gel in the initial, least polar eluent.[16]

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity. Gently tap the column to ensure even packing. Apply light air pressure to force the excess solvent through until the solvent level is just above the silica bed.[16]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If a more polar solvent is used, ensure only a small volume is loaded to avoid interfering with the separation.[9] Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity (gradient elution) or using a single solvent mixture (isocratic elution).[5]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.[9]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[16]

Parameter Recommendation
Stationary Phase Silica gel (230-400 mesh)[17]
Eluent System Hexane/Ethyl Acetate gradient
Pressure 10-15 psi[4]

Visualizations

Purification_Workflow cluster_troubleshooting Troubleshooting Purification Crude_Product Crude this compound Purification_Method Select Purification Method Crude_Product->Purification_Method Flash_Chromatography Flash Column Chromatography Purification_Method->Flash_Chromatography Complex Mixture Distillation Vacuum Distillation Purification_Method->Distillation Thermally Stable Liquid Recrystallization Recrystallization Purification_Method->Recrystallization Solid Product Analysis Purity & Identity Analysis (NMR, MS, IR) Flash_Chromatography->Analysis Distillation->Analysis Recrystallization->Analysis Pure_Product Pure Product Analysis->Pure_Product Purity Confirmed

Caption: A decision workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The methodologies and recommendations provided herein are grounded in established chemical principles and validated through practical application.

I. Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, which is often achieved through a Dieckmann condensation of a suitable diester precursor.[1][2][3][4]

Issue 1: Low or No Product Yield

Question: I am attempting the Dieckmann condensation to synthesize this compound, but I am observing very low to no yield of the desired product. What are the potential causes and how can I rectify this?

Answer:

Low or negligible yields in a Dieckmann condensation for this specific target molecule can stem from several factors, primarily related to the base, solvent, and reaction conditions.

  • Causality of Experimental Choices:

    • Base Selection and Stoichiometry: The Dieckmann condensation is a base-catalyzed intramolecular reaction.[2][4] The choice of base is critical. While sodium ethoxide is a classic choice, stronger, non-nucleophilic bases like potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH) can be more effective, particularly if the α-protons of your starting diester are not sufficiently acidic.[1][3] The reaction requires at least one equivalent of base because the resulting β-keto ester is acidic and will be deprotonated by the base, driving the equilibrium towards the product.[5][6]

    • Solvent Purity: The presence of water or protic impurities in the solvent can quench the enolate intermediate, halting the reaction. It is imperative to use anhydrous solvents. Toluene and tetrahydrofuran (THF) are common choices and should be rigorously dried before use.[7]

    • Reaction Temperature and Time: While some condensations proceed at room temperature, others may require heating to overcome the activation energy barrier.[7] Conversely, excessively high temperatures can lead to side reactions and decomposition. A systematic optimization of temperature (e.g., starting at room temperature and gradually increasing to reflux) and reaction time is recommended.

    • Precursor Purity: Impurities in the starting diester, diethyl 2-methyl-2-(2-ethoxy-2-oxoethyl)pentanedioate, can interfere with the reaction. Ensure the precursor is of high purity, which can be confirmed by NMR and GC-MS analysis.

  • Troubleshooting Workflow:

    G start Low/No Yield check_base Verify Base Activity & Stoichiometry start->check_base check_solvent Ensure Anhydrous Solvent start->check_solvent check_temp Optimize Reaction Temperature start->check_temp check_precursor Confirm Precursor Purity start->check_precursor change_base Switch to Stronger/Non-nucleophilic Base check_base->change_base dry_solvent Rigorously Dry Solvent check_solvent->dry_solvent increase_temp Gradually Increase Temperature check_temp->increase_temp purify_precursor Purify Starting Diester check_precursor->purify_precursor end Improved Yield purify_precursor->end increase_temp->end change_base->end dry_solvent->end

    Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Polymeric or Tar-like Side Products

Question: My reaction mixture is turning dark and forming a significant amount of tar-like material, making product isolation difficult. What is causing this and how can I prevent it?

Answer:

The formation of polymeric or tar-like substances is often indicative of competing intermolecular reactions or product degradation.

  • Causality of Experimental Choices:

    • Intermolecular Condensation: The Dieckmann condensation is an intramolecular reaction. If the concentration of the starting diester is too high, intermolecular Claisen condensation can compete, leading to the formation of long-chain polymers.[1]

    • Base-Induced Decomposition: Strong bases can promote decomposition of the starting material or the product, especially at elevated temperatures. The β-keto ester product can be susceptible to cleavage under harsh basic conditions.

    • Presence of Oxygen: Trace amounts of oxygen can sometimes lead to oxidative side reactions, contributing to the formation of colored impurities and tars.

  • Preventative Measures:

StrategyRationale
High Dilution Employing high-dilution conditions (i.e., slowly adding the diester to a solution of the base in a large volume of solvent) favors the intramolecular cyclization over intermolecular reactions.
Controlled Temperature Maintain the lowest effective temperature to minimize decomposition. Consider using sterically hindered bases that can perform the condensation at lower temperatures.[8]
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and prevent oxidative side reactions.[7]
Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product, this compound, from the reaction mixture. What purification techniques are most effective?

Answer:

Purification of β-keto esters can be challenging due to their potential for enolization and moderate polarity.

  • Recommended Purification Protocol:

    • Acidic Work-up: After the reaction is complete, it is crucial to perform an acidic work-up (e.g., with dilute HCl or saturated NH4Cl solution) to neutralize the excess base and protonate the enolate of the product.[7] This converts the product to its keto form, which is generally less water-soluble.

    • Solvent Extraction: Extract the product into a suitable organic solvent like ethyl acetate or diethyl ether.

    • Washing: Wash the organic layer with brine to remove water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

    • Chromatography/Distillation:

      • Flash Column Chromatography: This is often the most effective method for separating the product from unreacted starting material and side products. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

      • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Dieckmann condensation for this synthesis?

A1: The Dieckmann condensation is an intramolecular version of the Claisen condensation.[4][5][9] The mechanism involves the following key steps:

  • Deprotonation: A strong base removes an acidic α-proton from one of the ester groups of the starting diester to form an enolate.[4]

  • Intramolecular Nucleophilic Attack: The enolate then acts as a nucleophile and attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[7]

  • Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the cyclic β-keto ester.[7]

  • Final Deprotonation: The newly formed β-keto ester has an acidic proton between the two carbonyl groups, which is readily deprotonated by the ethoxide. This final acid-base step is essentially irreversible and drives the reaction to completion.[6]

  • Protonation: An acidic work-up reprotonates the enolate to yield the final product.[4]

G A Starting Diester B Enolate Formation (Base Deprotonation) A->B + Base C Intramolecular Nucleophilic Attack B->C D Cyclic Intermediate C->D E Elimination of Leaving Group D->E - EtO- F Cyclic β-Keto Ester Enolate E->F G Final Product (After Acidic Work-up) F->G + H+

References

Technical Support Center: Synthesis of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to ensure the successful and efficient synthesis of this valuable building block.

Introduction to the Synthesis

The synthesis of this compound typically involves the α-alkylation of a β-keto ester precursor, Ethyl 3-oxocyclobutane-1-carboxylate. This seemingly straightforward methylation is prone to several side reactions that can significantly impact yield and purity. This guide will dissect these potential issues, offering mechanistic insights and practical solutions.

The primary synthetic step is the methylation of the enolate of Ethyl 3-oxocyclobutane-1-carboxylate. This is generally achieved by treating the β-keto ester with a suitable base to form the enolate, followed by the addition of a methylating agent.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses the most frequently encountered problems during the synthesis of this compound, providing detailed explanations and actionable solutions.

Problem 1: Low Yield of the Desired Product with Significant Recovery of Starting Material.

FAQ: My methylation reaction is not proceeding to completion, and I'm recovering a large amount of my starting material, Ethyl 3-oxocyclobutane-1-carboxylate. What could be the issue?

Answer:

Incomplete deprotonation of the β-keto ester is the most common reason for low conversion. The acidity of the α-hydrogen is a critical factor, and the choice of base is paramount for generating the nucleophilic enolate.

Causality and Mitigation:

  • Insufficient Base Strength: The pKa of the α-hydrogen in a typical β-keto ester is around 11. For complete deprotonation, a base with a conjugate acid pKa significantly higher than 11 should be used. Alkoxide bases like sodium ethoxide (NaOEt) are commonly employed.[1][2] If using an alkoxide, ensure it is freshly prepared or properly stored to maintain its activity.

  • Improper Solvent: The choice of solvent can influence the effectiveness of the base. Protic solvents, such as ethanol, can compete with the enolate for the base, leading to incomplete deprotonation. While the corresponding alcohol is often used as a solvent for alkoxide bases, using an aprotic polar solvent like THF or DMF with a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can lead to more efficient enolate formation.

  • Reaction Temperature: Deprotonation is often carried out at low temperatures (0 °C to room temperature) to minimize side reactions. However, if the reaction is sluggish, a modest increase in temperature may be necessary. It is crucial to monitor the reaction closely to avoid promoting side reactions.

Recommended Protocol for Efficient Enolate Formation:

  • To a solution of Ethyl 3-oxocyclobutane-1-carboxylate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Cool the resulting enolate solution back to 0 °C before adding the methylating agent.

Problem 2: Formation of a Significant Amount of an Isomeric Byproduct.

FAQ: I've isolated a byproduct with the same mass as my target molecule but with different spectral characteristics. What is this, and how can I prevent its formation?

Answer:

The formation of an isomeric byproduct is often due to O-alkylation instead of the desired C-alkylation. The enolate intermediate is an ambident nucleophile, meaning it can react at either the α-carbon or the oxygen atom.

Causality and Mitigation:

  • C-alkylation vs. O-alkylation: C-alkylation leads to the desired product, while O-alkylation results in the formation of an enol ether. The regioselectivity of the alkylation is influenced by several factors, including the nature of the counter-ion, the solvent, and the electrophile.

  • Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, "hard" electrophiles tend to react with the "hard" oxygen atom of the enolate, while "soft" electrophiles favor reaction with the "soft" carbon atom.

  • Solvent Effects: Polar aprotic solvents like DMF and DMSO can solvate the cation, leading to a "freer" enolate that is more prone to O-alkylation. Less polar solvents like THF or diethyl ether favor C-alkylation.

  • Counter-ion Effects: The nature of the cation associated with the enolate plays a role. Lithium ions, for example, coordinate more strongly with the oxygen atom, which can sometimes favor C-alkylation.

Strategies to Promote C-Alkylation:

FactorTo Favor C-AlkylationTo Favor O-Alkylation
Electrophile "Soft" (e.g., methyl iodide)"Hard" (e.g., dimethyl sulfate)
Solvent Non-polar (e.g., THF, Toluene)Polar aprotic (e.g., DMF, HMPA)
Counter-ion Smaller, more coordinating (e.g., Li+)Larger, less coordinating (e.g., K+)
Temperature Lower temperaturesHigher temperatures

Recommended Protocol for Selective C-Alkylation:

  • Generate the enolate using a strong base like NaH or LDA in an anhydrous, non-polar solvent such as THF at 0 °C.

  • Use a "soft" methylating agent like methyl iodide (CH₃I).

  • Add the methyl iodide slowly to the enolate solution at 0 °C and allow the reaction to warm slowly to room temperature.

Diagram: C-alkylation vs. O-alkylation Pathway

G cluster_0 Enolate Formation cluster_1 Alkylation Pathways cluster_2 Products Start Ethyl 3-oxocyclobutane- 1-carboxylate Enolate Enolate Intermediate (Ambident Nucleophile) Start->Enolate Base (e.g., NaH) C_Alkylation C-Alkylation (Desired Pathway) Enolate->C_Alkylation Soft Electrophile (e.g., CH3I) O_Alkylation O-Alkylation (Side Reaction) Enolate->O_Alkylation Hard Electrophile (e.g., (CH3)2SO4) Product Ethyl 1-methyl-3-oxocyclobutane- 1-carboxylate C_Alkylation->Product Byproduct Ethyl 1-methoxycyclobut-1-ene- 3-carboxylate (Enol Ether) O_Alkylation->Byproduct

Caption: Ambident nature of the enolate leading to C- or O-alkylation.

Problem 3: Formation of a Dialkylated Byproduct.

FAQ: I'm observing a byproduct that appears to have two additional methyl groups. How can I prevent this over-methylation?

Answer:

The formation of a dialkylated product, Ethyl 1,1-dimethyl-3-oxocyclobutane-1-carboxylate, is a common side reaction known as polyalkylation. This occurs when the mono-methylated product is deprotonated and reacts with another equivalent of the methylating agent.

Causality and Mitigation:

  • Acidity of the Mono-alkylated Product: The remaining α-hydrogen in the mono-methylated product can still be acidic enough to be deprotonated by any excess strong base present in the reaction mixture.

  • Stoichiometry Control: The most straightforward way to minimize polyalkylation is to carefully control the stoichiometry of the base and the methylating agent. Using a slight excess of the starting β-keto ester relative to the base can help ensure that all the base is consumed in the initial deprotonation.

  • Slow Addition of Alkylating Agent: Adding the methylating agent slowly at a low temperature allows for the selective alkylation of the initially formed enolate. This minimizes the concentration of the alkylating agent available to react with the enolate of the mono-alkylated product.

  • Choice of Base: Using a bulky base like lithium diisopropylamide (LDA) can sometimes help to disfavor the deprotonation of the more sterically hindered mono-alkylated product.

Recommended Protocol to Minimize Polyalkylation:

  • Use no more than 1.05 equivalents of a strong base (e.g., NaH) relative to the starting β-keto ester.

  • Slowly add 1.0 equivalent of the methylating agent (e.g., methyl iodide) to the enolate solution at 0 °C.

  • Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and avoid prolonged reaction times that could lead to polyalkylation.

Problem 4: Unwanted Hydrolysis and Decarboxylation.

FAQ: My reaction mixture is showing signs of decomposition, and I'm isolating a ketone byproduct without the ester group. What is happening?

Answer:

The presence of water or prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the ester functionality, followed by decarboxylation of the resulting β-keto acid.[3][4][5]

Causality and Mitigation:

  • Hydrolysis: The ester group is susceptible to hydrolysis under both acidic and basic conditions.[3][4][5] The use of aqueous workups should be done carefully, and prolonged contact with strong acids or bases should be avoided.

  • Decarboxylation: The β-keto acid intermediate formed upon hydrolysis is thermally unstable and readily loses carbon dioxide upon heating to yield a ketone.[1][2]

Strategies to Prevent Hydrolysis and Decarboxylation:

  • Anhydrous Conditions: Ensure that all solvents and reagents are strictly anhydrous throughout the enolate formation and alkylation steps.

  • Controlled Workup: During the reaction workup, use a mild quenching agent like saturated aqueous ammonium chloride solution instead of strong acids. Avoid excessive heating during solvent removal.

  • Purification Conditions: If purification by chromatography is required, use a neutral stationary phase (e.g., silica gel) and avoid acidic or basic mobile phases.

Diagram: Hydrolysis and Decarboxylation Side Reaction Pathway

G Product Ethyl 1-methyl-3-oxocyclobutane- 1-carboxylate Hydrolysis Hydrolysis (H2O, H+ or OH-) Product->Hydrolysis Keto_Acid 1-Methyl-3-oxocyclobutane- 1-carboxylic acid (β-Keto Acid) Hydrolysis->Keto_Acid Decarboxylation Decarboxylation (Heat) Keto_Acid->Decarboxylation Byproduct 1-Methylcyclobutan-3-one (Ketone Byproduct) Decarboxylation->Byproduct

Caption: Pathway for the unwanted hydrolysis and decarboxylation.

Summary of Key Recommendations

IssueRoot CauseMitigation Strategies
Low Conversion Incomplete enolate formationUse a sufficiently strong base (e.g., NaH, LDA); employ anhydrous, aprotic solvents (e.g., THF).
O-Alkylation Ambident nature of the enolateUse a "soft" alkylating agent (e.g., CH₃I); use non-polar solvents; maintain low reaction temperatures.
Polyalkylation Deprotonation of the mono-alkylated productCarefully control stoichiometry (≤1.05 eq. base, 1.0 eq. alkylating agent); slow addition of the alkylating agent at low temperature.
Hydrolysis/Decarboxylation Presence of water; harsh pH; heatMaintain strictly anhydrous conditions; use a mild workup (e.g., sat. NH₄Cl); avoid excessive heating.

By understanding the underlying chemical principles and implementing these troubleshooting strategies, researchers can overcome the common hurdles in the synthesis of this compound, leading to improved yields and product purity.

References

Stability and storage conditions for Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate (CAS No. 105632-19-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile building block. Due to the limited direct literature on this specific molecule, this guide synthesizes information from structurally related compounds, including cyclobutanones and other β-keto esters, to provide the most reliable recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is influenced by two main structural features: the strained cyclobutane ring and the β-keto ester functionality. The four-membered ring possesses inherent ring strain, making it susceptible to ring-opening reactions under certain conditions, such as high temperatures or the presence of strong acids or bases.[1][2] The β-keto ester group is prone to hydrolysis and subsequent decarboxylation, particularly in aqueous environments with acidic or basic catalysts.[3][4]

Q2: What are the recommended long-term storage conditions for this compound?

A2: To maximize shelf-life, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and air exposure. Refrigeration at 2-8°C is recommended.[5] For related compounds, storage at room temperature in a dry, sealed environment is also suggested, but cooler temperatures are generally preferred for long-term stability.[6]

Q3: Can I store this compound in a standard laboratory freezer (-20°C)?

A3: While freezing is generally acceptable for many organic compounds, it is crucial to ensure the container is properly sealed to prevent the ingress of moisture, which can condense upon warming and promote hydrolysis. A desiccator within the freezer can provide an additional layer of protection.

Q4: What are the visual or analytical signs of degradation?

A4: Visual signs of degradation can include a change in color (from colorless or pale yellow to a darker shade) or the formation of a precipitate. Analytically, degradation can be monitored by techniques such as ¹H NMR, where the appearance of new peaks corresponding to hydrolysis (1-methyl-3-oxocyclobutane-1-carboxylic acid and ethanol) or other byproducts may be observed. Gas chromatography (GC) can also be used to assess purity over time.

Q5: Is this compound sensitive to light?

A5: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to store all reactive chemical intermediates in amber vials or in a dark location to prevent potential light-induced degradation.

Storage and Handling Summary

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes decomposition rates.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and hydrolysis from atmospheric moisture.
Container Tightly sealed, amber glass vialProtects from moisture, air, and potentially light.
Avoid Strong acids, strong bases, strong oxidizing agents, strong reducing agents, moisture, and high heat.[7]These conditions can catalyze hydrolysis, decarboxylation, or ring-opening reactions.[2][3]

Troubleshooting Guide

This section addresses common experimental issues that may be linked to the stability of this compound.

Issue 1: Low or Inconsistent Yields in Reactions

  • Possible Cause: The compound may have degraded due to improper storage or handling, leading to a lower concentration of the active starting material.

  • Troubleshooting Steps:

    • Verify Purity: Before use, check the purity of the compound using GC or ¹H NMR. Compare the results with the certificate of analysis or a spectrum from a fresh sample.

    • Use a Fresh Aliquot: If degradation is suspected, use a freshly opened vial of the compound for your reaction.

    • Inert Reaction Conditions: Ensure your reaction is performed under strictly anhydrous and inert conditions, especially if using moisture-sensitive reagents.

Issue 2: Presence of Unexpected Byproducts

  • Possible Cause: The presence of water or acidic/basic impurities in the reaction mixture could be causing hydrolysis and decarboxylation of the β-keto ester.

  • Troubleshooting Steps:

    • Dry Solvents and Reagents: Use freshly dried solvents and ensure all reagents are anhydrous.

    • Control pH: If your reaction conditions are not neutral, consider if this could be promoting degradation. The use of non-nucleophilic bases or buffered systems might be necessary.

    • Analyze Byproducts: Characterize the unexpected byproducts. The presence of 1-methyl-3-oxocyclobutanone would be a strong indicator of decarboxylation.

Issue 3: Reaction Fails to Initiate

  • Possible Cause: If the reaction involves the enolate of the β-keto ester, degradation or the presence of protic impurities can quench the enolate as it forms.

  • Troubleshooting Steps:

    • Check Base Stoichiometry: Ensure you are using the correct amount of a suitable base to form the enolate.

    • Anhydrous Conditions: Re-verify that all components of the reaction are free from water. Even trace amounts of water can have a significant impact.

Below is a troubleshooting workflow to diagnose issues related to the compound's stability.

troubleshooting_workflow cluster_problem Observed Problem cluster_investigation Investigation cluster_cause Potential Cause cluster_solution Solution Problem Low Yield / Unexpected Byproducts CheckPurity Check Purity (NMR, GC) Problem->CheckPurity ReviewStorage Review Storage Conditions Problem->ReviewStorage ReviewProtocol Review Reaction Protocol Problem->ReviewProtocol Degradation Compound Degradation CheckPurity->Degradation Purity < 95% ReviewStorage->Degradation Improper Storage Contamination Moisture/Impurity Contamination ReviewProtocol->Contamination Non-anhydrous conditions NewAliquot Use Fresh Aliquot Degradation->NewAliquot DryReagents Use Anhydrous Solvents/Reagents Contamination->DryReagents InertAtmosphere Ensure Inert Atmosphere Contamination->InertAtmosphere

Caption: Troubleshooting workflow for experiments involving this compound.

Recommended Handling Protocol

To minimize the risk of degradation during experimental use, please follow this step-by-step protocol:

  • Equilibration: Before opening, allow the refrigerated vial of this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: Perform all transfers under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Dispensing: Use a clean, dry syringe or cannula to withdraw the desired amount of the liquid.

  • Resealing: Immediately after dispensing, flush the vial headspace with an inert gas, tightly reseal the cap, and wrap the cap with paraffin film for extra security.

  • Storage: Promptly return the sealed vial to the recommended storage conditions (2-8°C).

By adhering to these guidelines, you can ensure the integrity of this compound for your research and development needs.

References

Technical Support Center: Optimization of Reaction Conditions for Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of its synthesis.

The primary synthetic route to this compound is through the intramolecular cyclization of a diester, a classic transformation known as the Dieckmann condensation. This reaction is a powerful tool for the formation of five- and six-membered rings. The successful synthesis of the target cyclobutane ring, a four-membered ring, can be challenging and requires careful optimization of reaction conditions.

This guide will focus on the Dieckmann condensation of diethyl 3-methyladipate as the key step in synthesizing this compound. We will explore the critical parameters that influence the reaction's success, from the choice of base to the purification of the final product.

Reaction Overview

The synthesis of this compound is achieved through the base-catalyzed intramolecular condensation of diethyl 3-methyladipate. The reaction proceeds via the formation of an enolate, which then attacks the second ester group to form the cyclic β-keto ester.

Dieckmann Condensation start Diethyl 3-methyladipate enolate Enolate Intermediate start->enolate Base (e.g., NaOEt) tetrahedral Tetrahedral Intermediate enolate->tetrahedral Intramolecular Attack product This compound tetrahedral->product Elimination of EtO-

Caption: The Dieckmann condensation pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the Dieckmann condensation to form a cyclobutane ring?

A1: The choice of base is critical. Sodium ethoxide (NaOEt) in an alcohol solvent is a traditional and effective choice for the Dieckmann condensation. However, for the formation of a strained four-membered ring, stronger, non-nucleophilic bases in aprotic solvents can offer advantages. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like toluene or THF can minimize side reactions and improve yields.

Q2: How critical are anhydrous conditions for this reaction?

A2: Anhydrous conditions are extremely critical. The bases used, such as sodium ethoxide and sodium hydride, are highly reactive towards water. Any moisture will consume the base, leading to a reduction in the yield of the desired enolate. Furthermore, the presence of water can lead to the hydrolysis of the ester starting material and the β-keto ester product, a side reaction known as saponification.

Q3: What are the common side products, and how can they be minimized?

A3: The most common side reactions are intermolecular Claisen condensation, where two different diester molecules react, and hydrolysis of the ester groups. To minimize intermolecular reactions, the reaction should be run at high dilution. To prevent hydrolysis, ensure all reagents and glassware are scrupulously dry. Another potential side reaction is the cleavage of the β-keto ester product, which can be minimized by using a stoichiometric amount of base and performing the acidic workup at low temperatures.

Q4: My reaction yield is consistently low. What are the likely causes?

A4: Low yields can stem from several factors:

  • Inefficient base: The base may have degraded due to improper storage. Use a fresh, high-purity base.

  • Insufficient reaction time or temperature: The formation of the four-membered ring can be slower than for five- or six-membered rings. Consider increasing the reaction time or temperature, but monitor for decomposition.

  • Reversible reaction: The Dieckmann condensation is a reversible reaction. Using a full equivalent of a strong base helps to drive the equilibrium towards the product.

  • Product instability: β-keto esters can be susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions at elevated temperatures.

Q5: I'm having difficulty purifying the final product. What are your recommendations?

A5: Purification can be challenging due to the product's potential instability. After the acidic workup, ensure complete removal of the organic solvent. The crude product is often an oil. Purification can be achieved by vacuum distillation. However, care must be taken as the β-keto ester can undergo decarboxylation at high temperatures. Column chromatography on silica gel can also be employed, but the acidic nature of the silica may cause some degradation. Using a deactivated silica gel or a different stationary phase may be beneficial.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No Reaction or Very Low Conversion Inactive baseUse a fresh, unopened container of base or titrate the base to determine its activity.
Wet reagents or glasswareThoroughly dry all glassware in an oven and use anhydrous solvents. Handle hygroscopic bases in an inert atmosphere.
Insufficient reaction temperatureGradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Formation of a Viscous Oil or Polymer Intermolecular condensationRun the reaction at a higher dilution to favor the intramolecular cyclization.
Side reactions with the solventEnsure the solvent is inert to the reaction conditions. Toluene and THF are generally good choices.
Product Decomposes During Workup or Purification Hydrolysis of the esterPerform the acidic workup at low temperatures (0-5 °C) and minimize the time the product is in contact with acid or base.
Decarboxylation of the β-keto esterAvoid excessive heat during solvent removal and purification. Use high vacuum for distillation to lower the boiling point.
Multiple Products Observed by TLC/GC Incomplete reactionIncrease the reaction time or use a stronger base to drive the reaction to completion.
Formation of regioisomersFor unsymmetrical diesters, the formation of different enolates can lead to regioisomers. This is generally not an issue for diethyl 3-methyladipate.
Epimerization at the methyl-substituted carbonThe α-proton to the newly formed ketone is acidic and can be removed by the base, leading to potential epimerization. A careful workup can minimize this.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • Diethyl 3-methyladipate

  • Sodium ethoxide (or sodium hydride)

  • Anhydrous toluene (or THF)

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • To the flask, add sodium ethoxide (1.1 equivalents) and anhydrous toluene.

  • Heat the mixture to reflux with stirring.

  • In the dropping funnel, prepare a solution of diethyl 3-methyladipate (1.0 equivalent) in anhydrous toluene.

  • Add the diester solution dropwise to the refluxing mixture over a period of 2-3 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC or GC.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Slowly quench the reaction by adding cold, dilute hydrochloric acid until the pH is acidic (pH ~3-4).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis_Workflow cluster_Reaction Reaction Setup cluster_Workup Workup & Extraction A Dry Glassware & Inert Atmosphere B Add Base & Solvent A->B C Heat to Reflux B->C D Slowly Add Diester C->D E Reflux & Monitor D->E F Cool Reaction E->F G Acidic Quench F->G H Separate Layers G->H I Extract Aqueous Layer H->I J Combine & Wash Organic Layers I->J K Dry & Concentrate J->K

Caption: A generalized experimental workflow for the Dieckmann condensation.

Protocol 2: Purification by Vacuum Distillation
  • Set up a short-path distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Slowly apply vacuum and gently heat the flask in an oil bath.

  • Collect the fraction that distills at the expected boiling point. The boiling point will be dependent on the vacuum achieved.

Note: It is advisable to perform a small-scale test distillation first to determine the optimal conditions and to check for product stability.

Data Presentation

The choice of base and solvent can significantly impact the yield of the Dieckmann condensation. The following table provides a qualitative comparison of common base/solvent systems.

BaseSolventAdvantagesDisadvantages
Sodium EthoxideEthanolInexpensive, classic conditions.Can lead to transesterification if the starting ester is not an ethyl ester. Equilibrium may not be strongly product-favored.
Sodium HydrideToluene/THFIrreversible deprotonation drives the reaction to completion.Requires careful handling due to its pyrophoric nature.
Potassium tert-ButoxideTHFA strong, non-nucleophilic base that can improve yields with sterically hindered substrates.More expensive than sodium ethoxide.
LDATHFA very strong, non-nucleophilic base, useful for difficult cyclizations.Requires low temperatures (-78 °C) and is sensitive to moisture.

Technical Support Center: Troubleshooting Low Conversion Rates in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to resolving one of the most persistent challenges in synthetic chemistry: achieving high conversion rates in cyclobutane synthesis. This guide is structured for researchers, chemists, and drug development professionals who encounter efficiency bottlenecks in [2+2] cycloaddition reactions. Here, we move beyond simple procedural lists to explore the causal relationships between reaction parameters and outcomes, providing you with the expert insights needed to optimize your synthetic strategy.

Part 1: Foundational Troubleshooting Framework

Low conversion in a cyclobutane synthesis is rarely due to a single isolated issue. It's often a confluence of factors related to reagents, reaction conditions, or the fundamental reaction mechanism. Before delving into method-specific problems, begin with this high-level diagnostic workflow.

Q1: My cyclobutane synthesis is giving me a low yield. Where do I start?

A1: A systematic approach is crucial. Low yields can typically be traced back to three primary areas: Reagent Integrity , Reaction Conditions , or Inherent Reactivity & Side Reactions . Use the following decision tree to guide your initial troubleshooting steps.

G cluster_reagents cluster_conditions cluster_mechanism start Low Conversion Rate Observed reagents 1. Verify Reagent Integrity conditions 2. Assess Reaction Conditions mechanism 3. Analyze Reaction Mechanism & Side Products reagent_purity Purity of Starting Materials? (NMR, GC-MS) reagents->reagent_purity cond_temp Optimal Temperature? conditions->cond_temp mech_side Side Products Identified? (e.g., Polymer, Isomers) mechanism->mech_side reagent_storage Proper Storage? (Air/Moisture Sensitive) reagent_purity->reagent_storage purify_reagents Action: Purify/Re-source Starting Materials reagent_purity->purify_reagents No solvent_prep Solvent Properly Prepared? (Dry, Degassed) reagent_storage->solvent_prep reagent_storage->purify_reagents No degas_solvent Action: Use Anhydrous, Degassed Solvents solvent_prep->degas_solvent No cond_conc Optimal Concentration? cond_temp->cond_conc optimize_cond Action: Screen Temperature, Concentration, & Time cond_temp->optimize_cond No / Unsure cond_time Sufficient Reaction Time? cond_conc->cond_time cond_conc->optimize_cond No / Unsure cond_setup Correct Physical Setup? (e.g., Light Source, Atmosphere) cond_time->cond_setup cond_time->optimize_cond No / Unsure check_setup Action: Verify Reactor Configuration cond_setup->check_setup No mech_cat Catalyst Deactivation? (If applicable) mech_side->mech_cat address_side Action: Adjust Conditions to Minimize Side Reactions mech_side->address_side Yes address_cat Action: Troubleshoot Catalyst (See Section 4) mech_cat->address_cat Yes G S0_sens Sensitizer (S₀) S1_sens Sensitizer (S₁) Singlet Excited State S0_sens->S1_sens 1. Light Absorption (hν) T1_sens Sensitizer (T₁) Triplet Excited State S1_sens->T1_sens 2. Intersystem Crossing (ISC) T1_sens->S0_sens 4. Sensitizer Regeneration S0_alkene Alkene (S₀) T1_alkene Alkene (T₁) Triplet Excited State S0_alkene->T1_alkene 3. Energy Transfer Product Cyclobutane Product T1_alkene->Product 5. [2+2] Cycloaddition Ground_alkene Ground State Alkene Partner Ground_alkene->Product 5. [2+2] Cycloaddition G active_catalyst Active Catalyst Site inactive_poisoned Inactive Site (Poisoned) active_catalyst->inactive_poisoned Poisoning inactive_fouled Inactive Site (Fouled) active_catalyst->inactive_fouled Fouling inactive_degraded Degraded Catalyst active_catalyst->inactive_degraded Thermal Degradation poison Impurities (S, P, H₂O, O₂) poison->inactive_poisoned fouling Polymerization/ Byproduct Deposition fouling->inactive_fouled heat Excessive Heat heat->inactive_degraded

Technical Support Center: Stereocontrol in Reactions of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing stereocontrol in reactions involving ethyl 1-methyl-3-oxocyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselective transformations of this versatile building block. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Introduction: The Challenge of Stereocontrol in Cyclobutane Systems

This compound is a valuable substrate in organic synthesis due to the inherent strain of the four-membered ring, which can be harnessed for various transformations.[1][2] However, the puckered and dynamic nature of the cyclobutane ring, coupled with the presence of a quaternary stereocenter at the C1 position, presents significant challenges in controlling the stereochemical outcome of reactions at the C3 carbonyl and the adjacent methylene groups. Achieving high diastereoselectivity and enantioselectivity is paramount for the synthesis of complex target molecules, including natural products and pharmaceuticals.[1][3][4] This guide provides practical solutions to common stereocontrol issues encountered during the functionalization of this key cyclobutane derivative.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Poor Diastereoselectivity in the Reduction of the C3-Carbonyl Group

Question: "I am performing a reduction of the ketone in this compound to the corresponding alcohol, but I am obtaining a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?"

Underlying Principles: The facial selectivity of nucleophilic attack on the C3 carbonyl is influenced by steric hindrance and electronic effects imposed by the substituents on the cyclobutane ring. The approach of the hydride reagent can occur from either the same face as the ester group (syn attack, leading to the trans alcohol) or the opposite face (anti attack, leading to the cis alcohol). The relative stability of the transition states for these two pathways dictates the diastereomeric ratio.

Troubleshooting Steps:

  • Choice of Reducing Agent: The steric bulk of the hydride source is a critical factor.

    • Problem: Small, unhindered reducing agents like sodium borohydride (NaBH₄) often exhibit low diastereoselectivity due to their ability to approach the carbonyl from either face with similar ease.[5]

    • Solution: Employ bulkier hydride reagents. These will preferentially attack from the less sterically hindered face of the cyclobutanone. For instance, L-Selectride® (lithium tri-sec-butylborohydride) is significantly larger than NaBH₄ and will favor approach from the face opposite to the ethyl carboxylate and methyl groups, leading to a higher proportion of the cis-alcohol. Conversely, smaller, more reactive reagents might favor axial attack under certain conformational constraints.

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity.

    • Problem: At higher temperatures, the energy difference between the diastereomeric transition states is more easily overcome, leading to a loss of selectivity.

    • Solution: Conduct the reduction at low temperatures (e.g., -78 °C). This will amplify the energetic preference for the lower-energy transition state, thereby improving the diastereomeric ratio.

  • Solvent Effects: The polarity of the solvent can influence the conformation of the substrate and the reactivity of the reducing agent.

    • Problem: Highly coordinating solvents can sometimes reduce the effective steric bulk of the hydride reagent.

    • Solution: Experiment with a range of solvents, from ethereal solvents like THF and diethyl ether to non-polar solvents like toluene. The optimal solvent will depend on the specific hydride reagent used.

Experimental Protocol: Diastereoselective Reduction with L-Selectride®

  • Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of L-Selectride® (1.0 M in THF) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide to decompose the borane byproducts.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography (GC).

Reducing Agent Typical Temperature (°C) Expected Major Diastereomer Potential Diastereomeric Ratio (cis:trans)
Sodium Borohydride (NaBH₄)0 to 25Mixture~1:1 to 3:1
Lithium Aluminum Hydride (LAH)0Mixture~2:1 to 4:1
L-Selectride®-78cis-alcohol>10:1
K-Selectride®-78cis-alcohol>10:1

Diagram: Diastereoselective Reduction

G cluster_0 Facial Selectivity in Reduction Substrate This compound Small_Hydride Small Hydride (e.g., NaBH4) Substrate->Small_Hydride Non-selective attack Bulky_Hydride Bulky Hydride (e.g., L-Selectride) Substrate->Bulky_Hydride Sterically-directed attack Mixture Diastereomeric Mixture Small_Hydride->Mixture Cis_Alcohol cis-3-hydroxy isomer Bulky_Hydride->Cis_Alcohol Major Product Trans_Alcohol trans-3-hydroxy isomer Mixture->Cis_Alcohol Mixture->Trans_Alcohol

Caption: Steric hindrance dictates the outcome of hydride reduction.

Issue 2: Lack of Stereocontrol in Enolate Alkylation

Question: "I am attempting to alkylate the enolate of this compound at the C2 (or C4) position, but I'm getting a mixture of diastereomers. How can I control the stereochemistry of this C-C bond formation?"

Underlying Principles: The stereochemical outcome of enolate alkylation is determined by the facial selectivity of the electrophile's approach to the planar enolate.[6][7][8] The pre-existing stereocenter at C1, bearing a methyl and an ester group, should direct the incoming electrophile to the less hindered face of the enolate. However, factors such as enolate geometry (E/Z), aggregation state, and the nature of the counterion can complicate this.

Troubleshooting Steps:

  • Base and Enolate Formation Conditions: The choice of base and the conditions for enolate formation are crucial for generating a single, well-defined enolate.

    • Problem: Using a weak base or protic solvent can lead to an equilibrium mixture of starting material, enolate, and product, resulting in racemization or poor diastereoselectivity.

    • Solution: Employ a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) in an anhydrous aprotic solvent like THF at low temperature (-78 °C) to ensure rapid and irreversible enolate formation.[6][9]

  • Counterion and Additives: The nature of the metal counterion can influence the aggregation and reactivity of the enolate.

    • Problem: Lithium enolates can exist as various aggregates, which may exhibit different reactivities and selectivities.

    • Solution: The addition of coordinating agents like hexamethylphosphoramide (HMPA) or N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up these aggregates, leading to a more reactive and often more selective "naked" enolate. Be aware of the toxicity of HMPA and consider alternatives.

  • Electrophile: The structure of the electrophile plays a role in the transition state geometry.

    • Problem: Highly reactive, unhindered electrophiles may react too quickly and with less discrimination between the two faces of the enolate.

    • Solution: While a reactive electrophile is necessary for efficient alkylation, consider that the steric bulk of the electrophile itself can contribute to the overall diastereoselectivity.

Experimental Protocol: Diastereoselective Enolate Alkylation

  • Prepare a solution of LDA by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C.

  • Slowly add a solution of this compound in anhydrous THF to the LDA solution at -78 °C and stir for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to proceed at low temperature, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup, extract the product, dry the organic layer, and concentrate.

  • Analyze the diastereomeric ratio of the product by NMR or GC.

Diagram: Enolate Alkylation Pathway

G cluster_1 Stereoselective Enolate Alkylation Start Cyclobutanone Substrate Base Strong Base (e.g., LDA) Start->Base Deprotonation Enolate Lithium Enolate Base->Enolate Electrophile Electrophile (R-X) Enolate->Electrophile SN2 Attack Product alpha-Alkylated Product (Single Diastereomer) Electrophile->Product Less hindered face

Caption: Controlled enolate formation is key to selective alkylation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I use chiral auxiliaries to control the stereochemistry of reactions on this cyclobutane system?

A1: Yes, the use of chiral auxiliaries is a powerful strategy.[10] For instance, you could replace the ethyl ester with a chiral auxiliary, such as a (–)-8-phenylmenthol or an Evans oxazolidinone auxiliary. This auxiliary would be covalently attached to the cyclobutane core and would exert a strong directing effect on incoming reagents, leading to high diastereoselectivity in reactions like reductions or enolate alkylations. After the desired transformation, the auxiliary can be cleaved to reveal the chiral carboxylic acid or a derivative thereof. The choice of auxiliary will depend on the specific reaction and the desired stereochemical outcome.

Q2: Are organocatalytic methods applicable for achieving enantioselective transformations on this compound?

A2: Absolutely. Organocatalysis has emerged as a robust tool for asymmetric synthesis, including the functionalization of cyclic ketones.[11] For example, an enantioselective aldol reaction at the C2/C4 position could be catalyzed by a chiral proline derivative. This would involve the formation of a chiral enamine intermediate from the cyclobutanone and the catalyst, which would then react with an aldehyde electrophile in a highly face-selective manner. Similarly, enantioselective Michael additions or other C-C bond-forming reactions can be achieved using appropriate organocatalysts.[1][11]

Q3: How does the ring strain of the cyclobutane affect the stereochemical outcome of reactions?

A3: The ring strain significantly influences the geometry and reactivity of the cyclobutane.[1] The ring is not planar but exists in a puckered conformation that interconverts rapidly. The substituents will preferentially occupy pseudo-equatorial positions to minimize steric interactions. This conformational preference can create a more pronounced steric bias, thereby enhancing the facial selectivity of reactions. For example, in the reduction of the C3 ketone, the puckering of the ring can further shield one face, amplifying the directing effect of the C1 substituents.

Q4: What are the best analytical techniques to determine the stereochemical purity of my products?

A4: A combination of techniques is often necessary for unambiguous stereochemical assignment.

  • ¹H NMR Spectroscopy: Diastereomers will typically have distinct signals in the ¹H NMR spectrum, particularly for the protons on the cyclobutane ring and the newly formed stereocenter. The coupling constants can also provide information about the relative stereochemistry (cis vs. trans).

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to determine the spatial proximity of protons, which is invaluable for assigning relative stereochemistry.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): For determining enantiomeric excess (ee), analysis on a chiral stationary phase is the gold standard. You will need to develop a separation method for your specific compound.

  • X-ray Crystallography: If you can obtain a suitable single crystal of your product or a derivative, X-ray crystallography provides definitive proof of both the relative and absolute stereochemistry.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the cyclobutane motif represents a valuable structural element, imparting unique conformational constraints and metabolic stability to bioactive molecules. Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate, a key building block, possesses a quaternary center and versatile functional groups, making its efficient synthesis a topic of considerable interest. This guide provides an in-depth comparison of two distinct and practical synthetic routes to this target molecule, offering insights into the strategic choices and experimental nuances inherent to each approach.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a dual challenge: the construction of the strained four-membered ring and the stereoselective installation of a quaternary carbon center at the 1-position. The two routes explored herein tackle this challenge from fundamentally different perspectives: a classical "cyclization-first" approach involving ring formation from an acyclic precursor followed by functional group manipulation, and a convergent "[2+2] cycloaddition" strategy that forms the ring and sets a key carbon-carbon bond in a single step.

Route 1: The Cyclization-First Approach via Malonic Ester Synthesis and Post-Cyclization Modification

This well-trodden pathway is a testament to classical organic synthesis, relying on robust and scalable reactions. The core strategy involves the initial formation of a cyclobutane ring system, followed by sequential esterification and methylation to arrive at the final product. This multi-step process offers multiple points for purification and characterization, which can be advantageous in process development.

Mechanistic Rationale and Workflow

The synthesis commences with the protection of a ketone, followed by a double nucleophilic substitution with a malonic ester derivative to form the cyclobutane ring. This is a variation of the malonic ester synthesis, a cornerstone of C-C bond formation. The resulting spirocyclic intermediate is then subjected to harsh acidic conditions which concurrently hydrolyze the ketal and the diester, and induce decarboxylation to yield 3-oxocyclobutanecarboxylic acid.

The choice of 1,3-dichloroacetone as a starting material is driven by its commercial availability and the presence of two electrophilic centers required for the double alkylation of the malonate nucleophile. The initial protection of the ketone as a ketal is a critical step to prevent self-condensation and other side reactions under the basic conditions of the cyclization.

The final two steps involve standard functional group interconversions. A Fischer esterification in the presence of an acid catalyst converts the carboxylic acid to the desired ethyl ester. The crucial methyl group is then introduced via alkylation of the enolate of the β-keto ester. The acidity of the α-proton at C1 is significantly enhanced by the two flanking carbonyl groups, allowing for clean deprotonation with a suitable base and subsequent reaction with an electrophile like methyl iodide.

Route 1 cluster_0 Step 1: Ketal Formation & Cyclization cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Esterification cluster_3 Step 4: Methylation 1_3_dichloroacetone 1,3-Dichloroacetone intermediate_1 Spirocyclic Diester Ketal 1_3_dichloroacetone->intermediate_1 1. Ethylene Glycol, p-TsOH 2. NaH, DMF diethyl_malonate Diethyl Malonate diethyl_malonate->intermediate_1 intermediate_2 3-Oxocyclobutanecarboxylic Acid intermediate_1->intermediate_2 HCl, H₂O, Heat intermediate_3 Ethyl 3-oxocyclobutane-1-carboxylate intermediate_2->intermediate_3 Ethanol, H₂SO₄ (cat.) final_product This compound intermediate_3->final_product 1. NaOEt 2. Methyl Iodide

Figure 1: Workflow for the Cyclization-First Synthetic Route.

Route 2: The [2+2] Cycloaddition Approach

This route offers a more convergent and potentially more atom-economical approach to the cyclobutane core. The [2+2] cycloaddition of a ketene with an alkene is a powerful method for the direct synthesis of cyclobutanones. This particular strategy aims to construct the target molecule by reacting methylketene with ethyl acrylate.

Mechanistic Rationale and Workflow

The key step in this route is the [2+2] cycloaddition between methylketene and ethyl acrylate. Ketenes are highly reactive intermediates that are typically generated in situ. A common method for generating monosubstituted ketenes like methylketene is the dehydrochlorination of the corresponding acyl chloride (propionyl chloride) with a non-nucleophilic base such as triethylamine.

The cycloaddition itself is believed to proceed through a concerted, asynchronous transition state. The regioselectivity is a critical consideration. The electron-deficient carbonyl carbon of the ketene preferentially adds to the more nucleophilic (electron-rich) carbon of the alkene. In the case of ethyl acrylate, an electron-withdrawing ester group makes the β-carbon the more nucleophilic center, thus directing the ketene's carbonyl carbon to this position. This regioselectivity directly yields the desired 3-oxocyclobutanecarboxylate substitution pattern. The methyl group from the methylketene is directly incorporated at the 1-position, constructing the quaternary center in the same step as ring formation.

Route 2 cluster_0 Step 1: In Situ Ketene Formation & [2+2] Cycloaddition propionyl_chloride Propionyl Chloride final_product This compound propionyl_chloride->final_product Triethylamine, Toluene, Heat ethyl_acrylate Ethyl Acrylate ethyl_acrylate->final_product

Figure 2: Workflow for the [2+2] Cycloaddition Synthetic Route.

Comparative Analysis

The choice between these two synthetic routes will depend on several factors, including scale, available starting materials, and the desired purity profile of the final product.

ParameterRoute 1: Cyclization-FirstRoute 2: [2+2] Cycloaddition
Number of Steps 4 (from 1,3-dichloroacetone)1 (one-pot)
Overall Yield Moderate (typically 25-40% over 4 steps)Potentially higher, but can be variable depending on conditions and substrate
Starting Materials 1,3-dichloroacetone, diethyl malonate, ethylene glycol (all readily available and inexpensive)Propionyl chloride, ethyl acrylate, triethylamine (readily available and inexpensive)
Key Transformation Dieckmann-type cyclization[2+2] cycloaddition
Process Control Each intermediate can be isolated and purified, offering better process control.One-pot reaction; requires careful control of stoichiometry and temperature to minimize side reactions (e.g., ketene dimerization).
Scalability Generally considered highly scalable, with established industrial precedent for similar processes.[1]Can be challenging to scale due to the high reactivity and potential instability of the ketene intermediate.
Waste Generation Generates stoichiometric amounts of salt byproducts and requires multiple solvent changes.More atom-economical in principle, with the main byproduct being triethylammonium chloride.
Safety Considerations Use of sodium hydride requires careful handling.Propionyl chloride is corrosive and lachrymatory. Ketenes are reactive and require containment.

Experimental Protocols

Route 1: Cyclization-First Approach

Step 1 & 2: Synthesis of 3-Oxocyclobutanecarboxylic Acid (Adapted from CN101555205B)[1]

  • Part A: Ketal Formation: 1,3-Dichloroacetone (127 g, 1.0 mol) is dissolved in toluene (1 L). Ethylene glycol (75 g, 1.2 mol) and p-toluenesulfonic acid (3 g) are added. The mixture is heated to reflux with a Dean-Stark trap to remove water. After approximately 6 hours, the reaction is complete. The mixture is cooled, filtered, and the toluene is removed under reduced pressure to yield crude 2,2-bis(chloromethyl)-1,3-dioxolane, which can be purified by vacuum distillation.

  • Part B: Cyclization: To a stirred suspension of sodium hydride (57.6 g, 2.4 mol) in DMF (800 mL), diethyl malonate (165 g, 1.03 mol) is added dropwise, maintaining the temperature below 70°C. After stirring for 1 hour, the protected dichloro-intermediate from Part A (171 g, 1.0 mol) is added. The mixture is heated to 80°C and stirred for 40 hours. After cooling, the reaction is quenched with saturated ammonium chloride solution and extracted with hexane. The organic layer is dried and concentrated to give the crude spirocyclic diester.

  • Part C: Hydrolysis and Decarboxylation: The crude diester is refluxed in 20% aqueous hydrochloric acid (500 mL) for 48 hours. After cooling, the solution is continuously extracted with diethyl ether. The ether is removed under reduced pressure, and the resulting crude solid is recrystallized to yield 3-oxocyclobutanecarboxylic acid.

Step 3: Esterification to Ethyl 3-oxocyclobutane-1-carboxylate (Adapted from Fischer Esterification principles)[2]

  • 3-Oxocyclobutanecarboxylic acid (11.4 g, 0.1 mol) is dissolved in absolute ethanol (200 mL). Concentrated sulfuric acid (2 mL) is added cautiously.

  • The mixture is heated at reflux for 4 hours.

  • After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether (150 mL) and washed with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield ethyl 3-oxocyclobutane-1-carboxylate.

Step 4: Methylation to this compound (Adapted from β-keto ester alkylation principles)[3]

  • Sodium metal (2.3 g, 0.1 mol) is dissolved in absolute ethanol (100 mL) to prepare a solution of sodium ethoxide.

  • Ethyl 3-oxocyclobutane-1-carboxylate (14.2 g, 0.1 mol) is added dropwise to the cooled sodium ethoxide solution.

  • The mixture is stirred for 1 hour at room temperature, then cooled in an ice bath. Methyl iodide (15.6 g, 0.11 mol) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by vacuum distillation to afford this compound.

Route 2: [2+2] Cycloaddition Approach

Step 1: Synthesis of this compound (Adapted from ketene cycloaddition principles)[4][5]

  • To a solution of ethyl acrylate (10.0 g, 0.1 mol) in anhydrous toluene (100 mL) heated to 80°C, a solution of propionyl chloride (9.25 g, 0.1 mol) and triethylamine (10.1 g, 0.1 mol) in anhydrous toluene (50 mL) is added dropwise over 2 hours with vigorous stirring.

  • The reaction mixture is maintained at 80°C for an additional 2 hours after the addition is complete.

  • The mixture is cooled to room temperature, and the precipitated triethylammonium chloride is removed by filtration.

  • The filtrate is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude oil is purified by vacuum distillation to yield this compound.

Conclusion

Both the "Cyclization-First" and "[2+2] Cycloaddition" routes offer viable pathways to this compound. The choice of synthesis is a strategic one, balancing the number of steps against process control and scalability.

  • Route 1 is a robust, albeit lengthy, process that is well-suited for large-scale production where process control and the use of well-established, individually optimizable steps are paramount.

  • Route 2 is an elegant and convergent approach that is highly attractive for laboratory-scale synthesis and rapid analogue generation due to its efficiency. However, its scalability may be limited by the handling of the reactive ketene intermediate.

Ultimately, the optimal synthetic strategy will be dictated by the specific needs of the research or development program, including scale, cost, available equipment, and the desired purity of the final compound.

References

A Senior Application Scientist's Guide to Alternatives for Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, the quest for molecular scaffolds that offer unique three-dimensional architectures and improved physicochemical properties is relentless. Strained carbocyclic molecules, particularly cyclobutane derivatives, have emerged as powerful tools for chemists, prized for their ability to impart conformational rigidity and novel exit vectors into complex molecules.[1] Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate stands as a key building block in this class, valued for its dual functionality—a ketone and an ester—poised for diverse synthetic transformations.

However, the specific substitution pattern of this reagent may not be optimal for every synthetic goal. The need for alternatives arises from a variety of practical and strategic considerations, including the desire to fine-tune steric hindrance, modulate electronic properties, explore different reactivity profiles, or navigate intellectual property landscapes. This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental insights to inform your selection process.

The Core Reagent: Understanding this compound

This compound is a substituted β-ketoester integrated into a strained four-membered ring. This arrangement offers several reactive sites:

  • The Ketone: Susceptible to nucleophilic attack, reduction, and formation of enolates/enols for aldol-type reactions.

  • The α-Protons: The protons adjacent to the ketone are acidic and can be removed to facilitate alkylation or other C-C bond-forming reactions.

  • The Ester: Can be hydrolyzed, amidated, or reduced.

  • The Ring Strain: The inherent strain energy of the cyclobutane ring (approx. 26.3 kcal/mol) can be harnessed for ring-opening or ring-expansion reactions, providing access to diverse acyclic and larger ring systems.[2][3]

The presence of the C1-methyl group provides a quaternary center, which can be a desirable feature for creating specific steric environments and blocking potential metabolic pathways in drug candidates.

The Rationale for Seeking Alternatives

Choosing a building block is a critical decision in a synthetic campaign. While the title compound is highly useful, an alternative may be sought for several reasons:

  • Steric Modulation: The C1-methyl group can be either beneficial or detrimental. An alternative lacking this group (e.g., Ethyl 3-oxocyclobutane-1-carboxylate) offers a less hindered environment for nucleophilic attack at the ester or for reactions at the adjacent methylene positions. Conversely, a bulkier ester group (e.g., tert-butyl) could offer enhanced steric shielding.

  • Electronic Tuning: The choice of the ester group (ethyl, methyl, benzyl, etc.) can subtly influence the electronics and reactivity of the entire molecule, as well as its solubility and handling characteristics.

  • Exploring Different Scaffolds: Sometimes, a different ring size, such as a cyclopentanone, may offer a more suitable conformational profile for a specific biological target.

  • Availability and Cost: The commercial availability and cost of a building block are crucial factors in large-scale synthesis and drug development programs.

Comparative Analysis of Key Alternatives

We will now compare the core reagent with three distinct classes of alternatives: other cyclobutane analogs, alternative ring scaffolds, and acyclic functional analogs.

Category 1: Structural Analogs (Other Cyclobutane Derivatives)

The most direct alternatives are those that maintain the core cyclobutanone framework but vary the substitution.

Alternative 1.1: Ethyl 3-oxocyclobutane-1-carboxylate

This is the most obvious alternative, differing only by the absence of the C1-methyl group.

  • Performance & Reactivity: The absence of the methyl group renders the C1 proton acidic, creating a new site for deprotonation and functionalization. This can be an advantage for building complexity at that position but a disadvantage if selectivity is desired at the C2/C4 positions. The reduced steric hindrance can lead to faster reaction rates for nucleophilic substitution at the ester.

  • Synthetic Utility: It is a versatile precursor for a wide range of pharmaceuticals, including kinase and thrombin inhibitors.[4][5] Its synthesis often involves the cyclization of malonates with 1,3-dihalogenated acetone derivatives.[4][6]

Alternative 1.2: Mthis compound

This analog simply swaps the ethyl ester for a methyl ester.

  • Performance & Reactivity: The difference in reactivity between a methyl and an ethyl ester is often subtle but can be significant in certain contexts. Methyl esters are slightly less sterically hindered and may be more prone to hydrolysis or transesterification under certain conditions. The choice is often dictated by the specific downstream reactions or the desired physical properties of the intermediates.

  • Synthetic Utility: Functionally, it serves the same role as the ethyl ester and is used in similar synthetic applications.

Category 2: Alternative Ring Scaffolds

Moving to a different ring size can dramatically alter the molecule's three-dimensional shape and reactivity.

Alternative 2.1: Methyl 3-oxocyclopentane-1-carboxylate

The five-membered ring analog offers a different conformational profile with significantly less ring strain.

  • Performance & Reactivity: The cyclopentanone ring is more flexible and less strained than the cyclobutanone. This generally translates to lower reactivity in ring-opening reactions but more conventional ketone and ester chemistry. The stereochemical outcomes of reactions on the cyclopentane ring can also differ significantly from those on the cyclobutane scaffold.

  • Synthetic Utility: This compound is a common intermediate in the synthesis of prostaglandins and other natural products. It can be prepared from 3-oxocyclopentane-1-carboxylic acid and is used to create heterocyclic compounds with potential biological activity.[7]

Comparative Data Summary
ReagentKey Structural FeaturePrimary AdvantagesPotential Disadvantages
This compound C1-Methyl GroupCreates a quaternary center; blocks C1 reactivity.Steric hindrance at the ester; C1 is not functionalizable.
Ethyl 3-oxocyclobutane-1-carboxylate [8]No C1-Methyl GroupLess steric hindrance; C1 is now an acidic site for functionalization.Can lead to mixtures if C1 and C2/C4 reactivity are not controlled.
Methyl 3-oxocyclopentane-1-carboxylate [7]Five-Membered RingDifferent 3D scaffold; less ring strain; well-established chemistry.Lacks the unique reactivity of a strained ring; different conformational bias.

Experimental Protocols

To provide a practical comparison, we present a representative protocol for a common synthetic transformation: the Knoevenagel condensation. This reaction tests the reactivity of the ketone and the influence of the overall structure.

Protocol: Knoevenagel Condensation with Malononitrile

This experiment compares the reactivity of the ketone in this compound with that in Ethyl 3-oxocyclobutane-1-carboxylate.

Objective: To synthesize the corresponding dicyanomethylene derivative and compare reaction times and yields.

Materials:

  • This compound

  • Ethyl 3-oxocyclobutane-1-carboxylate[8]

  • Malononitrile

  • Piperidine (catalyst)

  • Toluene (solvent)

  • Dean-Stark apparatus

  • Standard glassware for reflux and workup

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the cyclobutanone reagent (10 mmol), malononitrile (10 mmol, 1.0 eq), and toluene (40 mL).

  • Catalyst Addition: Add piperidine (1 mmol, 0.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Expected Outcomes & Causality:

  • Reaction Time: The reaction with Ethyl 3-oxocyclobutane-1-carboxylate is expected to be slightly faster. The absence of the C1-methyl group reduces steric crowding around the ketone, allowing for more facile approach of the nucleophilic species.

  • Yield: Yields are expected to be comparable and high for both reactions, assuming complete conversion. However, the less-substituted analog might exhibit cleaner conversion with fewer side products due to its potentially higher reactivity.

  • Side Reactions: For Ethyl 3-oxocyclobutane-1-carboxylate, there is a small possibility of side reactions involving the now-acidic C1 proton, although under these conditions, the Knoevenagel condensation at the ketone is the overwhelmingly favored pathway.

Visualization of Synthetic Pathways

General Reactivity of β-Ketoesters

G cluster_paths Reaction Pathways reagent β-Ketoester Scaffold (e.g., Substituted Cyclobutanone) ketone Ketone Chemistry reagent->ketone Nucleophilic Addition enolate Enolate Formation (α-Protons) reagent->enolate Deprotonation ester Ester Chemistry reagent->ester Hydrolysis/ Amidation ring Strain-Release Rxns reagent->ring Ring Opening/ Expansion

Caption: Key reactive sites of a β-ketoester cyclobutanone.

Experimental Workflow: Knoevenagel Condensation

G start 1. Combine Reagents (Cyclobutanone, Malononitrile, Toluene) catalyst 2. Add Piperidine Catalyst start->catalyst reflux 3. Heat to Reflux (w/ Dean-Stark) catalyst->reflux monitor 4. Monitor by TLC reflux->monitor workup 5. Aqueous Workup (HCl, NaHCO3, Brine) monitor->workup isolate 6. Dry & Concentrate workup->isolate purify 7. Column Chromatography isolate->purify

Caption: Workflow for the comparative Knoevenagel experiment.

Conclusion and Recommendations

The selection of a cyclobutane building block is a strategic decision that should be guided by the specific goals of the synthesis.

  • Choose this compound when a quaternary center at C1 is desired for steric or metabolic reasons and when reactivity at this position is to be avoided.

  • Choose Ethyl 3-oxocyclobutane-1-carboxylate when a less sterically hindered environment is preferred or when the C1 position is a target for further functionalization.

  • Consider Methyl 3-oxocyclopentane-1-carboxylate when the unique strain-driven reactivity of a cyclobutane is not required and a different, more flexible conformational scaffold is advantageous for target binding.

Ultimately, the optimal choice depends on a careful analysis of the target molecule's structure, the desired reactivity, and the overall synthetic strategy. This guide serves as a starting point for researchers to make an informed decision, encouraging a proactive approach to building block selection rather than a default reliance on a single reagent.

References

A Senior Application Scientist's Guide to the Reactivity of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Synthetic and Medicinal Chemistry

In the landscape of drug discovery and fine chemical synthesis, the choice of a molecular scaffold is a critical decision that dictates synthetic feasibility, molecular geometry, and ultimately, biological activity. The cyclobutane motif, once considered a mere curiosity due to its inherent ring strain, has emerged as a valuable building block, offering a unique three-dimensional profile distinct from more common cyclic and acyclic systems.[1] This guide provides an in-depth analysis of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate, a bifunctional scaffold, comparing its reactivity to that of more conventional keto-esters such as ethyl 2-oxocyclopentanecarboxylate and the acyclic benchmark, ethyl acetoacetate.

Our exploration is grounded in the fundamental principles of physical organic chemistry, where the molecule's high ring strain is not a liability but a key determinant of its unique chemical behavior. We will dissect how this strain, coupled with steric and electronic factors, influences enolization, electrophilicity, and susceptibility to unique rearrangement pathways.

Structural Uniqueness and Spectroscopic Signature

The reactivity of this compound is intrinsically linked to its strained four-membered ring. Cyclobutane possesses a significant ring strain of approximately 26.3 kcal/mol, a consequence of both angle strain from compressed C-C-C bond angles and torsional strain from eclipsing interactions.[1][2][3] This stored potential energy provides a thermodynamic driving force for reactions that can alleviate it.

Furthermore, the substitution pattern is critical. The methyl group at the C1 position creates a quaternary center, precluding enolization towards the ester. Consequently, any enolate-based reactivity must occur at the C4 position, alpha to the ketone.

Spectroscopic Data Comparison

Spectroscopy provides a window into the structural and electronic environment of these molecules. The position of the carbonyl stretching frequency in Infrared (IR) spectroscopy is particularly sensitive to ring size.

CompoundKetone C=O Stretch (cm⁻¹)Ester C=O Stretch (cm⁻¹)Key ¹H NMR Signals (δ, ppm)
This compound ~1780~1735~3.0-3.5 (ring CH₂), ~1.4 (s, CH₃), 4.2 (q, OCH₂), 1.3 (t, OCH₂CH₃)
Ethyl 2-oxocyclopentanecarboxylate~1750~1730~2.0-2.6 (ring CH₂), 3.4 (t, α-H), 4.2 (q, OCH₂), 1.3 (t, OCH₂CH₃)
Ethyl Acetoacetate (Keto form)~1715~17403.4 (s, α-CH₂), 2.2 (s, CH₃), 4.2 (q, OCH₂), 1.3 (t, OCH₂CH₃)

Note: Data are approximate and can vary with solvent and concentration. The higher frequency for the ketone C=O stretch in the cyclobutanone derivative is a direct consequence of increased ring strain, which imparts more s-character to the C=O bond, stiffening it.[4]

Synthesis Strategy: The Intramolecular Advantage

The synthesis of cyclic β-keto esters is classically achieved through intramolecular condensation reactions. The Dieckmann condensation, an intramolecular variant of the Claisen condensation, is a primary route for forming five- and six-membered rings.[5][6][7][8][9] For the construction of the strained four-membered ring in our target molecule, a Thorpe-Ziegler reaction, which utilizes dinitrile precursors, often provides a more effective pathway, followed by hydrolysis of the resulting enaminonitrile.[10][11][12]

G cluster_0 Thorpe-Ziegler Cyclization Pathway A α-methyl-α-(cyanomethyl) -succinonitrile B Cyclic Enaminonitrile Intermediate A->B  1. Strong Base (e.g., NaH)  (Intramolecular Cyclization)   C Ethyl 1-methyl-3-oxocyclobutane -1-carboxylate B->C  2. H₃O⁺, EtOH  (Hydrolysis & Esterification)   G cluster_0 Enolization Comparison cluster_1 Ethyl Acetoacetate k1 Target Compound (Keto Form) e1 Enol Form (α to Ketone only) k1->e1 Base x1 No Enolization (α to Ester) e1->k1 k2 Keto Form e2 Enol Form (Doubly Stabilized) k2->e2 Base e2->k2 G start Start prep Prepare inert atmosphere (N₂ or Ar) in a flame-dried flask. start->prep add_nah Suspend NaH (1.2 eq) in anhydrous THF. prep->add_nah cool Cool to 0 °C (ice-water bath). add_nah->cool add_ester Add keto-ester (1.0 eq) dropwise via syringe. cool->add_ester stir1 Stir at 0 °C for 30 min, then at room temp for 1 hr (Enolate formation). add_ester->stir1 add_alkyl Re-cool to 0 °C. Add Benzyl Bromide (1.1 eq) dropwise. stir1->add_alkyl stir2 Stir at room temp overnight (Alkylation). add_alkyl->stir2 quench Cool to 0 °C. Quench slowly with sat. aq. NH₄Cl. stir2->quench extract Extract with Ethyl Acetate (3x). quench->extract wash Wash combined organic layers with water and brine. extract->wash dry Dry over MgSO₄, filter, and concentrate. wash->dry purify Purify by column chromatography (Silica gel, Hexanes:EtOAc gradient). dry->purify end Obtain Product purify->end

References

A Comparative Guide to the Purity Analysis of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for novel chemical entities is a cornerstone of regulatory compliance and therapeutic efficacy. Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents, demands a robust and reliable analytical method for its purity determination. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative techniques, supported by experimental data and established scientific principles.

The structural complexity of this compound, featuring a strained cyclobutane ring and ester functionality, presents unique challenges for analytical separation.[1][2][3][4] This guide will elucidate the rationale behind selecting an appropriate HPLC method, while also exploring the merits of alternative approaches such as Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).

The Gold Standard: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity analysis of non-volatile and thermally labile compounds, making it an ideal choice for this compound.[5] A reversed-phase method, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for this moderately polar analyte.

Optimized HPLC Method

A meticulously developed reversed-phase HPLC method is proposed for the routine purity analysis of this compound. The selection of each parameter is grounded in chromatographic theory to achieve optimal separation of the main component from potential impurities, such as starting materials, by-products, and degradants.

Table 1: HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for moderately polar compounds. The long column length enhances separation efficiency.
Mobile Phase Acetonitrile:Water (60:40, v/v)A common and effective mobile phase for reversed-phase chromatography, offering good solubility for the analyte and a suitable polarity for elution.
Flow Rate 1.0 mL/minA standard flow rate that balances analysis time with column efficiency and backpressure.
Injection Volume 10 µLA small injection volume minimizes band broadening and improves peak shape.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 210 nmThe ester carbonyl group exhibits UV absorbance at lower wavelengths, providing sensitive detection.
Experimental Workflow: HPLC Purity Determination

The following workflow outlines the key steps in performing a purity analysis using the described HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Analyte B Dissolve in Diluent (Acetonitrile/Water) A->B C Prepare Working Standard & Sample Solutions B->C D Equilibrate HPLC System with Mobile Phase C->D E Inject Standard (System Suitability) D->E F Inject Sample E->F G Acquire Chromatogram F->G H Integrate Peaks G->H I Calculate % Purity (Area Normalization) H->I J Generate Report I->J

Caption: Workflow for HPLC purity analysis of this compound.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a robust method, other techniques offer distinct advantages and disadvantages that warrant consideration based on specific laboratory needs and sample characteristics.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC, utilizing smaller particle size columns (sub-2 µm) and higher operating pressures.[6][7][8][9] This results in significantly faster analysis times and improved resolution.[6][7][8][9]

  • Advantages:

    • Speed: Analysis times can be reduced by a factor of 5-10 compared to conventional HPLC.

    • Resolution: Sharper peaks and better separation of closely eluting impurities.[9]

    • Sensitivity: Increased peak height leads to lower detection limits.[9]

    • Solvent Consumption: Reduced run times and lower flow rates lead to significant solvent savings.[6]

  • Disadvantages:

    • Cost: UPLC systems and columns are more expensive than their HPLC counterparts.[8]

    • Method Transfer: Direct transfer of HPLC methods to UPLC requires careful optimization.

Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography is a powerful analytical tool. Given the relatively low molecular weight of this compound, GC is a viable alternative.

  • Advantages:

    • High Efficiency: Capillary GC columns provide extremely high separation efficiency.

    • Sensitive Detectors: Flame Ionization Detection (FID) offers high sensitivity for organic compounds.

    • Mass Spectrometry Coupling (GC-MS): Provides definitive identification of impurities.[10]

  • Disadvantages:

    • Thermal Stability: The compound must be stable at the temperatures required for vaporization in the injector and separation in the column.

    • Volatility: The analyte must be sufficiently volatile to be carried by the inert gas mobile phase.

Table 2: Comparison of Analytical Techniques

FeatureHPLCUPLCGC
Principle Liquid-solid chromatographyLiquid-solid chromatographyGas-liquid chromatography
Analysis Time 20-30 min2-5 min[6]15-25 min
Resolution GoodExcellent[9]Excellent
Sensitivity ModerateHigh[9]High
Solvent Consumption HighLow[6]Very Low
Instrumentation Cost ModerateHigh[8]Moderate
Sample Volatility Not requiredNot requiredRequired
Thermal Stability Not criticalNot criticalRequired

Method Validation: Ensuring Trustworthiness

Regardless of the chosen technique, a thorough method validation is essential to ensure the reliability of the purity results. The validation process should adhere to the guidelines set forth by the International Council for Harmonisation (ICH), specifically Q2(R1).[11][12][13]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method_Validation Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity (Peak Purity) Validation->Specificity Linearity Linearity (Calibration Curve) Validation->Linearity Accuracy Accuracy (Spike/Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Validation->LOD_LOQ Robustness Robustness (Parameter Variation) Validation->Robustness

References

Unveiling the Three-Dimensional Landscape: A Comparative Guide to the X-ray Crystallographic Analysis of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics. Within this context, the cyclobutane motif, a strained four-membered ring, presents both unique synthetic challenges and exciting opportunities for medicinal chemistry. Its inherent ring strain and puckered conformation can impart desirable pharmacokinetic properties and novel vectoral orientations for substituent groups. This guide provides an in-depth exploration of single-crystal X-ray crystallography as the gold standard for elucidating the atomic-resolution structure of ethyl 1-methyl-3-oxocyclobutane-1-carboxylate and its derivatives, while also offering a comparative perspective on alternative analytical techniques.

The Significance of Structural Elucidation for Cyclobutane Derivatives

This compound serves as a key building block in the synthesis of a variety of biologically active molecules. The precise arrangement of the ester, methyl, and keto functionalities on the cyclobutane core dictates its reactivity and how it will interact with biological targets. The cyclobutane ring is not planar; it adopts a puckered conformation to alleviate the torsional strain that would arise from eclipsing C-H bonds in a flat structure[1]. The degree of this puckering and the pseudo-axial or pseudo-equatorial positioning of substituents are critical details that can only be definitively resolved through high-resolution structural analysis.

The Power of Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as an unparalleled technique for providing an unambiguous, three-dimensional representation of a molecule's structure in the solid state[2]. This method relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal. The resulting diffraction pattern is then mathematically deconvoluted to generate an electron density map, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision[3].

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous execution.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

A Step-by-Step Protocol for Crystallographic Analysis
  • Crystal Growth (The Art of Patience): High-quality single crystals are the cornerstone of a successful XRD experiment. For a small organic molecule like this compound, several crystallization techniques can be employed:

    • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture with a less-soluble co-solvent like hexane) is allowed to evaporate slowly over several days to weeks. The gradual increase in concentration facilitates the ordered arrangement of molecules into a crystalline lattice.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container with a reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the compound's solution reduces its solubility, promoting crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound diminishes, leading to crystal formation.

  • Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in each dimension, with well-defined faces and no visible cracks or defects, is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial atomic positions are determined using direct methods or Patterson synthesis. This initial model is then refined against the experimental data to optimize the atomic coordinates, thermal parameters, and occupancy, resulting in a final, high-resolution crystal structure.

Comparative Analysis: Expected Crystallographic Parameters

While a specific crystal structure for this compound is not publicly available at the time of writing, we can infer expected structural parameters based on the analysis of similar functionalized cyclobutane derivatives found in the Cambridge Structural Database (CSD).

ParameterExpected Value RangeSignificance
Puckering Angle (τ) 20-35°Quantifies the deviation of the cyclobutane ring from planarity.
C-C Bond Lengths (ring) 1.53 - 1.57 ÅLonger than typical sp³-sp³ bonds due to ring strain.
C-C-C Bond Angles (ring) 87 - 92°Significantly compressed from the ideal tetrahedral angle of 109.5°.
C=O Bond Length (ketone) ~1.21 ÅTypical for a ketone carbonyl.
C=O Bond Length (ester) ~1.20 ÅTypical for an ester carbonyl.
C-O Bond Length (ester) ~1.33 ÅTypical for an ester C-O single bond.

Table 1: Expected crystallographic parameters for this compound based on related structures.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable insights into the molecule's properties in solution and its overall composition.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, relative stereochemistry, and solution-state conformation.Provides data on the molecule's structure and dynamics in solution, which is often more biologically relevant.Does not provide precise bond lengths and angles. Interpretation can be complex for conformationally flexible molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity and requires very small sample amounts.Provides no information on the three-dimensional arrangement of atoms.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and non-destructive.Provides limited information on the overall molecular structure.

Table 2: Comparison of X-ray crystallography with other analytical techniques.

A Synergistic Approach

The most comprehensive understanding of a molecule is achieved through the synergistic use of multiple analytical techniques. For instance, NMR spectroscopy can reveal the predominant conformation in solution, which can then be compared with the solid-state structure from X-ray crystallography to understand the effects of crystal packing forces.

Figure 2: A diagram illustrating the complementary nature of different analytical techniques for molecular characterization.

Conclusion

The X-ray crystallographic analysis of this compound and its derivatives is an indispensable tool for elucidating their precise three-dimensional structures. This high-resolution information is critical for understanding their chemical behavior and for guiding the design of new molecules with tailored properties in the field of drug discovery. While alternative techniques such as NMR and mass spectrometry provide essential complementary data, single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of molecular architecture in the solid state. A comprehensive analytical approach, leveraging the strengths of each of these techniques, will undoubtedly accelerate the journey from a promising molecular scaffold to a clinically valuable therapeutic agent.

References

A Head-to-Head Comparison for the Medicinal Chemist: Cyclobutane vs. Cyclopentane Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning their attention towards three-dimensional (3D) molecular architectures. The strategic move away from predominantly flat, aromatic systems—a concept often termed "escaping flatland"—aims to enhance target engagement, improve physicochemical properties, and unlock new intellectual property space. Small, saturated carbocycles are cornerstone building blocks in this endeavor. Among them, cyclobutane and cyclopentane rings offer distinct, and often complementary, advantages.

This guide provides an in-depth comparative analysis of cyclobutane and cyclopentane motifs for researchers, scientists, and drug development professionals. We will dissect their fundamental physicochemical and conformational differences, explore their profound impact on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and provide practical insights into their synthetic accessibility, supported by case studies and detailed experimental protocols.

Part 1: The Foundational Differences: A Physicochemical and Conformational Overview

The choice between a four- and a five-membered ring is not trivial; it is a decision rooted in fundamental differences in geometry, ring strain, and conformational flexibility. These properties dictate how the scaffold will influence the parent molecule's behavior.

Conformation and Ring Strain: Rigidity vs. Flexibility

The most striking difference between cyclobutane and cyclopentane lies in their inherent ring strain and resulting conformations.

  • Cyclobutane: This ring is characterized by significant ring strain, calculated to be approximately 26.3 kcal/mol.[1][2] This high strain is a result of both angle strain (C-C-C bond angles of ~88° deviating from the ideal 109.5°) and torsional strain from eclipsing hydrogens.[3][4] To alleviate some of this torsional strain, cyclobutane is not planar but adopts a puckered or "folded" conformation, with one carbon atom about 25-30° out of the plane of the other three.[5][6] This puckered state is not static but undergoes rapid ring-flipping. The critical takeaway for a drug designer is that cyclobutane is a rigid and compact scaffold that presents substituents in well-defined spatial vectors.

  • Cyclopentane: In contrast, cyclopentane has a much lower total ring strain of about 7.1 kcal/mol.[1] A planar cyclopentane would have near-ideal bond angles (108°) but would suffer from significant torsional strain due to ten fully eclipsed C-H bonds.[7][8] To minimize this, cyclopentane adopts non-planar conformations. The two most common are the "envelope" (with four carbons in a plane and the fifth puckered out) and the "half-chair" or twist conformation.[3][8] These conformations rapidly interconvert in a process called pseudorotation, meaning the ring is significantly more flexible and dynamic than cyclobutane.

These conformational differences are paramount. The rigidity of cyclobutane can lock a pharmacophore into an optimal binding conformation, potentially increasing potency and selectivity. The flexibility of cyclopentane, however, may allow for more adaptable binding to a target or help to improve properties like solubility.

Table 1: Comparative Physicochemical Properties
PropertyCyclobutaneCyclopentaneRationale & Implications
Total Ring Strain ~26.3 kcal/mol[1][2]~7.1 kcal/mol[1]High strain in cyclobutane leads to a rigid, puckered structure and slightly longer C-C bonds (~1.56 Å).[1] Low strain in cyclopentane allows for greater conformational flexibility.
Dominant Conformation Puckered (Folded)[3][9]Envelope / Half-Chair[3][8]Cyclobutane offers a more defined 3D geometry for substituent presentation. Cyclopentane's flexibility can be an advantage or disadvantage depending on the binding hypothesis.
Relative Reactivity Relatively inert, but more reactive than cyclopentane due to strain.[1]Chemically inert, typical of alkanes.[1]The strain in cyclobutane makes it stable for most applications but susceptible to certain ring-opening reactions not seen with cyclopentane.
Impact on Lipophilicity Increases cLogP; acts as a non-planar, lipophilic spacer.Increases cLogP; often has a slightly larger lipophilic contribution than cyclobutane.Both rings increase lipophilicity compared to linear chains, which can improve membrane permeability but may decrease aqueous solubility.

Part 2: The Medicinal Chemist's Perspective: Impact on ADMET & Drug Design

The true value of these building blocks is realized when their physical properties translate into tangible improvements in a drug candidate's profile.

Metabolic Stability: The Cyclobutane Advantage

A frequent and powerful application of the cyclobutane ring is to act as a metabolic shield. Aliphatic C-H bonds are common sites of oxidation by cytochrome P450 (CYP) enzymes.

  • Causality: The C-H bonds in cyclobutane possess more s-character than those in a comparable acyclic or cyclopentyl system.[1][10] This, combined with the ring's rigidity, makes these C-H bonds stronger and less accessible to enzymatic oxidation. Replacing a metabolically vulnerable group, such as a gem-dimethyl or an isopropyl group, with a cyclobutane ring can effectively block a metabolic hotspot. A key strategy to decrease metabolic clearance of one developmental compound was to replace a cyclohexyl amine with a difluorocyclobutanyl amine, which significantly improved metabolic stability and led to the discovery of Ivosidenib (Tibsovo) , an IDH1 inhibitor.

  • Cyclopentane's Role: While generally more stable than linear alkanes, the flexibility of the cyclopentane ring can still allow its C-H bonds to adopt a conformation amenable to CYP-mediated oxidation. It is less likely to serve as a robust metabolic shield compared to the more strained cyclobutane.

Receptor Binding and Conformational Constraint

The geometry of a scaffold directly influences how a molecule's pharmacophoric elements are displayed in 3D space.

  • Cyclobutane for Precision: The defined, puckered geometry of cyclobutane allows for precise placement of substituents. This is particularly valuable when a specific vector is required for optimal interaction with a protein binding pocket. Spirocyclic systems based on cyclobutane are especially powerful, as they can rigidly orient substituents and explore vectors perpendicular to the main molecular axis. In a search for G9a inhibitors, a spirocyclic cyclobutane was found to be crucial for submicromolar potency; replacing it with a spiro-cyclopentane resulted in a potency drop of at least one order of magnitude.[1]

  • Cyclopentane for Adaptability: The conformational flexibility of cyclopentane means it can present an "ensemble" of shapes to a receptor. This can sometimes be advantageous if the exact binding mode is unknown or if some adaptability is required to fit into the binding site. Many successful drugs, such as the anticoagulant Ticagrelor (Brilinta) and the antiviral Peramivir (Rapivab) , effectively utilize substituted cyclopentane rings to orient key functional groups.

Table 2: Summary of Impact on Drug-Like Properties
PropertyCyclobutaneCyclopentaneKey Considerations for Drug Design
Metabolic Stability Often Excellent. Can effectively block CYP-mediated oxidation.[1]Good. Generally more stable than acyclic analogues, but less robust than cyclobutane.Use cyclobutane to replace known metabolic soft spots like gem-dimethyl groups.
Receptor Binding Provides rigid conformational constraint, ideal for precise pharmacophore positioning.[1]Offers conformational flexibility, allowing for adaptable binding.Choose cyclobutane for hypothesis-driven design targeting a specific conformation. Choose cyclopentane when exploring broader conformational space.
Aqueous Solubility Introduction of sp3 character can disrupt crystal packing and improve solubility over planar systems.[2]Similar to cyclobutane, its 3D nature can improve solubility compared to flat analogues.Both rings increase lipophilicity, so a balance must be struck. The impact on solubility is often compound-specific and must be determined empirically.
Permeability Increased lipophilicity and rigidity can favor passive diffusion across membranes.Increased lipophilicity generally improves permeability.The "sweet spot" for lipophilicity (cLogP 1-3) must be maintained for optimal oral absorption.

Part 3: Practical Considerations: Synthetic Accessibility

The utility of a building block is intrinsically linked to its synthetic accessibility. Fortunately, the chemistry to forge both ring systems is well-established.

  • Cyclobutane Synthesis: Historically challenging, the synthesis of functionalized cyclobutanes is now much more accessible. The most common methods include [2+2] cycloadditions (e.g., photochemical olefin dimerization or ketene-olefin cycloadditions) and ring expansions of cyclopropanol derivatives.[11] The commercial availability of key starting materials like cyclobutanone has greatly facilitated their incorporation into drug candidates.[11]

  • Cyclopentane Synthesis: A wider array of powerful and versatile methods exists for cyclopentane synthesis. Classic and modern methods include the Pauson-Khand reaction ([2+2+1] cycloaddition), the Nazarov cyclization (electrocyclization of divinyl ketones), and various intramolecular cyclization strategies.[12] The diversity of available synthetic methods and building blocks for cyclopentanes is generally greater than for cyclobutanes.[13]

Diagram: General Bioisosteric Replacement Workflow

This diagram illustrates a common decision-making process in medicinal chemistry where a metabolically unstable group is replaced with a cyclic motif.

G cluster_0 Lead Optimization Workflow Start Identify Lead Compound with Metabolic Liability (e.g., gem-dimethyl) Decision1 Hypothesize Bioisosteric Replacement to Block Metabolism Start->Decision1 OptionA Synthesize Cyclobutane Analogue Decision1->OptionA Goal: Maximize Rigidity & Metabolic Shielding OptionB Synthesize Cyclopentane Analogue Decision1->OptionB Goal: Balance Flexibility & Physicochemical Properties Assay In Vitro ADMET Assays (Metabolic Stability, Solubility) OptionA->Assay OptionB->Assay Analysis Analyze Data: Potency vs. Stability Trade-off Assay->Analysis ResultA Cyclobutane improves stability with retained/improved potency Analysis->ResultA Stability is Key Driver ResultB Cyclopentane offers better solubility/potency balance Analysis->ResultB Other Properties are Critical End Select Candidate for Further Development ResultA->End ResultB->End

Caption: A typical workflow for bioisosteric replacement of a metabolic liability.

Part 4: Case Studies from the Field

Examining approved drugs and clinical candidates provides the ultimate validation for the strategic use of these scaffolds.

Table 3: Comparative Case Studies in Drug Discovery
Drug / CandidateRing MotifRole of the Ring & RationaleOutcome
Boceprevir (Victrelis) CyclobutaneThe cyclobutylmethyl group serves as a key P1 pharmacophore element. The rigid cyclobutane ring orients the substituent optimally into the S1 pocket of the HCV NS3/4A protease.An approved oral medication for Hepatitis C, demonstrating the value of cyclobutane in directing protein-ligand interactions.
Apalutamide (Erleada) CyclobutaneThe core of the molecule is built around a cyclobutane ring. This rigid scaffold helps to correctly position the functional groups required for potent androgen receptor antagonism.An FDA-approved drug for prostate cancer, highlighting cyclobutane's utility as a central scaffold.
Ticagrelor (Brilinta) CyclopentaneA highly substituted cyclopentane diol sidechain is critical for activity. The cyclopentane ring acts as a scaffold to present the hydroxyl groups and other functionalities for binding to the P2Y12 platelet inhibitor.A blockbuster antiplatelet medication, showcasing the successful use of a complex cyclopentane scaffold.
G9a Inhibitor A-366 [1]Spiro-CyclobutaneA spiro[cyclobutane-1,3′-indol]-2′-amine was identified as a potent and selective inhibitor of the G9a methyltransferase.Replacement of the spiro-cyclobutane with spiro-cyclopentane or spiro-cyclohexane led to a >10-fold loss in potency, confirming the unique and optimal fit of the four-membered ring in the binding site.

Part 5: Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent standard methodologies for the synthesis and evaluation of compounds containing these motifs.

Experimental Protocol 1: Synthesis of a Functionalized Cyclobutanone via [2+2] Ketene Cycloaddition

This protocol describes a common method for creating a cyclobutane ring, which can then be further elaborated.

  • Objective: To synthesize 2,2-dichloro-3-phenylcyclobutan-1-one from styrene and dichloroacetyl chloride.

  • Materials:

    • Styrene (1.0 equiv)

    • Dichloroacetyl chloride (1.2 equiv)

    • Triethylamine (1.5 equiv)

    • Anhydrous diethyl ether or hexane

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard glassware (round-bottom flask, addition funnel)

  • Procedure:

    • To a stirred solution of styrene (1.0 equiv) in anhydrous diethyl ether (0.2 M) at 0 °C under an inert atmosphere, add triethylamine (1.5 equiv).

    • Slowly add a solution of dichloroacetyl chloride (1.2 equiv) in anhydrous diethyl ether dropwise via an addition funnel over 30 minutes. An exothermic reaction and formation of a white precipitate (triethylamine hydrochloride) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or GC-MS until the starting styrene is consumed.

    • Upon completion, quench the reaction by adding water. Filter the mixture to remove the triethylamine hydrochloride salt and wash the solid with diethyl ether.

    • Transfer the filtrate to a separatory funnel, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired cyclobutanone product.

  • Self-Validation: The reaction's success is validated by characterization of the product via ¹H NMR, ¹³C NMR, and mass spectrometry, confirming the formation of the four-membered ring and the expected regiochemistry. The presence of the carbonyl stretch (~1780-1800 cm⁻¹) in the IR spectrum is also a key indicator.

Experimental Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay is a standard method for evaluating a compound's susceptibility to Phase I metabolism.

  • Objective: To determine the metabolic half-life (t½) and intrinsic clearance (Cl_int) of cyclobutane and cyclopentane analogues.

  • Materials:

    • Pooled Human Liver Microsomes (HLM), e.g., from a commercial supplier.

    • Test compounds (10 mM stock in DMSO).

    • Positive control (e.g., Verapamil, a compound with known high clearance).

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

    • Phosphate buffer (0.1 M, pH 7.4).

    • Acetonitrile with internal standard (e.g., Tolbutamide) for quenching.

    • 96-well plates, LC-MS/MS system.

  • Procedure:

    • Preparation: Prepare a working solution of HLM in phosphate buffer (e.g., 0.5 mg/mL final concentration). Prepare working solutions of test compounds and the positive control by diluting stock solutions in buffer (e.g., to 1 µM final concentration).

    • Pre-incubation: In a 96-well plate, add the HLM solution and the test compound solution. Pre-incubate the plate at 37 °C for 5-10 minutes to equilibrate the temperature.

    • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is the t=0 time point.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

    • Control: Run a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.

    • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the t=0 sample, normalized using the internal standard.

  • Data Analysis & Trustworthiness:

    • Plot the natural logarithm of the percent remaining parent compound versus time.

    • The slope of the linear regression of this plot equals the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance: Cl_int (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).

    • The protocol's trustworthiness is ensured by the inclusion of the positive control (verifying the assay is performing correctly) and the NADPH-negative control (ensuring degradation is enzymatic). A robust result is one where the positive control shows high clearance and the test compound's degradation is significantly lower in the absence of NADPH.

Conclusion: A Strategic Choice Based on Project Goals

Neither cyclobutane nor cyclopentane is universally superior; they are distinct tools for distinct challenges. The decision of which to employ is a strategic one, guided by the specific goals of a drug discovery program.

  • Choose Cyclobutane when:

    • Blocking a known metabolic liability is a primary goal.

    • A rigid, conformationally defined scaffold is required to test a precise binding hypothesis.

    • Exploring unique 3D vectors via spirocyclization is desired.

  • Choose Cyclopentane when:

    • Conformational flexibility may be beneficial for target binding or improving solubility.

    • A well-established, synthetically versatile scaffold is needed for rapid analogue synthesis.

    • The goal is to increase sp3 character and lipophilicity without introducing significant ring strain.

The following decision tree provides a simplified guide for this strategic choice.

Diagram: Decision Tree for Scaffold Selection

G cluster_0 Scaffold Selection Guide Start Primary Goal of Lead Optimization? Q_Metabolism Block a specific metabolic hotspot? Start->Q_Metabolism Improve PK Q_Conformation Test a rigid binding hypothesis? Start->Q_Conformation Improve Potency/Selectivity Q_Properties Improve general sp3 character & solubility? Start->Q_Properties Improve Physicochem Q_Metabolism->Q_Conformation No Use_Cyclobutane Prioritize Cyclobutane (or gem-difluorocyclobutane) Q_Metabolism->Use_Cyclobutane Yes Q_Conformation->Q_Properties No Q_Conformation->Use_Cyclobutane Yes Use_Cyclopentane Prioritize Cyclopentane Q_Properties->Use_Cyclopentane Yes Consider_Both Synthesize and test both analogues Q_Properties->Consider_Both Unclear/Both

Caption: A decision tree to guide the choice between cyclobutane and cyclopentane.

Ultimately, the most robust approach often involves empirical validation. When resources permit, synthesizing and testing both analogues provides the clearest data to guide a project forward, transforming these simple rings into powerful tools for creating the next generation of medicines.

References

A Senior Application Scientist's Guide to Validating the Structure of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly those incorporating strained ring systems like cyclobutanes, unambiguous structural validation of reaction products is paramount. The inherent fluxionality of the cyclobutane ring can present unique challenges in spectroscopic analysis, often leading to ambiguous or misinterpreted data. This guide provides a comprehensive framework for the validation of the structure of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate, a valuable building block in medicinal chemistry. We will delve into the common synthetic routes, potential isomeric and byproduct impurities, and a multi-pronged analytical approach to ensure the structural integrity of your target molecule.

I. Synthetic Pathways and Potential Impurities

The synthesis of this compound is not a trivial undertaking and can be approached through several routes, each with its own set of potential side reactions and resulting impurities. A common strategy involves the construction of the cyclobutane ring followed by functional group manipulation.

A plausible synthetic route, adapted from methodologies for similar cyclobutane derivatives, commences with the cyclization of a precursor derived from 1,3-dichloroacetone to form 1-methyl-3-oxocyclobutane-1-carboxylic acid. This is subsequently followed by esterification to yield the desired ethyl ester.[1]

Proposed Synthetic Route:

Synthetic Pathway 1,3-Dichloroacetone 1,3-Dichloroacetone Intermediate_A Intermediate_A 1,3-Dichloroacetone->Intermediate_A Reagents for cyclization 1-Methyl-3-oxocyclobutane-1-carboxylic_acid 1-Methyl-3-oxocyclobutane-1-carboxylic_acid Intermediate_A->1-Methyl-3-oxocyclobutane-1-carboxylic_acid Methylation & Hydrolysis Ethyl_1-methyl-3-oxocyclobutane-1-carboxylate Ethyl_1-methyl-3-oxocyclobutane-1-carboxylate 1-Methyl-3-oxocyclobutane-1-carboxylic_acid->Ethyl_1-methyl-3-oxocyclobutane-1-carboxylate Ethanol, Acid Catalyst (Fischer Esterification)

Caption: Proposed synthesis of this compound.

Potential Impurities and Side Products:

  • Isomeric Byproducts: The cyclization step can potentially lead to the formation of constitutional isomers, depending on the precise mechanism and reaction conditions.

  • Unreacted Starting Materials: Incomplete reaction at any stage will result in the presence of starting materials in the final product mixture.

  • Over-alkylation Products: In syntheses involving methylation, there is a risk of multiple methyl groups being added to the molecule.

  • Products of Ring-Opening: The strained cyclobutane ring can be susceptible to opening under certain conditions, leading to acyclic impurities.[2]

II. A Multi-Technique Approach to Structural Validation

Given the potential for a complex mixture of products, a single analytical technique is often insufficient for complete structural elucidation. A combination of spectroscopic and spectrometric methods is essential for unambiguous validation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. However, the flexible nature of the cyclobutane ring can lead to complex and sometimes misleading spectra.[3] Therefore, a thorough analysis of both ¹H and ¹³C NMR data is critical.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis:

    • Chemical Shift (δ): Analyze the chemical shifts of the signals. The protons on the cyclobutane ring are expected to appear in the range of 2.5-3.5 ppm. The ethyl group will show a characteristic quartet and triplet, and the methyl group will appear as a singlet.

    • Integration: The integral of each signal should correspond to the number of protons it represents.

    • Coupling Constants (J): Analyze the splitting patterns and coupling constants to determine the connectivity of the protons.

Expected ¹H NMR Signals for this compound:

Assignment Expected Chemical Shift (ppm) Multiplicity Integration
-CH₃ (methyl on ring)1.2 - 1.5Singlet3H
-CH₂- (cyclobutane)2.8 - 3.5Multiplet4H
-O-CH₂-CH₃ (ethyl ester)4.0 - 4.3Quartet2H
-O-CH₂-CH₃ (ethyl ester)1.1 - 1.4Triplet3H

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • Chemical Shift (δ): Identify the chemical shifts of all carbon atoms. The carbonyl carbon of the ketone is expected around 205-220 ppm, while the ester carbonyl will be in the 170-185 ppm region.[4] The quaternary carbon attached to the methyl and ester groups will also have a characteristic shift.

Expected ¹³C NMR Chemical Shifts:

Assignment Expected Chemical Shift (ppm)
C =O (ketone)205 - 220
C =O (ester)170 - 185
-O-C H₂-CH₃60 - 65
Quaternary C 45 - 55
-C H₂- (cyclobutane)35 - 50
-C H₃ (methyl on ring)20 - 30
-O-CH₂-C H₃10 - 15
B. Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Expected Fragmentation Pattern:

The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (C₈H₁₂O₃, MW = 156.18 g/mol ). Key fragmentation patterns for esters include the loss of the alkoxy group (-OEt, m/z 111) and the loss of the entire ester group.[5] The cyclobutane ring can also undergo characteristic fragmentation, often leading to the loss of ethene (C₂H₄).[6]

C. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups.

IR Spectroscopy Protocol:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Look for characteristic absorption bands.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
C=O stretch (ketone)~1780 (strained ring)
C=O stretch (ester)~1735
C-O stretch (ester)1300 - 1000
C-H stretch (sp³)2850 - 3000

The carbonyl stretching frequency of the ketone in a four-membered ring is typically shifted to a higher wavenumber due to ring strain. This is a key diagnostic feature to look for.

III. Comparison of Analytical Data for Structural Confirmation

The true power of this multi-technique approach lies in the correlation of data from each method.

Data_Correlation cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy 1H_NMR ¹H NMR (Chemical Shifts, Integration, Coupling) Unambiguous_Structure Unambiguous_Structure 1H_NMR->Unambiguous_Structure Proton Environment & Connectivity 13C_NMR ¹³C NMR (Chemical Shifts) 13C_NMR->Unambiguous_Structure Carbon Skeleton MS Mass Spec (Molecular Ion, Fragmentation) MS->Unambiguous_Structure Molecular Formula & Fragments IR IR Spec (Functional Groups) IR->Unambiguous_Structure Key Functional Groups

Caption: Correlation of analytical data for unambiguous structure determination.

A consistent dataset across all techniques provides a high degree of confidence in the assigned structure. For instance, the presence of two distinct carbonyl signals in the ¹³C NMR spectrum should be corroborated by two C=O stretching bands in the IR spectrum. The molecular weight determined by MS must match the molecular formula deduced from NMR data.

IV. The Gold Standard: X-Ray Crystallography

For absolute structural confirmation, particularly for establishing stereochemistry in more complex cyclobutane derivatives, single-crystal X-ray crystallography is the definitive method.[7][8][9] If a suitable crystal of the product or a derivative can be obtained, this technique provides an unambiguous three-dimensional structure of the molecule.

Experimental Workflow for Structural Validation:

Experimental_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Preliminary_Analysis TLC & Melting Point Purification->Preliminary_Analysis Purified Product Spectroscopic_Analysis NMR, MS, IR Preliminary_Analysis->Spectroscopic_Analysis Data_Correlation Correlate All Data Spectroscopic_Analysis->Data_Correlation Structure_Confirmed Structure_Confirmed Data_Correlation->Structure_Confirmed Consistent Data Further_Investigation 2D NMR, Crystallography Data_Correlation->Further_Investigation Inconsistent Data Further_Investigation->Structure_Confirmed

Caption: A systematic workflow for the validation of synthetic products.

V. Conclusion

Validating the structure of this compound and its reaction products requires a meticulous and integrated analytical approach. By combining the detailed structural insights from NMR spectroscopy with the functional group information from IR spectroscopy and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently confirm the identity and purity of their synthesized compounds. For unequivocal proof of structure, especially in cases of stereochemical ambiguity, X-ray crystallography remains the ultimate tool. Adherence to this rigorous validation framework is essential for ensuring the reliability of experimental data and advancing the development of novel therapeutics.

References

A Comparative Guide to the Synthesis of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate: A Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate is a highly valuable building block in contemporary medicinal chemistry and drug development. Its strained four-membered ring system and versatile keto-ester functionality make it a key intermediate in the synthesis of a range of complex pharmaceutical agents, including kinase and thrombin inhibitors.[1] The efficiency of its synthesis is therefore a critical factor in the drug discovery pipeline. This guide provides an in-depth comparison of two prominent synthetic strategies for this target molecule, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective efficiencies based on established chemical principles and reported yields for analogous transformations.

Strategic Overview: Convergent vs. Linear Approaches

The synthesis of a substituted cyclobutane ring presents unique challenges due to inherent ring strain. Two logical and distinct retrosynthetic disconnections are considered for this compound:

  • Route A: Malonic Ester Cyclization. A linear approach involving the formation of the C1-C2 and C1-C4 bonds in a single cyclization step through the alkylation of a pre-methylated malonic ester with a suitable 1,3-dielectrophile.

  • Route B: Michael Addition followed by Intramolecular Condensation. A convergent and more robust approach that first constructs the acyclic carbon backbone via a Michael addition, followed by an intramolecular condensation to form the four-membered ring.

This guide will demonstrate that Route B offers a more efficient and higher-yielding pathway due to the thermodynamically favorable nature of the individual reactions and avoidance of challenging intramolecular alkylations to form strained rings.

Route A: The Malonic Ester Cyclization Approach (A Hypothetical Analysis)

The classic malonic ester synthesis can be adapted to form cyclic structures.[2][3] For the target molecule, this would involve the dialkylation of diethyl methylmalonate with a 1,3-dihalopropane. This method is well-established for forming five- and six-membered rings. However, the formation of a four-membered ring via intramolecular SN2 reaction is kinetically and thermodynamically less favorable due to increased ring strain, often leading to lower yields and competing side reactions like elimination or polymerization.

A plausible, albeit challenging, sequence is outlined below.

Logical Workflow: Route A

cluster_0 Route A: Malonic Ester Cyclization A Diethyl Methylmalonate B Alkylation with 1,3-Dibromopropane A->B NaOEt, EtOH C Diethyl 1-methylcyclobutane- 1,1-dicarboxylate B->C Intramolecular Alkylation D Selective Hydrolysis & Decarboxylation C->D 1. KOH 2. H₃O⁺, Δ E 1-Methylcyclobutane- 1-carboxylic Acid D->E F Oxidation at C3 E->F Multi-step (Challenging) G Target Molecule F->G Esterification cluster_1 Route B: Recommended Synthesis cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Condensation Start Diethyl Methylmalonate + Methyl Vinyl Ketone Adduct Diethyl 2-methyl-2-(3-oxobutyl)malonate Start->Adduct cat. NaOEt, EtOH Cyclization Base-Catalyzed Cyclization Adduct->Cyclization NaOEt, Toluene, Reflux Target Ethyl 1-methyl-3-oxocyclobutane- 1-carboxylate Cyclization->Target Acidic Workup (Decarboxylation)

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate. As a trusted partner in your research, we are committed to providing guidance that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. This guide is structured to provide immediate, actionable information grounded in established safety principles and chemical reactivity considerations.

The procedural framework herein is built upon an understanding of the compound's structure: a β-keto ester within a strained cyclobutane ring. While this molecule is stable under standard laboratory conditions, its functional groups and ring structure dictate specific handling and disposal requirements to prevent unintended reactions and ensure regulatory compliance.[1]

Section 1: Hazard Identification and Physicochemical Profile

A thorough risk assessment is the foundation of safe laboratory practice. While a specific Safety Data Sheet (SDS) for this compound is not universally available, a reliable hazard profile can be constructed by analyzing its structural analogs, such as ethyl 3-oxocyclobutanecarboxylate and methyl 3-oxocyclobutanecarboxylate.[2][3][4][5]

Scientific Rationale: The primary hazards are associated with its potential as a skin, eye, and respiratory irritant, which is a common characteristic of many organic esters and ketones.[2][5][6][7] The strained four-membered ring, while generally stable, can be susceptible to ring-opening reactions under harsh acidic or basic conditions.[1]

PropertyValue (Based on Analogs)Rationale & Safety Implication
Chemical Formula C₈H₁₂O₃Non-halogenated organic compound.[8] Dictates segregation into non-halogenated waste streams.[9]
Physical State Colorless to pale yellow liquid.[2]Potential for splashes and aerosol generation. Requires appropriate eye and face protection.
Boiling Point ~167-188 °C.[2][4]Low volatility at room temperature, but vapors can be generated upon heating.
Solubility Slightly soluble in water; soluble in polar organic solvents.[2][4]Spills should not be flushed with water into drains.[10] Use appropriate absorbents.
Primary Hazards Causes skin irritation, serious eye irritation, may cause respiratory irritation.[2][5][6][7]Direct contact must be avoided through the use of robust Personal Protective Equipment (PPE).
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[2][11]Risk of vigorous exothermic reactions or chemical degradation. Must be stored and disposed of separately.

Section 2: Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound, all personnel must be equipped with the appropriate PPE.

  • Eye and Face Protection : Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[10]

    • Rationale : Protects against accidental splashes of the liquid, which can cause serious eye irritation.[5]

  • Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[2][10]

    • Rationale : Prevents skin contact and potential irritation.[5] Gloves should be discarded and replaced if contamination occurs.

  • Body Protection : Wear a standard laboratory coat. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron and flame-retardant clothing are recommended.[10]

    • Rationale : Protects skin and personal clothing from contamination.

  • Work Area : All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[6][10]

    • Rationale : Minimizes the potential for inhalation of any vapors, especially if the substance is heated.

Section 3: Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Minor Spills (<100 mL)
  • Alert Personnel : Inform colleagues in the immediate vicinity.

  • Ensure Ventilation : Work within a fume hood or ensure the area is well-ventilated.

  • Contain and Absorb : Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or earth.[6]

  • Collect Waste : Carefully scoop the absorbed material into a suitable, sealable container for hazardous waste disposal. Use non-sparking tools.[10][11]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose : Label the waste container and manage it according to the disposal procedures in Section 5.

Major Spills (>100 mL)
  • Evacuate : Immediately evacuate the affected area.

  • Alert Authorities : Notify your institution's Environmental Health & Safety (EHS) department and your lab supervisor.

  • Isolate and Ventilate : Close doors to the affected area and increase ventilation if it is safe to do so.

  • Control Ignition Sources : Remove all sources of ignition from the surrounding area.[10][11]

  • Await Professional Response : Do not attempt to clean up a major spill without specialized training and equipment.

Below is a diagram outlining the logical flow for spill response.

Caption: Spill Response Workflow.

Section 4: Waste Characterization and Segregation

Proper segregation is the most critical step in the disposal process. Mischaracterizing chemical waste can lead to dangerous reactions and regulatory violations.

Waste Classification : this compound is classified as a non-halogenated, oxygenated organic solvent waste .[12][13]

Segregation Protocol :

  • DO collect this waste in a container specifically designated for non-halogenated organic liquids.

  • DO NOT mix this waste with:

    • Halogenated Solvents (e.g., dichloromethane, chloroform).[9]

    • Strong Acids or Bases .

    • Strong Oxidizing Agents .

    • Aqueous Waste .

    • Heavy Metal Waste .[12]

Rationale : Segregation prevents dangerous chemical reactions within the waste container and simplifies the final disposal process. The presence of the ester and ketone functional groups, along with the strained cyclobutane ring, makes the compound susceptible to degradation or reaction with incompatible substances.[1]

Section 5: Step-by-Step Disposal Procedure

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Collection

Collect all waste containing this compound (including pure substance, contaminated solutions, and spill cleanup materials) in a dedicated, chemically compatible container with a secure, vapor-tight lid. Polyethylene or glass containers are typically appropriate.

Step 2: Labeling

Properly label the waste container immediately upon adding the first quantity of waste. The label must include:

  • The words "Hazardous Waste".

  • Full chemical name: "this compound".

  • An accurate estimation of the concentration and total volume.

  • Associated hazards (e.g., "Irritant," "Combustible Liquid").

  • The date of accumulation.

Step 3: Temporary Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. The storage location must be:

  • At or near the point of generation.

  • Under the control of laboratory personnel.

  • Away from drains and sources of ignition.[11]

  • Segregated from incompatible materials.

Step 4: Final Disposal

The designated final disposal method for this chemical is high-temperature incineration at a licensed and permitted chemical destruction facility.[10]

  • Contact your institution's EHS department to arrange for a scheduled pickup of the waste.

  • Never pour this compound down the drain or dispose of it in regular trash.[10]

The following diagram illustrates the decision-making process for proper disposal.

Caption: Disposal Decision Workflow.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.